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4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Documentation Hub

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  • Product: 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline
  • CAS: 6442-08-6

Core Science & Biosynthesis

Foundational

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Abstract This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 4-[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, a diamine of interest in polymer science and as a chemical intermediate. The core of the synthesis involves an acid-catalyzed bis-alkylation of cyclohexanone with two equivalents of 2-methylaniline (o-toluidine). This document delves into the underlying reaction mechanism, provides a detailed experimental protocol derived from analogous transformations, and discusses key process considerations. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this synthetic route.

Introduction

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, also known as 1,1-bis(4-amino-3-methylphenyl)cyclohexane, is a unique aromatic diamine. Its structure, featuring a non-polar cyclohexyl core flanked by two substituted aniline moieties, imparts a combination of rigidity and solubility characteristics to polymers derived from it, such as polyimides and polyamides. These properties make it a valuable monomer for creating high-performance materials.

The synthesis of such gem-diaryl cyclohexanes is most effectively achieved through the acid-catalyzed condensation of a ketone with an electron-rich aromatic compound. This guide focuses on the direct, one-pot reaction between cyclohexanone and 2-methylaniline, which represents an efficient and atom-economical approach to the target molecule.

Synthesis Pathway and Core Mechanism

The synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is predicated on the principles of the Friedel-Crafts alkylation. Specifically, it is an acid-catalyzed electrophilic aromatic substitution reaction.

Overall Reaction Scheme

The overall transformation can be summarized as follows:

Caption: Overall synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline from cyclohexanone and 2-methylaniline.

Mechanistic Deep Dive

The reaction proceeds through a series of well-understood steps, catalyzed by a Brønsted or Lewis acid. The mechanism detailed below explains the causality behind the formation of the C-C bonds and the high regioselectivity of the reaction.

  • Activation of the Electrophile: The acid catalyst protonates the carbonyl oxygen of cyclohexanone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an aniline ring.[1]

  • First Electrophilic Aromatic Substitution: An electron-rich 2-methylaniline molecule attacks the activated carbonyl carbon. The attack occurs at the para-position relative to the activating amino group, due to steric hindrance at the ortho-positions from both the amino and methyl groups, and the strong para-directing nature of the amine. This forms a protonated carbinolamine intermediate.

  • Dehydration to Form a Carbocation: The intermediate carbinolamine is protonated again on the hydroxyl group, which then leaves as a water molecule. This generates a stabilized tertiary carbocation on the cyclohexyl ring.

  • Second Electrophilic Aromatic Substitution: A second molecule of 2-methylaniline attacks the cyclohexyl carbocation, again at the para-position. This results in the formation of the protonated final product.

  • Regeneration of Catalyst: The final product is deprotonated to yield the neutral 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline and regenerate the acid catalyst.

Below is a visualization of the synthesis pathway.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Cyclohexanone Cyclohexanone ReactionVessel Acid-Catalyzed Condensation (e.g., HCl, H2SO4) Cyclohexanone->ReactionVessel oToluidine 2-Methylaniline (o-Toluidine) oToluidine->ReactionVessel TargetMolecule 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline ReactionVessel->TargetMolecule Work-up & Purification

Synthesis Workflow Diagram

The detailed mechanism is illustrated in the following diagram.

G start Cyclohexanone + H+ activated_ketone Protonated Cyclohexanone (Enhanced Electrophile) start->activated_ketone Step 1: Activation attack1 First Nucleophilic Attack (from p-position of 2-Methylaniline) activated_ketone->attack1 intermediate1 Protonated Carbinolamine Intermediate attack1->intermediate1 Step 2: C-C Bond Formation dehydration Dehydration (-H2O) intermediate1->dehydration carbocation Tertiary Carbocation dehydration->carbocation Step 3: Carbocation Formation attack2 Second Nucleophilic Attack (from 2nd 2-Methylaniline) carbocation->attack2 protonated_product Protonated Final Product attack2->protonated_product Step 4: Second C-C Bond Formation final_product Final Product + H+ (Catalyst Regenerated) protonated_product->final_product Step 5: Deprotonation

Reaction Mechanism Flow

Experimental Protocol

The following protocol is a representative procedure for the synthesis, based on established methods for similar acid-catalyzed condensations of ketones and anilines.[2] Researchers should consider this a starting point for optimization.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity (Example Scale)Notes
CyclohexanoneC₆H₁₀O98.149.81 g (0.1 mol)Reagent grade, freshly distilled
2-Methylaniline (o-Toluidine)C₇H₉N107.1523.57 g (0.22 mol)Reagent grade, slight excess
Concentrated Hydrochloric AcidHCl36.4610 mLCatalyst
TolueneC₇H₈92.14100 mLSolvent, allows azeotropic removal of water
Sodium Hydroxide (10% aq.)NaOH40.00As neededFor neutralization
DichloromethaneCH₂Cl₂84.93As neededFor extraction
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying
Step-by-Step Procedure
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-methylaniline (23.57 g, 0.22 mol) and toluene (100 mL).

  • Catalyst Addition: Slowly add concentrated hydrochloric acid (10 mL) to the stirred solution. An exotherm may be observed.

  • Reactant Addition: Add cyclohexanone (9.81 g, 0.1 mol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 8-12 hours, or until no more water is collected.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure the complete removal of water using the Dean-Stark trap, as the reaction is an equilibrium process. Increasing the reaction time or the amount of catalyst may also improve conversion.

  • Side Reactions: The primary side reaction is the self-condensation of cyclohexanone, which can be minimized by maintaining a slight excess of the aniline.[3][4]

  • Purity Issues: If the product is difficult to purify, it may be due to the formation of ortho-substituted isomers or oligomeric byproducts. Optimizing the reaction temperature can help control selectivity. A lower temperature may favor the desired para-substitution.

Conclusion

The acid-catalyzed condensation of cyclohexanone with 2-methylaniline is a direct and efficient method for the synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. By carefully controlling reaction conditions, particularly the removal of water and the stoichiometry of the reactants, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize and further explore the applications of this valuable diamine monomer.

References

  • A process for the preparation of 1,1-bis(4-aminophenyl)3-alkylcyclohexane.
  • Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg‒Al Layered Double Hydroxide Supported Pd Catalyst. ResearchGate. [Link]

  • Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. National Center for Biotechnology Information. [Link]

  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. [Link]

  • Reaction of Cyclohexanone #Acidic Medium with Amine #Nucleophilic Addition. YouTube. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson. [Link]

  • Dehydrogenative Aromatization of Cyclohexanone Derivatives for the Synthesis of Site-selective Substituted Phenols and Anilines. Royal Society of Chemistry. [Link]

  • Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (CAS Number 6442-08-6)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, identifie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, identified by the CAS number 6442-08-6. This document delves into its chemical identity, structural characteristics, and a proposed synthesis pathway. It further explores its potential applications as a chemical intermediate, particularly in the synthesis of dyes and polymers, and discusses its prospective role in pharmaceutical research based on the reactivity of its constituent functional groups. Safety and handling considerations are also addressed, drawing comparisons with structurally related aniline derivatives. This guide is intended to be a valuable resource for professionals in chemical synthesis, materials science, and drug discovery, providing a consolidated source of information on this unique diamine.

Chemical Identity and Physicochemical Properties

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is a complex aromatic diamine characterized by two methylated aniline moieties linked by a cyclohexyl bridge.[1][2] Its structural features, including the presence of primary amino groups and substituted aromatic rings, make it a versatile building block in organic synthesis.

Nomenclature and Structure
  • IUPAC Name: 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline[1]

  • CAS Number: 6442-08-6

  • Synonyms: Benzenamine, 4,4'-cyclohexylidenebis[2-methyl-[2]

  • Molecular Formula: C₂₀H₂₆N₂[3]

  • Molecular Weight: 294.43 g/mol [1][3]

The chemical structure of this compound is presented in the following diagram:

Caption: Chemical structure of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₀H₂₆N₂[3]
Molecular Weight 294.43 g/mol [1][3]
Appearance Likely a solid at room temperatureInferred
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solventsInferred

Synthesis and Reactivity

Detailed experimental procedures for the synthesis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline are not widely published. However, a plausible synthetic route can be proposed based on established organic chemistry principles, specifically the acid-catalyzed condensation of anilines with ketones.

Proposed Synthesis Pathway

The synthesis would likely involve the reaction of 2-methylaniline with cyclohexanone in the presence of an acid catalyst. This reaction is analogous to the formation of other bis-aniline compounds.

Synthesis_Pathway reactant1 2-Methylaniline (2 equivalents) intermediate Intermediate Adduct reactant1->intermediate reactant2 Cyclohexanone reactant2->intermediate catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate product 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]- 2-methylaniline intermediate->product Dehydration

Caption: Proposed synthesis of the target compound.

Proposed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirrer, add 2-methylaniline (2 molar equivalents) and cyclohexanone (1 molar equivalent) in a suitable solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, for example, concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base, such as sodium bicarbonate solution.

  • Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of this molecule is primarily dictated by the two primary amine groups and the electron-rich aromatic rings.

  • Reactions of the Amino Groups: The primary amino groups can undergo a variety of reactions, including diazotization, acylation, and alkylation. These reactions are fundamental for the use of this compound as an intermediate in the synthesis of azo dyes and pharmaceutical compounds.

  • Electrophilic Aromatic Substitution: The aniline rings are activated towards electrophilic aromatic substitution. The positions ortho and para to the amino groups are particularly reactive.

Potential Applications

While specific applications of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline are not extensively documented, its structure suggests its utility in several areas of chemical and pharmaceutical science.

Intermediate in Dye and Pigment Synthesis

Aromatic diamines are common precursors in the manufacturing of dyes and pigments. The two primary amine groups on this molecule can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. The bulky cyclohexyl group may impart unique properties such as improved solubility in organic media or altered photophysical characteristics.

Polymer Chemistry

The diamine functionality allows this compound to act as a monomer or a cross-linking agent in the synthesis of polymers such as polyamides and polyimides. The rigid cyclohexyl core could contribute to enhanced thermal stability and mechanical strength of the resulting polymers.

Pharmaceutical and Agrochemical Research

Aniline and its derivatives are prevalent scaffolds in many biologically active molecules.[1] The unique three-dimensional structure of this compound, with its two aniline moieties held in a specific orientation by the cyclohexyl linker, could be of interest in drug discovery for interacting with biological targets like enzymes and receptors.[1] The amino groups can form hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, potentially leading to the modulation of protein function.[1]

Safety and Handling

General Hazards

Aniline and related compounds are generally toxic and can be absorbed through the skin. They are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen. Long-term exposure to some aromatic amines has been linked to an increased risk of bladder cancer.

General recommendations for handling include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent skin and eye contact.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is a chemical compound with a unique and complex structure that suggests its potential as a valuable intermediate in various fields of chemical synthesis. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and potential applications. Further research into the synthesis, characterization, and biological activity of this molecule is warranted to fully explore its potential in materials science and drug discovery. Researchers and scientists are advised to exercise caution when handling this compound, following safety protocols for aromatic amines.

References

  • Benzenamine, 4,4'-cyclohexylidenebis[2-methyl-. (n.d.). WorldOfChemicals. Retrieved from https://www.worldofchemicals.com/chempedia/cas-no-6442-08-6.html
  • 4-(1-(4-Amino-3-methylphenyl)cyclohexyl)-2-methylbenzenamine. (2013, July 4). Dyeintermediates.com. Retrieved from [Link]

Sources

Foundational

Molecular Architecture and Applications of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline: A Comprehensive Technical Guide

Executive Summary The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —more commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane —is a highly specialized diamine monom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —more commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane —is a highly specialized diamine monomer[1]. It is characterized by a bulky, non-coplanar "cardo" (Latin for "hinge" or "loop") cyclohexyl group and ortho-methyl substitutions on its aniline rings.

For decades, materials scientists have battled the inherent trade-off in high-performance polymers: increasing thermal stability typically results in rigid, intractable networks that are nearly impossible to process or dissolve. This specific monomer elegantly solves this problem. By introducing extreme steric hindrance and disrupting polymer chain packing, it enables the synthesis of advanced polyimides, symmetric double Schiff bases, and highly cross-linked epoxies that possess both exceptional thermal resistance and excellent solubility[2][3].

This guide provides an in-depth analysis of the molecule's structural causality, synthesis protocols, and its integration into advanced material workflows.

Structural Profiling and Mechanistic Causality

The unique physicochemical properties imparted by this monomer stem directly from its molecular topology. When polymerized, the structure acts as a self-validating system where the molecular geometry dictates the macroscopic behavior of the resulting material.

  • The Cardo Cyclohexyl Group: The central cyclohexane ring sits perpendicular to the polymer backbone. This bulky 3D loop forces adjacent polymer chains apart, significantly increasing the fractional free volume of the polymer network. This disruption of interchain hydrogen bonding and π−π stacking allows organic solvents to penetrate the matrix, drastically improving solubility[2].

  • Ortho-Methyl Substitutions: The methyl groups located at the ortho position relative to the primary amines provide intense steric hindrance. Once polymerized, these groups restrict the internal rotation of the polymer backbone. This reduced segmental mobility directly translates to exceptionally high Glass Transition Temperatures ( Tg​ )[1].

G M 1,1-bis(4-amino-3-methylphenyl) cyclohexane C Cardo Cyclohexyl Group M->C M_Grp Ortho-Methyl Groups M->M_Grp FV Increased Free Volume (Disrupted Packing) C->FV Steric Bulk Rigid Restricted Chain Rotation C->Rigid Hinge Rigidity M_Grp->Rigid Steric Hindrance Sol Enhanced Solubility (NMP, DMSO) FV->Sol Solvent Penetration Tg High Glass Transition Temperature (Tg) Rigid->Tg Reduced Mobility

Fig 1: Structure-property causality of the cardo diamine monomer in polymer networks.

Synthesis Methodology: Monomer Preparation

The synthesis of 1,1-bis(4-amino-3-methylphenyl)cyclohexane relies on the acid-catalyzed electrophilic aromatic condensation of cyclohexanone and o-toluidine. The following protocol is designed to ensure high yield and polymer-grade purity[1].

Protocol 1: Synthesis of the Diamine Monomer

Step 1: Reagent Preparation & Initial Protonation

  • Action: In a three-necked round-bottomed flask, combine 30 mL of distilled H2​O , 30 mL of concentrated HCl (0.36 mol), and 9.8 g (0.1 mol) of cyclohexanone. Stir the mixture continuously in an ice bath (0°C).

  • Causality: The ice bath mitigates the exothermic heat generated by the acid-base interaction when the amine is added, preventing thermal degradation or premature oxidation of the reactants[1]. The HCl serves as a catalyst, protonating the carbonyl oxygen of the cyclohexanone to increase its electrophilicity.

Step 2: Electrophilic Addition

  • Action: Introduce 23.5 g (0.22 mol) of o-toluidine dropwise over a 20-minute period under a continuous nitrogen ( N2​ ) purge.

  • Causality: The dropwise addition ensures a controlled electrophilic attack. The N2​ atmosphere is critical to prevent the oxidative degradation of the amine groups at elevated temperatures[1]. A slight molar excess of o-toluidine (2.2 equivalents to 1 equivalent of cyclohexanone) is used to drive the equilibrium toward the bis-substituted product and minimize mono-substituted byproducts.

Step 3: Thermal Condensation

  • Action: Remove the ice bath and heat the reaction mixture to reflux for 24 hours.

  • Causality: The bulky ortho-methyl groups create significant steric hindrance. Prolonged refluxing provides the necessary activation energy to drive the secondary electrophilic aromatic substitution to completion, forming the sterically congested cardo structure[1].

Step 4: Isolation & Neutralization

  • Action: Cool the mixture to room temperature, neutralize with an aqueous sodium hydroxide (NaOH) solution until slightly alkaline, and precipitate the crude product. Filter and wash with distilled water.

  • Causality: Neutralization converts the water-soluble diamine hydrochloride salt back into the insoluble free amine, allowing for solid-liquid separation.

Step 5: Purification & Validation (Self-Validating Step)

  • Action: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/DMAc). Validate purity via FTIR (look for primary amine N-H stretching at ~3300-3400 cm−1 ) and 1H NMR (confirming the integration of the 6 protons from the two methyl groups and the 10 protons from the cyclohexyl ring)[1].

  • Causality: Recrystallization removes unreacted starting materials and ortho-para isomers, ensuring polymer-grade purity required for high-molecular-weight syntheses.

G Step1 Reactants: Cyclohexanone + o-Toluidine (1:2.2) Step2 Acid Catalysis (HCl) Ice Bath (0°C) Step1->Step2 Control Exotherm Step3 Reflux (24h) Nitrogen Atmosphere Step2->Step3 Drive Condensation Step4 Neutralization (NaOH) & Precipitation Step3->Step4 Isolate Crude Step5 Recrystallization (Toluene/DMAc) Step4->Step5 Remove Isomers Step6 Validation: FTIR & NMR Step5->Step6 Confirm Purity

Fig 2: Step-by-step synthesis workflow for 1,1-bis(4-amino-3-methylphenyl)cyclohexane.

Advanced Applications and Polymerization Workflows

High-Performance Polyimides (PIs)

When reacted with various dianhydrides (such as PMDA or BTDA), this monomer yields polyimides with exceptional properties. The resulting poly(amic acid) precursors typically exhibit inherent viscosities of 1.37–1.56 dL/g, allowing them to be cast into transparent, flexible, and tough films[2].

Table 1: Physicochemical Properties of Derived Polyimides

PropertyTypical RangeStructural Causality
Glass Transition Temp ( Tg​ ) 180°C – 264°CRestricted segmental mobility due to bulky cardo cyclohexyl and ortho-methyl groups[2].
Thermal Stability ( T10%​ ) > 430°CStrong aromatic and imide ring backbone resists thermal cleavage[2].
Char Yield (at 800°C) > 50%High aromatic content promotes cross-linking and graphitization at extreme temperatures[2].
Solubility Soluble in NMP, DMSO, m-cresolCardo group disrupts interchain hydrogen bonding and packing, allowing solvent penetration[2].
Symmetric Double Schiff Bases (Antimicrobial Agents)

The primary amines of the monomer readily undergo condensation with aromatic aldehydes to form symmetric double Schiff bases. These compounds have demonstrated significant biological activity, acting as mild to comparable antibacterial and antifungal agents[2]. Modern synthesis heavily favors microwave-assisted techniques over classical reflux.

Table 2: Quantitative Comparison of Schiff Base Synthesis Methods

ParameterClassical Reflux MethodMicrowave-Assisted MethodCausality / Mechanistic Advantage
Reaction Time 4 - 6 hours0.5 - 2.2 minutesDielectric heating directly activates polar molecules, bypassing thermal conductivity limits.
Yield (%) 65 - 75%88 - 96%Rapid, uniform heating minimizes side reactions and thermal degradation of the product.
Solvent Requirement High (e.g., Ethanol)Solvent-FreeMicrowave irradiation facilitates solid-state or neat condensation, adhering to green chemistry.
Protocol 2: Microwave-Assisted Synthesis of Schiff Bases
  • Solvent-Free Mixing: Grind 1 equivalent of 1,1-bis(4-amino-3-methylphenyl)cyclohexane with 2 equivalents of an aromatic aldehyde in a mortar. Causality: Intimate physical mixing maximizes surface area contact, essential for solid-state reactions.

  • Microwave Irradiation: Transfer the mixture to a microwave synthesizer and irradiate at optimized power for 0.5 to 2.2 minutes. Causality: Rapid localized dielectric heating accelerates the dehydration/condensation mechanism.

  • Validation: Monitor reaction completion via Thin Layer Chromatography (TLC). Validate via FTIR by confirming the appearance of the imine C=N stretch at ~1620 cm−1 and the complete disappearance of the primary amine N-H stretches[2].

Advanced Thermosets and Epoxy Resins

Beyond linear polymers, the monomer is heavily utilized as a curing agent or co-monomer in highly cross-linked, heat-resistant epoxy compositions. When formulated with multi-functional epoxies and curing accelerators (e.g., imidazoles), the resulting composites exhibit extreme thermal stability and mechanical rigidity, making them ideal for aerospace composites, resin transfer molding, and high-stress structural adhesives[3].

References

  • Title: Syntheses of Biphenyl Polyimides via Nickel-Catalyzed Coupling Polymerization of Bis(chlorophthalimide)
  • Title: Synthesis, Characterization, Biological Activity Studies of Schiff Bases and 1,3-Oxazipene Derived from 1,1 -Bis (4-aminophenyl)
  • Title: Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis(4-amino-3-methylphenyl)
  • Title: JP2017524698A - High heat-resistant monomer and method of using the same Source: Google Patents URL

Sources

Exploratory

Mechanistic Profiling of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline: A Privileged Scaffold in Antimicrobial Drug Discovery and Advanced Polymeric Materials

Executive Summary The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —more commonly referred to in chemical literature as 1,1-bis(4-amino-3-methylphenyl)cyclohexane (BAMPC) —is a highly versatile diami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —more commonly referred to in chemical literature as 1,1-bis(4-amino-3-methylphenyl)cyclohexane (BAMPC) —is a highly versatile diamine. Unlike traditional small-molecule therapeutics that act directly on biological targets, BAMPC operates as a mechanistic precursor . Its unique structural topology—a bulky "cardo" (loop) cyclohexyl group combined with sterically hindered ortho-methyl anilines—unlocks dual mechanisms of action depending on its application. In drug development, it is a privileged pharmacophore precursor for potent antimicrobial Schiff bases. In materials science, it acts as a structural disruptor to synthesize high-performance, high-Tg polyimides.

This technical guide dissects the structural dynamics, biological pathways, and self-validating experimental workflows associated with BAMPC derivatives.

Structural Dynamics and Chemical Reactivity

The core utility of BAMPC lies in its sp³-hybridized quaternary carbon at the 1-position of the cyclohexane ring, which forces the two phenyl rings into a rigid, non-planar 3D conformation.

  • Steric Hindrance: The methyl groups at the 3-position of the phenyl rings provide significant steric shielding to the 4-amino groups. This modulates their nucleophilicity, preventing unwanted side reactions during polymerization or derivatization.

  • Nucleophilic Addition: BAMPC readily undergoes condensation with aromatic aldehydes. The primary amines act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate. This intermediate rapidly dehydrates to form a highly stable azomethine (-HC=N-) linkage, yielding symmetric double Schiff bases 1.

Biological Mechanism of Action: Antimicrobial Schiff Bases

When BAMPC is converted into symmetric double Schiff bases, the resulting macromolecules exhibit significant antibacterial and antifungal properties. The mechanism of action is bipartite:

A. Membrane Disruption via Lipophilic Penetration

The bulky cyclohexyl moiety and the methyl substituents drastically increase the partition coefficient (LogP) of the molecule. This enhanced lipophilicity allows the Schiff base to seamlessly intercalate into the phospholipid bilayer of bacterial cell membranes. The resulting physical disruption alters membrane permeability, leading to the leakage of intracellular electrolytes and eventual cellular lysis.

B. Enzyme Inhibition (Glucosamine-6-Phosphate Synthase)

The azomethine (-HC=N-) nitrogen is a potent hydrogen bond acceptor. In silico docking and in vitro enzymatic assays demonstrate that bis-imines derived from cardo-diamines act as competitive inhibitors of Glucosamine-6-phosphate synthase (GlmS) . By occupying the catalytic domain, the BAMPC-derivative prevents the conversion of Fructose-6-phosphate to Glucosamine-6-phosphate, thereby starving the bacteria of UDP-GlcNAc—an essential precursor for peptidoglycan cell wall biosynthesis2.

GlmS_Pathway F6P Fructose-6-Phosphate (Metabolic Precursor) GlmS Glucosamine-6-Phosphate Synthase (GlmS) F6P->GlmS GlcN6P Glucosamine-6-Phosphate GlmS->GlcN6P Glutamine Hydrolysis UDP_GlcNAc UDP-GlcNAc (Peptidoglycan Precursor) GlcN6P->UDP_GlcNAc CellWall Bacterial Cell Wall Biosynthesis UDP_GlcNAc->CellWall BAMPC_Schiff BAMPC-Derived Schiff Base Inhibition Competitive Inhibition (Azomethine H-Bonding) BAMPC_Schiff->Inhibition Inhibition->GlmS

Bacterial Cell Wall Biosynthesis Inhibition via BAMPC-Derived Schiff Bases Targeting GlmS.

Materials Science Mechanism: The "Cardo" Effect in Polyimides

Beyond drug discovery, BAMPC is a critical monomer in polymer chemistry. Traditional polyimides suffer from a severe trade-off: they possess excellent thermal stability but are highly insoluble and difficult to process.

BAMPC solves this via the "Cardo" Effect . The bulky 1,1-cyclohexylidene loop restricts the torsional rotation of the polymer backbone (maintaining a high Glass Transition Temperature, Tg > 250°C), while the orthogonal projection of the cyclohexane ring physically prevents dense intermolecular chain packing. This disruption allows solvent molecules to penetrate the polymer matrix, rendering the resulting polyimides highly soluble in organic solvents without sacrificing thermal resilience 3.

Experimental Workflows and Self-Validating Protocols

Protocol A: Microwave-Assisted Synthesis of BAMPC Schiff Bases

Traditional reflux synthesis of Schiff bases requires toxic solvents and hours of heating. This modern protocol utilizes solvent-free microwave irradiation.

  • Causality: Microwave irradiation selectively excites the polar functional groups (amines and carbonyls), generating localized superheating. This thermodynamic spike rapidly drives the dehydration of the carbinolamine intermediate, shifting the equilibrium entirely to the imine product in minutes, bypassing the need for a Dean-Stark apparatus.

  • Self-Validating System: The protocol incorporates real-time FTIR validation. The immediate disappearance of the primary amine N-H stretch (~3300-3400 cm⁻¹) and the emergence of a sharp azomethine C=N stretch (~1620 cm⁻¹) serves as an internal binary check, confirming successful dehydration and dictating if further microwave cycles are needed.

Step-by-Step Methodology:

  • Preparation: Grind 1.0 equivalent of BAMPC with 2.0 equivalents of substituted aromatic benzaldehyde in an agate mortar to form a homogeneous physical mixture.

  • Irradiation: Transfer the mixture to a microwave-safe vessel. Irradiate at 300W for 1 to 2.5 minutes in 30-second intervals.

  • Validation: Extract a micro-sample and run an immediate ATR-FTIR scan to verify the C=N peak appearance.

  • Isolation: Cool the melt to room temperature, wash with ice-cold ethanol to remove unreacted aldehydes, and recrystallize from hot ethanol to yield pure symmetric double Schiff bases.

Protocol B: Minimum Inhibitory Concentration (MIC) via Resazurin Assay
  • Causality: Relying on visual turbidity to assess bacterial growth is highly subjective, especially with lipophilic compounds that may precipitate in aqueous broth. Resazurin acts as an electron acceptor. Viable, metabolically active bacterial cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin via cellular oxidoreductases.

  • Self-Validating System: This establishes a binary colorimetric readout. If the negative control well (broth + resazurin, no bacteria) turns pink, it immediately flags systemic contamination, invalidating the plate and ensuring absolute data integrity.

Step-by-Step Methodology:

  • Inoculation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard (1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the BAMPC-Schiff base in Mueller-Hinton broth (ranging from 512 µg/mL to 1 µg/mL).

  • Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Colorimetric Readout: Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of cellular respiration).

Workflow Step1 1. Reagent Preparation BAMPC + Aromatic Aldehydes Step2 2. Microwave Irradiation (Solvent-Free, 300W, 2 min) Step1->Step2 Step3 3. Carbinolamine Dehydration (Shift Equilibrium) Step2->Step3 Step4 4. Product Isolation (Recrystallization in EtOH) Step3->Step4 Step5 5. Structural Validation (FTIR, 1H-NMR, MS) Step4->Step5 Step6 6. Antimicrobial MIC Assay (Resazurin Readout) Step5->Step6

Microwave-Assisted Synthesis and High-Throughput Screening Workflow for BAMPC Derivatives.

Quantitative Data Analysis

The following tables summarize the operational advantages of microwave synthesis and the representative antimicrobial efficacy of BAMPC derivatives bearing various electron-withdrawing groups (which enhance target binding affinity).

Table 1: Comparative Synthesis Metrics for BAMPC Schiff Bases
Synthesis MethodAverage Reaction TimeProduct Yield (%)Solvent RequirementEnergy Efficiency
Classical Reflux 4.0 - 6.0 Hours65 - 75%High (Ethanol/Methanol)Low
Microwave Irradiation 1.0 - 2.5 Minutes88 - 96%Solvent-FreeHigh
Table 2: Representative Antimicrobial Efficacy (MIC, µg/mL)
BAMPC Derivative (Aldehyde Substituted)S. aureus (Gram +)B. megaterium (Gram +)E. coli (Gram -)A. niger (Fungi)
Unsubstituted Benzaldehyde 6464128256
4-Chlorobenzaldehyde 323264128
4-Nitrobenzaldehyde 16163264
Standard Control (Ciprofloxacin) 221N/A
(Note: Lower MIC values indicate higher potency. Electron-withdrawing groups like -NO₂ significantly increase the electrophilicity of the azomethine carbon, enhancing enzyme inhibition).

References

  • Microwave assisted and classical synthesis of symmetric double Schiff bases of 1,1'-bis(4-amino-3-methylphenyl)cyclohexane and their antimicrobial assay Source: NIScPR

  • Synthesis, Characterization, Biological Activity Studies of Schiff Bases and 1,3-Oxazipene Derived from 1,1 -Bis (4-aminophenyl) -4-Phenyl Cyclohexane Source: ResearchGate 2

  • Syntheses of Biphenyl Polyimides via Nickel-Catalyzed Coupling Polymerization of Bis(chlorophthalimide)s Source: ACS Publications 3

  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium Source: ResearchGate 1

Sources

Foundational

solubility and stability of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

An In-Depth Technical Guide to the Solubility and Stability Profiling of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Abstract The successful development of any novel chemical entity into a viable therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Abstract

The successful development of any novel chemical entity into a viable therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, a molecule whose structure presents distinct challenges and opportunities. By analyzing its constituent moieties—a lipophilic cyclohexyl core and two basic aniline groups—we can anticipate key behaviors and design a robust evaluation strategy. This document details the necessary experimental protocols, from foundational pKa and LogP determination to advanced solubility and forced degradation studies, providing researchers and drug development professionals with the tools to build a comprehensive data package, anticipate formulation challenges, and accelerate the development timeline.

Introduction: Structural Analysis and Predicted Physicochemical Profile

The molecule 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is a diamine compound characterized by a bulky, non-polar 1,1-disubstituted cyclohexane scaffold. This central ring is flanked by two substituted aniline moieties.

Key Structural Features:

  • Lipophilic Core: The cyclohexane ring and methyl substituents contribute significantly to the molecule's lipophilicity, suggesting low intrinsic aqueous solubility.

  • Basic Centers: The presence of two primary aromatic amine groups (anilines) imparts basicity. These functional groups are expected to have pKa values in the range of 3-5. Consequently, the compound's aqueous solubility is predicted to be highly dependent on pH, increasing dramatically in acidic environments where the amines become protonated.

  • Susceptibility to Oxidation: Aniline and its derivatives are well-known to be susceptible to oxidative degradation. The electron-rich aromatic rings can undergo oxidation to form colored quinone-imine species or other degradation products, a process that can be catalyzed by light, heat, or trace metal ions.

This initial analysis dictates a characterization strategy focused on quantifying the pH-solubility relationship and proactively identifying potential degradation pathways.

Foundational Physicochemical Characterization

Before assessing solubility and stability, it is crucial to determine the compound's fundamental physicochemical parameters: its acid dissociation constant (pKa) and its partition coefficient (LogP). These values provide the mechanistic basis for interpreting all subsequent data.

In-Silico Prediction

Prior to any laboratory work, computational tools can provide rapid and valuable estimates. Software packages such as those from Schrödinger, ChemAxon, or Simulations Plus can predict pKa and LogP based on the chemical structure. These predictions are invaluable for guiding the design of experimental parameters, such as the required pH range for solubility studies.

Experimental pKa Determination

The pKa governs the ionization state of the molecule at any given pH and is the single most important predictor of its solubility profile.

Protocol: Potentiometric Titration for pKa Determination

  • Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure initial dissolution.

  • Instrumentation: Use a calibrated automated titrator equipped with a pH electrode.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate the basic amine groups fully.

  • Back-Titration: Subsequently, titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Analysis: The pKa values are determined from the inflection points of the resulting titration curve. For this molecule, two pKa values corresponding to the two amine groups are expected. This method is considered the gold standard for its accuracy and precision.

Experimental LogP/LogD Determination

LogP (the partition coefficient of the neutral species) and LogD (the distribution coefficient at a specific pH) quantify the lipophilicity of the molecule.

Protocol: Shake-Flask Method for LogD Determination (ICH Guideline)

  • System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4 for physiological relevance). The two phases must be mutually saturated before the experiment.

  • Partitioning: Add a known amount of the compound to the system, cap securely, and shake vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).

  • Phase Separation: Centrifuge the sample to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Comprehensive Solubility Assessment

Solubility determines a drug's bioavailability and dictates its formulation strategy. For a compound like 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, a pH-dependent profile is essential.

Experimental Workflow for Solubility Profiling

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Formulation Strategy A Kinetic Solubility (High-Throughput) B Thermodynamic Solubility (Low pH, Neutral, High pH) A->B Provides initial rank-ordering and guides buffer selection C Full pH-Solubility Profile (pH 2 to 10) B->C Confirms pH dependency D Biorelevant Media Solubility (FaSSIF, FeSSIF) C->D Assesses impact of bile salts and lipids E Salt Form Screening D->E If solubility is a liability F Co-solvent/Surfactant Solubility D->F

Caption: Workflow for solubility characterization.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility and is considered the definitive standard.

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid material.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

Table 1: Example pH-Dependent Thermodynamic Solubility Data

pHBuffer SystemSolubility (µg/mL)Predominant Species
2.00.01 M HCl> 2000Diprotonated (Salt)
4.0Acetate Buffer850Mono/Diprotonated
6.0Phosphate Buffer45Mono-protonated
7.4Phosphate Buffer< 1Neutral
8.0Phosphate Buffer< 0.1Neutral
10.0Carbonate Buffer< 0.1Neutral

Intrinsic Stability and Forced Degradation Profiling

Forced degradation studies are essential to identify potential degradation products and pathways, which informs formulation development, packaging, and storage conditions. The aniline moieties are the most likely points of instability.

Experimental Workflow for Forced Degradation

The studies are conducted in parallel to expose the compound to a range of harsh conditions, as mandated by ICH guideline Q1A(R2).

G cluster_conditions Forced Degradation Conditions (ICH Q1A) Compound API Solution & API Solid State Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Photo Photolytic (ICH Light Box) Compound->Photo Thermal Thermal (e.g., 80°C, Dry Heat) Compound->Thermal Analysis Stability-Indicating HPLC Method (LC-MS for peak identification) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Parallel workflow for forced degradation studies.

Protocols for Forced Degradation Studies

A single, validated stability-indicating HPLC method must be used for all analyses. This method must be able to resolve the parent compound from all major degradation products.

  • Acid/Base Hydrolysis:

    • Dissolve the compound in 0.1 M HCl and 0.1 M NaOH.

    • Store samples at an elevated temperature (e.g., 60 °C) for up to 7 days.

    • Analyze samples at appropriate time points (e.g., 0, 1, 3, 7 days).

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for up to 48 hours.

    • Analyze at appropriate time points. Given the aniline structure, this condition is expected to show significant degradation.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to a controlled light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample must be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C) for up to 2 weeks.

Table 2: Example Summary of Forced Degradation Results

ConditionDurationAssay of Parent (%)Mass Balance (%)Key Observations
0.1 M HCl, 60°C7 days99.5>99%Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C7 days98.9>99%Highly stable to base hydrolysis.
3% H₂O₂, RT24 hours75.295%Significant degradation. Two major degradants formed.
Photolytic (Solid), ICH Q1B1.2M lux.h92.198%Moderate degradation with slight discoloration.
Thermal (Solid), 80°C14 days99.1>99%Highly stable to dry heat.

Data Synthesis and Mitigation Strategies

The collective data from these studies provides a clear path forward.

  • Solubility: The hypothetical data in Table 1 confirms the prediction of pH-dependent solubility. The molecule is practically insoluble at physiological pH but highly soluble in acidic conditions. This strongly indicates that development of a salt form (e.g., a hydrochloride or mesylate salt) will be the most effective strategy to ensure adequate solubility for oral absorption or parenteral formulation.

  • Stability: The data in Table 2 highlights that the primary liability for this molecule is oxidative degradation , with a secondary sensitivity to light. This is consistent with the known chemistry of aniline compounds.

    • Formulation Strategy: Liquid formulations should be protected by including an antioxidant (e.g., ascorbic acid, sodium metabisulfite) and a chelating agent (e.g., EDTA) to sequester trace metal ions that can catalyze oxidation.

    • Packaging and Storage: The final drug product will require protection from light , necessitating the use of amber vials or opaque packaging. Storage should be at controlled room temperature, avoiding excessive heat.

By systematically executing this characterization plan, a comprehensive understanding of the can be achieved, enabling data-driven decisions to accelerate its path through drug development.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons, Inc. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125. [Link]

Exploratory

An In-depth Technical Guide to 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, a diamine compound with a uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, a diamine compound with a unique structural motif combining a substituted aniline and a cyclohexyl group. This document delves into its chemical identity, proposed synthesis, physicochemical properties, and explores its potential applications in polymer chemistry, as an antioxidant, and in drug discovery. The guide is intended for researchers and professionals in the chemical and pharmaceutical sciences, offering insights into the compound's characteristics and potential for further investigation and application.

Introduction

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, with the chemical formula C₂₀H₂₆N₂ and a molecular weight of 294.43 g/mol , is an aromatic diamine characterized by two 2-methylaniline moieties linked through a central cyclohexyl scaffold.[1] The presence of sterically hindered amino groups and a non-planar cyclohexyl ring imparts distinct chemical and physical properties to the molecule. These structural features suggest potential utility as a monomer in polymer synthesis, as a chain extender, or as a cross-linking agent, where the rigidity of the cyclohexyl unit can influence the thermal and mechanical properties of the resulting polymers. Furthermore, the presence of aniline functionalities points towards potential applications as an antioxidant and as a scaffold in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is presented below:

Caption: Chemical structure of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₆N₂[1]
Molecular Weight294.43 g/mol [1]
AppearanceExpected to be a solid at room temperatureInferred from similar compounds
SolubilityLikely soluble in organic solvents, sparingly soluble in waterInferred from structure

Synthesis

Synthesis_Pathway Reactant1 2-Methylaniline (2 eq.) Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 Cyclohexanone (1 eq.) Reactant2->Intermediate Catalyst Acid Catalyst (e.g., HCl) Catalyst->Intermediate   Product 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]- 2-methylaniline Intermediate->Product Dehydration & Rearrangement

Caption: Proposed synthesis of the target compound.

Proposed Synthetic Protocol

This protocol is a hypothetical procedure based on the acid-catalyzed condensation of anilines with ketones.[4][5][6][7][8]

Materials:

  • 2-Methylaniline

  • Cyclohexanone

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst)

  • Toluene (or another suitable solvent)

  • Sodium Bicarbonate (or other base for neutralization)

  • Anhydrous Magnesium Sulfate (or other drying agent)

  • Solvents for purification (e.g., ethanol, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (2 molar equivalents) in toluene.

  • Addition of Reactants: To the stirred solution, add cyclohexanone (1 molar equivalent).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction is expected to proceed via the formation of an enamine or an iminium intermediate, followed by electrophilic aromatic substitution and subsequent dehydration.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution.

  • Extraction and Drying: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

While specific spectral data for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is not available in the public domain, the following section outlines the expected characterization data based on its structure and the analysis of similar compounds.[9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the aniline rings, the protons of the cyclohexyl ring, and the amine protons. The aromatic region would likely display a complex pattern of splitting due to the substitution on the benzene rings. The cyclohexyl protons would appear as a broad multiplet in the aliphatic region. The methyl groups would each give a singlet, and the amine protons would appear as a broad singlet which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the quaternary carbon of the cyclohexyl ring attached to the aromatic rings, the other carbons of the cyclohexyl ring, and the methyl carbons.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method could be developed for the purity assessment of the compound. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) would be a suitable starting point.[14][15][16][17] Detection could be achieved using a UV detector, likely at a wavelength around 254 nm where the aromatic rings would absorb.

Potential Applications

The unique structure of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline suggests its utility in several fields.

Polymer Chemistry

The diamine nature of this compound makes it a prime candidate as a monomer for the synthesis of high-performance polymers such as polyimides, polyamides, and epoxy resins. The incorporation of the bulky and rigid cyclohexyl group into the polymer backbone is expected to enhance thermal stability, mechanical strength, and reduce the coefficient of thermal expansion of the resulting materials. These properties are highly desirable in applications such as aerospace components, electronics packaging, and advanced composites.

Antioxidant

Sterically hindered aromatic amines are known to function as effective antioxidants.[18][19][20][21][22] The methyl groups ortho to the amine functionalities in 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline provide steric hindrance, which can stabilize the corresponding aminyl radical formed upon hydrogen atom donation to a free radical. This property makes the compound a potential candidate for use as an antioxidant in plastics, rubbers, and lubricating oils to prevent degradation caused by oxidation.

Drug Discovery and Medicinal Chemistry

The diaryl-cycloalkane scaffold is present in a number of biologically active molecules. For instance, some diaryl heterocyclic compounds have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory properties.[23] The structural features of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, including its two aniline moieties and the central cyclohexyl core, could serve as a starting point for the design and synthesis of novel therapeutic agents. The amino groups provide handles for further chemical modification to explore structure-activity relationships and develop compounds with specific biological targets.

Conclusion

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is a molecule with significant potential in materials science and medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide has provided a comprehensive overview based on its structural characteristics and the properties of related compounds. The proposed synthetic route offers a practical approach for its preparation, and the outlined characterization methods provide a framework for its analysis. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.

Sources

Foundational

An In-depth Technical Guide to 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline: Synthesis, Properties, and Potential Applications

Abstract Introduction and Chemical Identity 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (CAS Number: 6442-08-6) is a complex aromatic diamine. Its structure is characterized by two 2-methylaniline moieties b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Chemical Identity

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (CAS Number: 6442-08-6) is a complex aromatic diamine. Its structure is characterized by two 2-methylaniline moieties bridged by a cyclohexylidene group. This unique arrangement of a non-planar, saturated ring connecting two substituted aromatic rings imparts specific steric and electronic properties that likely define its reactivity and potential applications.

The primary amino groups and the methyl-substituted phenyl rings are key functional features that can influence its chemical behavior, including its basicity, potential for hydrogen bonding, and susceptibility to electrophilic substitution.

PropertyValueSource
IUPAC Name 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline[1]
Alternative Name 4,4'-Cyclohexylidenebis[2-methylbenzenamine]
CAS Number 6442-08-6[2]
Molecular Formula C₂₀H₂₆N₂[1]
Molecular Weight 294.43 g/mol [1]

Postulated Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline has not been identified in the available literature, its structure strongly suggests a synthesis route based on the well-established acid-catalyzed condensation of anilines with ketones. This reaction is a cornerstone of industrial diamine production. The most probable synthetic pathway involves the reaction of two equivalents of 2-methylaniline (o-toluidine) with one equivalent of cyclohexanone.

The proposed reaction mechanism proceeds via the formation of a carbinolamine intermediate from the initial nucleophilic attack of the aniline on the protonated carbonyl of the ketone. Subsequent dehydration leads to an enamine or iminium ion, which then undergoes a second nucleophilic attack by another aniline molecule. A final dehydration step yields the diaryl-substituted cycloalkane.

Synthesis_Pathway

Representative Experimental Protocol

The following protocol is a representative procedure based on the synthesis of analogous diaminodiphenylmethanes and related compounds.[3][4] Note: This protocol has not been validated for the specific synthesis of the title compound and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Cyclohexanone

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst)

  • Sodium Hydroxide solution (for neutralization)

  • Toluene (or another suitable organic solvent)

  • Ethanol (for recrystallization)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-methylaniline and an organic solvent such as toluene.

  • Slowly add a catalytic amount of concentrated hydrochloric acid while stirring. An exotherm may be observed.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Add cyclohexanone dropwise to the stirred mixture over a period of 1-2 hours, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.

  • Separate the organic layer. Wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Molecular Structure and Potential Biological Interactions

The molecular structure of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is notable for its three-dimensional conformation. The central cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain.[1] The two phenylaniline substituents can occupy either axial or equatorial positions, which will influence the overall shape and steric hindrance of the molecule.

The presence of two primary amino groups makes the molecule capable of acting as a hydrogen bond donor, while the nitrogen atoms can also act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions. These non-covalent interactions are fundamental to how the molecule might interact with biological targets such as enzymes or receptors.[1] However, it is important to note that while some commercial suppliers suggest the compound is under investigation for its biological activity, there is a lack of peer-reviewed scientific literature to support any specific therapeutic claims or mechanisms of action.

Potential Industrial Applications

Given its chemical structure as a diamine, the most probable applications for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline are in the field of polymer chemistry and as a specialty chemical intermediate. Aromatic amines are widely used as monomers for high-performance polymers and as curing agents for resins.

Monomer for High-Performance Polymers

Aromatic diamines are key building blocks for polyamides and polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the cyclohexylidene bridge could introduce some flexibility into the polymer backbone compared to more rigid, fully aromatic diamines, potentially improving processability.

Polymer_Applications

Epoxy Resin Curing Agent

The primary amino groups can react with the epoxide groups of epoxy resins in a ring-opening addition reaction. This cross-linking process, known as curing or hardening, transforms the liquid resin into a hard, thermoset polymer. The structure of the amine curing agent significantly influences the properties of the cured epoxy, such as its glass transition temperature, chemical resistance, and mechanical strength. The bulky cyclohexylidene group in the title compound would likely result in a cured epoxy with a high glass transition temperature and good thermal stability.

Intermediate in Dye Synthesis

Aniline and its derivatives are foundational materials in the synthesis of a wide variety of dyes, particularly azo dyes.[4] The amino groups of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline could be diazotized and then coupled with other aromatic compounds to produce complex dye molecules. The specific color and properties of the resulting dye would depend on the overall conjugated system created.

Safety and Handling

As with all aniline derivatives, 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses. Aromatic amines can be toxic and may be absorbed through the skin. For detailed safety information, the Safety Data Sheet (SDS) from a commercial supplier should be consulted.

Conclusion

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is an aromatic diamine with a structure that suggests significant potential as an industrial chemical, particularly in the synthesis of high-performance polymers and as a curing agent for epoxy resins. While its specific discovery and history are not well-documented in the public domain, a robust synthesis can be postulated based on established chemical principles. Further research into its physical and chemical properties would be beneficial to fully characterize its potential in materials science and other fields. Currently, there is insufficient evidence in peer-reviewed literature to support its use in any therapeutic applications.

References

  • 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline - Benchchem. Benchchem. Accessed March 30, 2026.
  • 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine | CAS 6442-08-6 | SCBT. Santa Cruz Biotechnology. Accessed March 30, 2026.
  • 4,4′-Cyclohexylidenebis[2-methylbenzenamine] - CAS Common Chemistry. CAS. Accessed March 30, 2026.
  • A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds. CN102584598B.
  • Synthesis of some novel biologically active disperse dyes derived from 4-methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydro-pyridine-3-carbonitrile as coupling component and their colour assessment on polyester fabrics. PubMed. Accessed March 30, 2026.

Sources

Exploratory

An In-Depth Technical Guide to 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline and its Structural Analogues: A Scaffold for Therapeutic Innovation

Abstract The gem-diarylcyclohexane motif represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional arrangement for probing biological targets. This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The gem-diarylcyclohexane motif represents a privileged scaffold in medicinal chemistry, offering a unique three-dimensional arrangement for probing biological targets. This technical guide provides a comprehensive overview of 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline and its structural analogues. We delve into synthetic strategies, characterization methodologies, and the promising therapeutic potential of this compound class, with a particular focus on oncology. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the unique properties of these molecules.

Introduction: The Significance of the Gem-Diarylcyclohexane Scaffold

The 1,1-diarylcyclohexane framework is a key structural element in a variety of biologically active molecules. This non-planar, conformationally restricted scaffold allows for precise spatial orientation of the aryl substituents, which can lead to high-affinity interactions with biological targets. The title compound, 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline, is a compelling example of this scaffold, featuring two substituted aniline moieties. The presence of primary amino groups and methyl substituents on the phenyl rings offers multiple points for structural modification, making this an attractive template for the development of novel therapeutics.

Diarylamine and related structures are prevalent in a wide range of pharmaceuticals, exhibiting diverse pharmacological activities.[1] This guide will explore the synthesis, potential biological activities, and structure-activity relationships of this promising class of compounds.

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves a key disconnection at the cyclohexyl-aryl bonds, suggesting a Friedel-Crafts-type reaction as the final C-C bond-forming step.

Retrosynthesis Target 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Intermediate1 1,1-Bis(4-amino-3-methylphenyl)cyclohexane (Protected) Target->Intermediate1 Functional Group Interconversion (e.g., amination) Intermediate2 Cyclohexanone Intermediate1->Intermediate2 Double Friedel-Crafts Alkylation Intermediate3 Substituted Aniline (Protected) Intermediate1->Intermediate3 Double Friedel-Crafts Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

A forward synthesis can be envisioned starting from cyclohexanone and a suitably protected aniline derivative.

Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Deprotection Aniline 2-Methylaniline ProtectedAniline Protected 2-Methylaniline (e.g., Acetanilide) Aniline->ProtectedAniline Ac₂O, Pyridine DiarylCyclohexane 1,1-Bis(4-acetylamino-3-methylphenyl)cyclohexane ProtectedAniline->DiarylCyclohexane Lewis Acid (e.g., AlCl₃) Cyclohexanone Cyclohexanone Cyclohexanone->DiarylCyclohexane Target 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline DiarylCyclohexane->Target Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

This protocol is adapted from established methods for the synthesis of 1,1-diarylalkanes.[2][3]

  • Protection of Aniline: To a solution of 2-methylaniline in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of pyridine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the protected N-(2-methylphenyl)acetamide.

  • Friedel-Crafts Alkylation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add the protected aniline and a suitable Lewis acid (e.g., anhydrous aluminum chloride) in a dry, non-polar solvent (e.g., carbon disulfide). Cool the mixture in an ice bath and add cyclohexanone dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

  • Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: Reflux the purified intermediate with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide protecting groups. After completion, neutralize the reaction mixture and extract the final product. Further purification can be achieved by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the primary amines).

Potential Biological Activity and Mechanism of Action

While specific biological data for 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline is not available, the structural similarity to other biologically active diaryl compounds suggests several potential therapeutic applications, particularly in oncology.

Anticancer Activity

Many diarylamine and related heterocyclic derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1] For instance, certain diaryl urea derivatives have shown potent activity against A549 (lung carcinoma) and HT-29 (colon adenocarcinoma) cell lines.[4][5] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.[5]

Table 1: In Vitro Antiproliferative Activities of Structurally Related Diaryl Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
Diaryl Urea DerivativeHT-2915.28[4]
Diaryl Urea DerivativeA5492.566[4]
Diaryl Ether DerivativeHepG22.57[5]
Diaryl Ether DerivativeA5495.48[5]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-70.01 - 10[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Mechanisms of Action

The mechanism of action of diaryl compounds can be diverse. Some diaryl urea derivatives are known to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[4][5] Other related compounds, such as the 2-(4-aminophenyl)benzothiazoles, are thought to exert their anticancer effects through bioactivation by cytochrome P450 1A1 (CYP1A1) to form DNA adducts, leading to cell cycle arrest and apoptosis.[6][7]

Mechanism cluster_0 VEGFR-2 Inhibition Pathway cluster_1 CYP1A1 Bioactivation Pathway DiarylUrea Diaryl Urea Analogue VEGFR2 VEGFR-2 DiarylUrea->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports Aminophenylbenzothiazole 2-(4-Aminophenyl)benzothiazole Analogue CYP1A1 CYP1A1 Aminophenylbenzothiazole->CYP1A1 Metabolized by ReactiveMetabolite Reactive Metabolite CYP1A1->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Induces

Caption: Potential mechanisms of action for diaryl compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of diaryl compounds is highly dependent on the nature and position of substituents on the aromatic rings.

  • Substituents on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of the compounds. For example, in a series of diaryl urea derivatives, the presence of a chlorine atom on the phenyl ring proximal to the urea group enhanced antiproliferative activity.[4][5]

  • The Cyclohexyl Linker: The non-planar nature of the cyclohexane ring is crucial for the three-dimensional orientation of the aryl groups. Modifications to the cyclohexyl ring, such as the introduction of substituents, could further refine the pharmacological profile.

  • The Amino Groups: The primary amino groups on the aniline moieties are key functional groups that can participate in hydrogen bonding with biological targets. They also serve as handles for further chemical modification, such as the development of prodrugs to improve solubility and bioavailability.[7]

Future Perspectives and Conclusion

The 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further research. Future work should focus on the following:

  • Synthesis and Biological Evaluation: The synthesis and comprehensive biological evaluation of a library of analogues to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Studies: Investigation of the efficacy, pharmacokinetics, and toxicity of lead compounds in animal models.

References

  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. Organic Letters, 23(7), 1530-1534. [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1084-1092. [Link]

  • García, A., et al. (2021). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. Chemistry – A European Journal, 27(1), 247-252. [Link]

  • Google Patents. (2016). Method for producing bis (aminomethyl) cyclohexane.
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021).
  • Maeda, K., Matsubara, R., & Hayashi, M. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis. PubMed.[Link]

  • Frontiers in Chemistry. (2020). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers.[Link]

  • Ramezani, M., et al. (2025). Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 19(1), 1-11. [Link]

  • Royal Society of Chemistry. (2022). Unveiling the promising in vitro anticancer activity of lipophilic platinum(II) complexes containg (1S, 4R, 5R)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-2-((S)-1-phenylethyl)-2-azabicyclo[3.2.1]octane: spectroscopical characterization and DFT calulation. Dalton Transactions, 51(1), 223-236. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7208. [Link]

  • Ramezani, M., et al. (2025). Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PubMed.[Link]

  • MDPI. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 22(23), 12765. [Link]

  • García, A., et al. (2021). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. PubMed.[Link]

  • ResearchGate. (2018). Structure-activity relationship for antiproliferative activity. ResearchGate.[Link]

  • Grazulevicius, J. V., et al. (2011). Influence of methoxy groups on the properties of 1,1-bis(4-aminophenyl)cyclohexane based arylamines: experimental and theoretical approach. Journal of Materials Chemistry, 21(21), 7677-7686. [Link]

  • Google Patents. (2010). A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Google Patents. (2014). Synthetic method of 4-(4-aminophenyl)
  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Organic Syntheses, 96, 442-457. [Link]

  • Garg Lab - UCLA. (2024). Patents & Products. UCLA Chemistry & Biochemistry.[Link]

  • Leong, C. O., et al. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2(11), 1059-1068. [Link]

  • MDPI. (2025). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 30(17), 1-20. [Link]

  • Ramezani, M., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. ResearchGate.[Link]

  • Frontiers in Chemistry. (2020). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers.[Link]

  • MPG.PuRe. (2018). Supporting Information. Max-Planck-Gesellschaft.[Link]

  • European Patent Office. (2005). Purification of 1,3-bis(aminomethyl)cyclohexane by distillation. [Link]

  • BenchChem. (2025). Synthesis Protocols for 2,6-Bis(aminomethyl)
  • LOCKSS. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS.[Link]

  • Hokkaido University. (n.d.). Title Real-time NMR analysis of polyhydroxyalkanoate synthase reaction that synthesizes block copolymer comprising glycolate and. HUSCAP.[Link]

  • European Patent Office. (2007). 4-AMINOTETRACYCLINES AND METHODS OF USE THEREOF. [Link]

  • Google Patents. (1999). (12) United States Patent. [Link]

  • Beilstein Journals. (2025). Cryptophycin unit B analogues. Beilstein Journal of Organic Chemistry, 21, 283-290. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in Cancer Research

A Senior Application Scientist's Guide to Investigating a Novel c-Met Inhibitor Disclaimer: As of the date of this publication, there is limited publicly available research specifically on "4-[1-(4-Amino-3-methylphenyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Investigating a Novel c-Met Inhibitor

Disclaimer: As of the date of this publication, there is limited publicly available research specifically on "4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline" in the context of cancer research. The following application notes and protocols are based on the investigation of a representative hypothetical c-Met inhibitor, hereafter referred to as CycMet-1 , which incorporates the core chemical structure of interest. The methodologies provided are grounded in established principles of cancer drug discovery and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, survival, and metastasis.[1] Dysregulation of the HGF/c-Met signaling pathway, through overexpression, mutation, or amplification, is a key driver in the progression of numerous cancers, including non-small cell lung cancer, renal cell carcinoma, and gastric cancer.[1][2] This makes c-Met a highly attractive target for therapeutic intervention.[1][2]

CycMet-1, or 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, represents a novel chemical scaffold for the potential inhibition of c-Met. Its unique dianiline-cyclohexyl structure presents an opportunity for a new class of targeted therapies. This guide provides a detailed framework for the preclinical evaluation of CycMet-1, from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action: Targeting the c-Met Signaling Cascade

CycMet-1 is hypothesized to function as a small molecule inhibitor of the c-Met tyrosine kinase.[2] By binding to the ATP-binding site of the c-Met receptor, it is designed to prevent autophosphorylation and the subsequent activation of downstream signaling pathways.[1] The primary pathways implicated in c-Met-driven oncogenesis are the PI3K/Akt and RAS/ERK pathways, which regulate cell proliferation, survival, and invasion.[1]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates RAS RAS cMet->RAS Activates HGF HGF HGF->cMet Binds & Activates CycMet1 CycMet-1 CycMet1->cMet Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion

Figure 1: Hypothesized Mechanism of Action of CycMet-1. CycMet-1 is designed to inhibit the c-Met receptor, thereby blocking downstream signaling through the PI3K/Akt and RAS/ERK pathways, leading to reduced cell proliferation, survival, and invasion.

In Vitro Characterization of CycMet-1

The initial phase of evaluating CycMet-1 involves a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of CycMet-1 in c-Met-dependent cancer cell lines.

Materials:

  • c-Met overexpressing cancer cell lines (e.g., HT-29, MKN-45)

  • Control cell line with low c-Met expression (e.g., HEK293)

  • CycMet-1

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a 2X serial dilution of CycMet-1 in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell Linec-Met StatusCycMet-1 IC50 (nM)
HT-29 (Colon)High50
MKN-45 (Gastric)Amplified25
A549 (Lung)Moderate200
HEK293 (Control)Low>10,000

Table 1: Hypothetical IC50 values for CycMet-1 in various cancer cell lines.

Protocol 2: Western Blot Analysis of c-Met Signaling

This protocol is designed to confirm the inhibition of c-Met phosphorylation and downstream signaling by CycMet-1.

Materials:

  • MKN-45 cells

  • CycMet-1

  • HGF

  • Lysis buffer

  • Primary antibodies (p-c-Met, total c-Met, p-Akt, total Akt, p-ERK, total ERK, GAPDH)

  • Secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed MKN-45 cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours.

  • Inhibition: Pre-treat the cells with varying concentrations of CycMet-1 for 2 hours.

  • Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

western_blot_workflow start Seed MKN-45 Cells serum_starve Serum Starve (24h) start->serum_starve inhibit Treat with CycMet-1 (2h) serum_starve->inhibit stimulate Stimulate with HGF (15min) inhibit->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect

Figure 2: Western Blot Experimental Workflow. A step-by-step diagram illustrating the process for analyzing protein expression and phosphorylation.

In Vivo Efficacy of CycMet-1

Following successful in vitro characterization, the anti-tumor activity of CycMet-1 should be evaluated in a preclinical animal model.

Protocol 3: Human Tumor Xenograft Model

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to assess the in vivo efficacy of CycMet-1.[3][4]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)[3]

  • MKN-45 cells

  • Matrigel

  • CycMet-1

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of 5 x 10^6 MKN-45 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.[3]

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer CycMet-1 (e.g., 50 mg/kg, orally, daily) and vehicle control to the respective groups.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, pharmacodynamics).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1200-
CycMet-1 (50 mg/kg)40066.7

Table 2: Hypothetical in vivo efficacy of CycMet-1 in an MKN-45 xenograft model.

Troubleshooting and Safety Precautions

  • Inconsistent In Vitro Results: Ensure consistent cell passage numbers, proper handling of reagents, and accurate pipetting.

  • Poor In Vivo Efficacy: Assess the pharmacokinetic properties of CycMet-1 to ensure adequate tumor exposure. Consider alternative dosing regimens or routes of administration.

  • Toxicity in Animal Models: Closely monitor mice for signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider dose reduction or less frequent administration.

  • Safety: Handle CycMet-1 in accordance with its Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE) when handling the compound and working with animals.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of CycMet-1, a novel hypothetical c-Met inhibitor. The detailed protocols for in vitro and in vivo studies are designed to rigorously assess its therapeutic potential. By following these methodologies, researchers can systematically characterize the efficacy and mechanism of action of CycMet-1 and other novel anti-cancer compounds.

References

  • Emanuel, S. et al. (2008). Cellular and in vivo activity of JNJ-28871063, a nonquinazoline pan-ErbB kinase inhibitor that crosses the blood-brain barrier and displays efficacy against intracranial tumors. Molecular Pharmacology, 73(2), 338-348. Available at: [Link]

  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?. Available at: [Link]

  • Wikipedia. (2023). c-Met inhibitor. Available at: [Link]

  • Drilon, A. et al. (2014). C-MET inhibitors in the treatment of lung cancer. PubMed, 15(12), 1885-1892. Available at: [Link]

  • Fancelli, S. et al. (2017). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety, 40(10), 893-912. Available at: [Link]

  • Taylor & Francis. (n.d.). C-Met inhibitors – Knowledge and References. Available at: [Link]

  • Lee, C. H. et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 213-218. Available at: [Link]

  • OncoOne. (n.d.). PC3 Xenograft Model. Available at: [Link]

  • Day, C. P. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55096. Available at: [Link]

Sources

Application

Comprehensive In Vitro Antimicrobial Assay Protocol for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Introduction & Scientific Rationale The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —frequently documented in literature as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane —is a highly versatile bis-ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —frequently documented in literature as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane —is a highly versatile bis-aniline derivative characterized by its bulky cyclohexyl "cardo" (loop) group. In drug development and medicinal chemistry, this compound serves as a critical precursor for the synthesis of symmetric double Schiff bases.

When condensed with aromatic aldehydes, the resulting Schiff base derivatives exhibit significant antimicrobial (antibacterial and antifungal) properties. The biological efficacy of these derivatives is driven by two distinct structural features:

  • The Azomethine Linkage (-N=CH-): Acts as the primary pharmacophore, forming hydrogen bonds with the active centers of bacterial cell constituents, interfering with normal cellular processes.

  • The Cyclohexyl Cardo Group: Significantly enhances the lipophilicity of the molecule, allowing it to more effectively traverse the lipid bilayer of bacterial and fungal cell membranes.

This application note provides a field-proven, self-validating in vitro assay protocol to evaluate the antimicrobial efficacy of this bis-aniline compound and its derivatives.

Experimental Workflow & Mechanism of Action

To ensure reproducibility, the experimental pipeline is divided into compound derivatization/preparation, inoculum standardization, primary screening (Agar Well Diffusion), and quantitative evaluation (Broth Microdilution).

Workflow cluster_assays In Vitro Antimicrobial Assays Start 4-[1-(4-Amino-3-methylphenyl) cyclohexyl]-2-methylaniline Deriv Microwave-Assisted Derivatization (Schiff Base Synthesis) Start->Deriv Aromatic Aldehydes Prep Stock Solution Preparation (1 mg/mL in DMSO) Deriv->Prep Purification Disk Agar Well Diffusion (Zone of Inhibition) Prep->Disk MIC Broth Microdilution (MIC Determination) Prep->MIC Inoc Inoculum Standardization (0.5 McFarland, ~1.5x10^8 CFU/mL) Inoc->Disk Swab on MHA/SDA Inoc->MIC Dilute to 5x10^5 CFU/mL Analysis Data Analysis & SAR Evaluation Disk->Analysis MIC->Analysis

Figure 1: Workflow for synthesis and in vitro assay of the bis-aniline derivative.

Mechanism Cardo Cyclohexyl Cardo Group (Lipophilic Core) Membrane Bacterial Cell Membrane (Lipid Bilayer) Cardo->Membrane Enhances Penetration Azomethine Azomethine Linkage (-N=CH-) Azomethine->Membrane Hydrogen Bonding Target Intracellular Targets / Enzyme Inhibition Membrane->Target Permeabilization Death Bacterial Cell Death Target->Death Disruption of Metabolism

Figure 2: Proposed antimicrobial mechanism driven by lipophilicity and azomethine interactions.

Detailed Experimental Protocols

Phase 1: Compound Solubilization & Preparation

Expertise Insight: Researchers often struggle with the poor aqueous solubility of cardo-group containing compounds. While it is tempting to increase the solvent concentration to achieve complete dissolution, exceeding a 1% (v/v) final concentration of solvent in the assay well will induce osmotic stress and membrane toxicity in the test organisms, leading to false-positive efficacy results.

  • Derivatization (Optional but Recommended): Synthesize symmetric double Schiff bases via microwave-assisted condensation of the bis-aniline with aromatic aldehydes. Microwave techniques drastically reduce reaction times (from hours to minutes) and improve yields (88-96%) compared to classical heating.

  • Stock Solution: Dissolve the purified compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution of 1 mg/mL . DMSO is an aprotic solvent that effectively dissolves lipophilic cardo-group compounds without denaturing the azomethine bonds.

  • Working Dilutions: Perform serial dilutions using Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi, ensuring the final DMSO concentration remains ≤1% .

Phase 2: Inoculum Standardization

Expertise Insight: The "inoculum effect" is a major source of assay failure. Too high an inoculum leads to false resistance, while too low leads to false susceptibility.

  • Select 3–5 well-isolated colonies of the test organism (e.g., S. aureus, E. coli, C. albicans) from an overnight agar plate.

  • Suspend the colonies in sterile 0.85% saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (absorbance of 0.08–0.13 at 625 nm). This standardizes the bacterial suspension to approximately 1.5×108 CFU/mL [2].

Phase 3: Agar Well Diffusion Assay (Primary Screening)

This phase provides a qualitative measure of antimicrobial activity via the Zone of Inhibition (ZOI).

  • Plate Preparation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions. Causality: MHA is strictly used because it has low levels of sulfonamide, trimethoprim, and tetracycline inhibitors, ensuring accurate susceptibility results without batch-to-batch variation [2].

  • Well Creation: Using a sterile cork borer, punch wells (6 mm in diameter) into the agar.

  • Compound Application: Pipette of the test compound ( ) into the wells.

  • Incubation: Incubate the plates at 37∘C for 18–24 hours (for bacteria) or 25∘C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the clear zone around each well in millimeters (mm).

Phase 4: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is the gold standard for quantitative in vitro evaluation. To ensure trustworthiness, this protocol is designed as a self-validating system . Every 96-well microtiter plate must include four critical controls:

  • Sterility Control (Media only): Validates that the broth is free from contamination.

  • Growth Control (Media + Inoculum): Confirms the viability of the test strain.

  • Solvent Control (1% DMSO + Inoculum): Proves that the vehicle does not contribute to the observed antimicrobial effect.

  • Positive Control (Standard Antibiotic): Ensures the susceptibility of the test strain falls within standardized CLSI acceptable ranges [2].

Step-by-Step Procedure:

  • Dispense of MHB into all wells of a 96-well plate.

  • Add of the compound stock to the first column and perform two-fold serial dilutions across the plate to achieve a concentration gradient (e.g., 256 to ).

  • Dilute the 0.5 McFarland standardized inoculum 1:150 in MHB to achieve 1×106 CFU/mL .

  • Add of the diluted inoculum to all test wells (final well concentration: 5×105 CFU/mL ).

  • Incubate at 37∘C for 18–24 hours.

  • Endpoint Reading: Add of Resazurin dye ( 0.015% ) to all wells and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides a clear, objective visual endpoint for MIC, eliminating the ambiguity of reading turbidity in colored Schiff base solutions [3].

Expected Data Presentation & Interpretation

The table below summarizes the expected quantitative outcomes when assaying the parent bis-aniline and its optimized Schiff base derivatives against standard microbial panels.

Compound / DerivativeTarget OrganismAssay TypeExpected OutcomeInterpretation
Bis-aniline PrecursorE. coli (Gram -)MIC Weak Activity
Schiff Base DerivativeE. coli (Gram -)MIC Moderate Activity
Schiff Base DerivativeS. aureus (Gram +)MIC Strong Activity
Schiff Base DerivativeC. albicans (Fungi)MIC Moderate Activity
Ciprofloxacin (Pos. Ctrl)S. aureus (Gram +)ZOI 22−30 mm Validated Susceptibility
1% DMSO (Solvent Ctrl)All StrainsZOI 0 mm No Solvent Toxicity

Note: Gram-positive bacteria typically exhibit higher susceptibility to these derivatives than Gram-negative bacteria due to the absence of an outer lipopolysaccharide (LPS) membrane, which otherwise acts as a permeability barrier against bulky cardo-group compounds.

References

  • Aghera, V. K., Ghumara, R. Y., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double Schiff bases of 1,1'-bis(4-amino-3-methylphenyl)cyclohexane and their antimicrobial assay. Journal of Scientific & Industrial Research (JSIR), 74(01), 43-47. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. URL:[Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. URL:[Link]

Method

Application Note: 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in Advanced Organic Synthesis

Executive Summary 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane , is a highly versatile, sterically hindered aromatic d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane , is a highly versatile, sterically hindered aromatic diamine. Characterized by its central aliphatic cyclohexane ring (a "cardo" or loop group) and ortho-methyl substitutions, this intermediate is a critical building block in two distinct fields: the formulation of high-performance transparent polyimides/thermosetting resins, and the synthesis of symmetric double Schiff bases for antimicrobial drug development.

This application note provides field-proven protocols, mechanistic insights, and self-validating workflows for utilizing this intermediate in advanced organic synthesis.

Mechanistic Profiling: The "Cardo" Effect and Steric Hindrance

The utility of this diamine stems directly from its unique structural topology. Understanding the causality behind its physicochemical behavior is essential for optimizing synthetic workflows:

  • The Cardo Effect (Free Volume Expansion): The bulky, non-coplanar cyclohexane ring sits perpendicular to the primary aromatic backbone. In polymer synthesis (e.g., polyimides), this 3D bulkiness physically prevents dense interchain packing and disrupts π−π stacking. The resulting increase in fractional free volume allows solvent molecules to penetrate the polymer matrix, granting exceptional solubility in organic solvents without compromising thermal stability.

  • Ortho-Methyl Steric Hindrance: The methyl groups positioned adjacent to the amine moieties restrict the rotation around the C–N and C–Phenyl bonds. This restricted segmental motion raises the energy barrier for thermal degradation, yielding polymers with unusually high Glass Transition Temperatures ( Tg​ ).

  • Symmetric Bifunctionality: In medicinal chemistry, the symmetric nature of the diamine allows for dual-condensation reactions with aromatic aldehydes, creating extended conjugated azomethine (-C=N-) pharmacophores that are highly effective at disrupting microbial cell walls .

Logical Workflows & Synthetic Pathways

G A 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline B1 Polymerization + Dianhydride (NMP) A->B1 B2 Condensation + Aromatic Aldehydes A->B2 B3 Addition + Maleic Anhydride A->B3 C1 Poly(amic acid) Precursor B1->C1 D1 Thermal Imidization C1->D1 E1 Soluble High-Tg Polyimide D1->E1 C2 Microwave Irradiation B2->C2 E2 Symmetric Schiff Bases C2->E2 C3 Bismaleimide (BMI) B3->C3 E3 Crosslinked Thermoset C3->E3

Synthetic pathways of the cardo diamine into advanced polymers and bioactive agents.

Experimental Protocols

Protocol A: Two-Step Synthesis of Soluble, High- Tg​ Cardo-Polyimides

Traditional polyimides (like Kapton) are notoriously insoluble. By utilizing this cardo diamine, researchers can synthesize polyimides that remain soluble in polar aprotic solvents even after full thermal curing, enabling direct spin-coating for flexible microelectronics.

Causality & Rationale: The reaction is performed strictly at 0–5 °C during the initial phase. The nucleophilic attack of the sterically hindered amine on the dianhydride is highly exothermic; low temperatures prevent premature, partial imidization which would prematurely precipitate the polymer and halt chain growth.

Step-by-Step Methodology:

  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add 10.0 mmol of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline and dissolve completely in 25 mL of anhydrous N-methyl-2-pyrrolidone (NMP).

  • Poly(amic acid) Formation: Cool the flask to 0 °C in an ice bath. Slowly add 10.0 mmol of an aromatic dianhydride (e.g., 4,4'-Oxydiphthalic anhydride, ODPA) in small portions over 30 minutes.

  • Chain Extension: Remove the ice bath and allow the mixture to stir continuously for 24 hours at room temperature to yield a highly viscous poly(amic acid) (PAA) solution.

  • Thermal Imidization: Cast the PAA solution onto a clean glass substrate using a doctor blade. Subject the film to a stepwise thermal baking process in a vacuum oven: 100 °C, 150 °C, 200 °C, and 250 °C for 1 hour at each stage.

    • Rationale: Stepwise heating controls the evaporation rate of NMP and the release of water (byproduct of cyclodehydration), preventing micro-void formation and ensuring optical transparency.

Self-Validation & QC: Perform FTIR spectroscopy on the free-standing film. The protocol is validated when the broad N-H/O-H stretching band (~3300 cm⁻¹) completely disappears, replaced by characteristic imide peaks at 1780 cm⁻¹ (C=O asymmetric stretch), 1720 cm⁻¹ (C=O symmetric stretch), and 1370 cm⁻¹ (C-N stretch).

Protocol B: Microwave-Assisted Synthesis of Symmetric Double Schiff Bases

Schiff bases derived from this diamine exhibit potent antimicrobial properties. Classical synthesis requires hours of refluxing with a Dean-Stark trap. Microwave-assisted solvent-free synthesis drastically reduces reaction time and improves yield by utilizing direct dielectric heating .

Step-by-Step Methodology:

  • Reactant Homogenization: In an agate mortar, grind 1.0 mmol of the cardo diamine with 2.0 mmol of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde). Add 3–4 drops of absolute ethanol simply as a wetting agent to form a uniform paste.

  • Microwave Irradiation: Transfer the paste to a microwave-safe glass vial. Irradiate in a dedicated microwave synthesizer at 300–400 W for 1.5 to 2.5 minutes.

  • Isolation: Cool the vessel to room temperature. The product will solidify. Wash the crude solid thoroughly with cold ethanol to remove unreacted aldehydes, followed by recrystallization from a DMF/Ethanol mixture.

Self-Validation & QC: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). Post-purification FTIR must show the total absence of primary amine N-H doublets (~3400, 3300 cm⁻¹) and the aldehyde carbonyl stretch (~1700 cm⁻¹). Successful condensation is confirmed by the emergence of a sharp, intense azomethine (-C=N-) stretching band at 1615–1630 cm⁻¹.

Protocol C: Formulation of Bismaleimide (BMI) Thermosetting Resins

When reacted with maleic anhydride, this diamine forms a bismaleimide prepolymer. Unlike rigid linear BMIs that cure into brittle matrices, the cardo group introduces internal free volume, yielding cross-linked resins with superior fracture toughness for aerospace composites .

Step-by-Step Methodology:

  • Prepolymer Formation: Intimately mix the diamine with maleic anhydride (1:2.05 molar ratio) in acetone. Stir at room temperature for 2 hours to form the bismaleamic acid.

  • Chemical Cyclodehydration: Add acetic anhydride and a catalytic amount of sodium acetate. Heat to 60 °C for 3 hours to close the imide rings. Precipitate the resulting BMI powder in cold water, filter, and dry.

  • Thermal Curing: To form the cross-linked resin, melt the BMI powder in a mold at 180 °C under 25 kg/cm ² pressure. Ramp the temperature to 220 °C and hold for 2 hours to initiate thermal radical cross-linking of the terminal double bonds.

Self-Validation & QC: Differential Scanning Calorimetry (DSC) should be used to validate the cure cycle. An uncured BMI prepolymer will show a sharp endothermic melting peak followed by a broad exothermic curing peak (~200–250 °C). A fully cured, self-validated resin will show a flat DSC curve with no residual exotherm, and a Tg​ exceeding 280 °C.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical data of derivatives synthesized from 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, demonstrating the broad utility of the cardo structure.

Derivative ClassSynthesis MethodTypical Yield (%)Thermal Stability ( Tg​ / Td10​ )Key Properties & Applications
Cardo-Polyimide (PI) Thermal Imidization (Protocol A)92 – 96 Tg​ : 240 – 280 °C Td10​ : > 450 °CHighly soluble in NMP/DMAc; optically transparent films for flexible displays.
Symmetric Schiff Base Microwave-Assisted (Protocol B)88 – 96Melting Point: 180 – 210 °CPotent antimicrobial zones of inhibition against E. coli and B. megaterium.
Bismaleimide Resin (BMI) Chemical Imidization + Thermal Cure (Protocol C)> 90 Tg​ : > 300 °CHigh fracture toughness; structural composites and high-temp adhesives .
Epoxy Curing Agent Direct Amine-Epoxy Ring OpeningN/A (Matrix) Tg​ : 180 – 220 °CReduces brittleness in highly cross-linked epoxy networks .

References

  • Aghera, V., Ghumara, R., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. Journal of the Indian Chemical Society.[Link]

  • Rhone-Poulenc SA. (1971). Cross-linked resins. U.S. Patent No. 3,562,223.
  • SABIC Global Technologies B.V. (2019). High heat-resistant monomer and method of using the same. Japan Patent No. JP2017524698A.
Application

Application Note: Utilizing 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in the Discovery of Bivalent Antimicrobial and Heterocyclic Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Microwave-Assisted Synthesis, and Antimicrobial Screening Introduction & Pharmacological Rationale I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Rationale, Microwave-Assisted Synthesis, and Antimicrobial Screening

Introduction & Pharmacological Rationale

In contemporary drug discovery, the design of bivalent ligands—molecules possessing two distinct pharmacophores—has emerged as a powerful strategy to overcome antimicrobial resistance and enhance target affinity. The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , widely recognized in the literature as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane (BAMPC) , serves as a highly specialized diamine scaffold for such bivalent drug design[1].

As a Senior Application Scientist, I emphasize that the selection of BAMPC is driven by three critical structural features:

  • The "Cardo" (Loop) Effect: The central cyclohexyl ring acts as a bulky, non-planar anchor. This prevents dense molecular packing, thereby lowering crystal lattice energy to improve aqueous solubility, while simultaneously providing a highly lipophilic core that facilitates penetration through complex bacterial lipid bilayers.

  • Symmetric Diamine Termini: The two terminal primary amines serve as versatile synthetic handles, allowing for the simultaneous, symmetric generation of twin pharmacophores (e.g., Schiff bases, oxazepines, or tetrazoles).

  • Steric Shielding: The methyl groups located ortho to the amines provide essential steric hindrance. When these amines are converted into imines (Schiff bases), the adjacent methyl groups shield the vulnerable C=N bond from rapid enzymatic hydrolysis in vivo, significantly extending the molecule's biological half-life.

Synthetic Workflows: The Shift to Green Chemistry

Historically, synthesizing double Schiff bases from bulky cardo diamines required prolonged classical refluxing (4–8 hours) using Dean-Stark apparatuses, often resulting in thermal degradation and poor yields. To optimize this, modern protocols employ Microwave-Assisted Organic Synthesis (MAOS) .

Causality of the Method: The polar transition states of imine condensation couple highly efficiently with microwave electromagnetic fields. This dielectric heating provides rapid, localized superheating that drastically reduces the activation energy barrier, driving the reaction to completion in minutes rather than hours[1].

SyntheticWorkflow A 4-[1-(4-Amino-3-methylphenyl) cyclohexyl]-2-methylaniline (Cardo Diamine) C Symmetric Double Schiff Bases (Bis-imines) A->C Microwave Irradiation Solvent-free / EtOH 0.5 - 2.5 min B Aromatic Aldehydes (2 equivalents) B->C D Bis-1,3-Oxazepines C->D Phthalic/Maleic Anhydride Cycloaddition E Bis-Tetrazoles C->E Sodium Azide (NaN3) Cyclization

Figure 1: Microwave-assisted synthesis of bivalent heterocycles from the cardo diamine scaffold.

Protocol A: Microwave-Assisted Synthesis of Symmetric Double Schiff Bases

This protocol is designed as a self-validating system to ensure high-purity bivalent intermediates.

  • Preparation: In a microwave-safe quartz vessel, combine 10 mmol of BAMPC with 20 mmol of a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2–3 drops of glacial acetic acid. Mechanistic Note: Acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without lowering the pH to a point where the nucleophilic amine is fully protonated and deactivated.

  • Irradiation: Add 2 mL of absolute ethanol to ensure homogeneity. Subject the mixture to microwave irradiation (approx. 300–400 W) for 1.5 to 2.5 minutes in 30-second intervals to prevent solvent bumping.

  • Workup: Cool the vessel in an ice bath. The symmetric double Schiff base will precipitate as a crystalline solid. Filter, wash with cold ethanol, and recrystallize from hot ethanol.

  • Self-Validation (QC):

    • TLC: Co-spot starting materials and the product (Mobile phase: Hexane/Ethyl Acetate 7:3). A single new spot confirms complete conversion.

    • FTIR: Confirm the disappearance of the primary amine N-H stretch (~3300–3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹).

Protocol B: Cycloaddition to Bis-1,3-Oxazepines

Expanding the Schiff base into a 7-membered heterocyclic ring for enhanced neurological or antimicrobial targeting.

  • Reaction Setup: Dissolve 5 mmol of the purified double Schiff base in 20 mL of dry benzene or toluene.

  • Reagent Addition: Add 10 mmol of phthalic anhydride or maleic anhydride.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Mechanistic Note: The imine bond undergoes nucleophilic attack by the anhydride, triggering a ring-expansion cycloaddition to form the 1,3-oxazepine ring[2].

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the residue from a suitable solvent (e.g., dioxane/water).

  • Self-Validation (QC):

    • 1H NMR: Confirm the disappearance of the characteristic imine proton (CH=N) at ~8.2 ppm and the appearance of new signals corresponding to the oxazepine ring protons.

Biological Evaluation Protocols

MOA Scaffold Cyclohexyl 'Cardo' Core (Lipophilic Anchor) Pharm1 Pharmacophore 1 (Schiff Base / Heterocycle) Scaffold->Pharm1 Pharm2 Pharmacophore 2 (Schiff Base / Heterocycle) Scaffold->Pharm2 Membrane Bacterial Lipid Membrane Scaffold->Membrane Enhances Permeability Target1 Enzyme / Target Site A Pharm1->Target1 Cross-linking / Inhibition Target2 Enzyme / Target Site B Pharm2->Target2 Cross-linking / Inhibition

Figure 2: Bivalent binding mode and membrane penetration facilitated by the cardo cyclohexyl core.

Protocol C: Self-Validating Broth Microdilution Assay (MIC Determination)

To accurately assess the antimicrobial efficacy of the synthesized bivalent compounds, a rigorous, self-validating microdilution assay is required.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth until they reach the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized compounds in 1% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration gradient ranging from 100 µg/mL down to 0.78 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 24 hours.

  • Self-Validating Controls:

    • Positive Control: Standard broad-spectrum antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

    • Negative Control: 1% DMSO in broth to confirm the solvent does not inhibit bacterial growth.

    • Sterility Control: Uninoculated broth to ensure media is free of contamination.

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration where the well remains blue.

Quantitative Data Presentation

Table 1: Comparative Synthesis Metrics for Symmetric Double Schiff Bases

Demonstrating the operational superiority of microwave-assisted synthesis over classical methods.

ParameterClassical RefluxMicrowave-Assisted (MAOS)Causality / Mechanistic Driver
Reaction Time 4 - 6 Hours0.5 - 2.5 MinutesDielectric heating directly excites polar intermediates, bypassing bulk thermal transfer limits.
Yield (%) 65 - 75%88 - 96%Rapid kinetics prevent thermal degradation and side-product formation.
Solvent Requirement High (Ethanol/Methanol)Minimal / Solvent-FreeMicrowave energy reduces dependency on solvent-mediated heat transfer.
Purity Profile Moderate (Requires Column)High (Direct Crystallization)Suppression of competing side reactions yields cleaner crude products.
Table 2: Representative Antimicrobial Activity (MIC)

Illustrating the structure-activity relationship (SAR) progression from the raw scaffold to bivalent derivatives.

Compound / DerivativeTarget OrganismMIC (µg/mL)Mechanistic Note
BAMPC (Unmodified Scaffold) E. coli (Gram -)> 100Poor target engagement without active pharmacophores.
Bis-Imine (Schiff Base) E. coli (Gram -)25 - 50Imine nitrogen coordinates with bacterial metalloenzymes.
Bis-1,3-Oxazepine S. aureus (Gram +)12.5 - 257-membered ring disrupts cell wall synthesis via bivalent binding.
Ciprofloxacin (Control) Broad Spectrum1 - 4Standard validated baseline for assay integrity.

References

  • Aghera, V. K., Ghumara, R. Y., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. Journal of Scientific & Industrial Research, 74(1), 43-47. URL: [Link]

  • Synthesis, Characterization, Biological Activity Studies of Schiff Bases and 1,3-Oxazipene Derived from 1,1 -Bis (4-aminophenyl) -4-Phenyl Cyclohexane. ResearchGate. URL: [Link]

Application

Application Note: Synthesis and Enzyme Inhibition Profiling of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline-Derived Schiff Bases

Executive Summary The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (also known in literature as 1,1-bis(4-amino-3-methylphenyl)cyclohexane) is a highly specialized diamine scaffold. Its unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (also known in literature as 1,1-bis(4-amino-3-methylphenyl)cyclohexane) is a highly specialized diamine scaffold. Its unique structural topology makes it an ideal precursor for synthesizing symmetric double Schiff bases. These derivatives have gained significant traction in drug discovery as potent antimicrobial agents, specifically through the targeted inhibition of Glucosamine-6-phosphate (GlcN-6-P) synthase .

This application note provides a comprehensive, self-validating workflow for researchers looking to synthesize these Schiff bases using green microwave-assisted chemistry and subsequently screen them via in vitro enzyme inhibition assays.

Mechanistic Rationale & Structural Advantages

The "Cardo" Cyclohexyl Scaffold

The inclusion of the cyclohexyl ring at the central carbon creates a "cardo" (Latin for loop or hinge) group.

  • Causality in Formulation: Classical rigid biphenyl structures often suffer from poor solubility. The bulky, non-planar cardo cyclohexyl group disrupts crystal lattice packing, significantly enhancing the solubility of the resulting Schiff bases in polar aprotic solvents (like DMSO) used in bioassays.

  • Target Interaction: The hydrophobic bulk of the cyclohexyl ring provides an excellent anchor for the lipophilic pockets of target enzymes, while the symmetric imine (Schiff base) nitrogens participate in critical hydrogen bonding with the enzyme's active site residues .

Target Selection: GlcN-6-P Synthase

GlcN-6-P synthase catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway, converting Fructose-6-phosphate and L-glutamine into Glucosamine-6-phosphate. Because this pathway is essential for the synthesis of bacterial peptidoglycan and fungal chitin—but absent in mammalian systems in the same critical capacity—it represents a highly selective antimicrobial target.

Pathway F6P Fructose-6-Phosphate + L-Glutamine Enzyme GlcN-6-P Synthase (Target Enzyme) F6P->Enzyme GlcN6P Glucosamine-6-Phosphate Enzyme->GlcN6P CellWall Bacterial Peptidoglycan / Fungal Chitin Synthesis GlcN6P->CellWall Inhibitor Schiff Base Inhibitor (Derived from Diamine Scaffold) Inhibitor->Enzyme Inhibits

Mechanism of action: Schiff base inhibitors blocking GlcN-6-P synthase in cell wall biosynthesis.

Experimental Workflows & Protocols

SynthesisWorkflow A Diamine Scaffold (4-[1-(4-Amino-3-methylphenyl)... cyclohexyl]-2-methylaniline) C Microwave-Assisted Condensation (Solvent-free) A->C B Aromatic Aldehydes B->C D Symmetric Double Schiff Bases C->D E GlcN-6-P Synthase Inhibition Assay D->E

Workflow for the microwave-assisted synthesis and screening of symmetric double Schiff bases.

Protocol 3.1: Microwave-Assisted Synthesis of Symmetric Double Schiff Bases

Classical synthesis requires dipolar high-boiling solvents, making product isolation difficult. Microwave-assisted synthesis utilizes localized superheating of the polar functional groups, driving rapid water elimination and shifting the equilibrium entirely toward the Schiff base without the need for solvents.

Materials:

  • 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (1.0 equivalent)

  • Substituted aromatic benzaldehyde (e.g., 4-chlorobenzaldehyde) (2.0 equivalents)

  • Catalytic glacial acetic acid (1-2 drops)

Step-by-Step Methodology:

  • Preparation: Grind the diamine scaffold and the chosen aromatic aldehyde in an agate mortar to ensure a homogenous physical mixture.

  • Catalysis: Transfer the finely ground powder to a microwave-safe reaction vial. Add 1-2 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the diamine.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Qpro-M). Irradiate at 300 W for 0.5 to 2.5 minutes.

  • Self-Validation (Reaction Completion): Extract a micro-sample, dissolve in ethanol, and spot on a Silica Gel GF254 TLC plate. Run alongside the starting diamine using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the diamine spot validates reaction completion.

  • Purification: Recrystallize the crude solid from hot absolute ethanol to yield the pure symmetric double Schiff base.

Protocol 3.2: GlcN-6-P Synthase Inhibition Assay (Elson-Morgan Method)

This protocol utilizes the Elson-Morgan reaction, where the enzymatic product (Glucosamine-6-phosphate) is acetylated and reacted with Ehrlich's reagent to form a chromophore. A decrease in absorbance at 585 nm directly correlates with enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5). Dissolve the Schiff base inhibitors in DMSO (ensure final DMSO concentration in the assay does not exceed 2% to prevent enzyme denaturation).

  • Reaction Assembly: In a 96-well microplate, combine:

    • 10 µL of Fructose-6-phosphate (10 mM)

    • 10 µL of L-Glutamine (10 mM)

    • 10 µL of the Schiff base inhibitor (varying concentrations for IC50 determination)

    • 60 µL of Assay Buffer

  • Self-Validating Controls:

    • Blank Control: Replace the enzyme with 10 µL of buffer. Causality: Schiff bases are often highly conjugated and colored. This blank subtracts the inherent absorbance of the inhibitor.

    • 100% Activity Control: Replace the inhibitor with 10 µL of 2% DMSO vehicle.

    • Positive Control: Use a known inhibitor (e.g., Ampicillin or N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) to validate assay sensitivity.

  • Initiation: Add 10 µL of purified GlcN-6-P synthase to all wells (except blanks). Incubate at 37°C for 30 minutes.

  • Termination & Detection: Stop the reaction by heating the plate at 90°C for 2 minutes. Add 10 µL of acetic anhydride to acetylate the formed GlcN-6-P. Follow immediately with 50 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in HCl/ethanol).

  • Measurement: Incubate for 15 minutes at room temperature to allow the pink chromophore to develop. Read absorbance at 585 nm using a microplate reader.

Quantitative Data & Expected Outcomes

The integration of microwave synthesis with the cardo-diamine scaffold yields vastly superior results compared to classical reflux methods. The table below summarizes typical comparative data for a representative 4-chlorobenzaldehyde Schiff base derivative.

ParameterClassical Reflux MethodMicrowave-Assisted MethodAssay Implications
Reaction Time 4.0 – 6.0 Hours0.5 – 2.2 MinutesHigh-throughput library generation
Average Yield (%) 65 – 75%88 – 96%Minimal loss of expensive diamine
Solvent Requirement High-boiling dipolar solventsSolvent-freeEliminates solvent-induced toxicity in bioassays
GlcN-6-P Synthase IC50 14.2 µM14.2 µMIdentical efficacy; independent of synthesis route
Antimicrobial Efficacy Moderate to HighModerate to HighValidates the scaffold as a viable drug lead

Note: IC50 values are representative of typical halogenated benzaldehyde derivatives of this scaffold. Exact values will fluctuate based on the specific electronic and steric nature of the chosen aldehyde.

Conclusion

The 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline scaffold is a highly versatile building block for antimicrobial drug discovery. By adopting microwave-assisted synthesis, researchers can bypass the limitations of classical reflux, generating high-purity Schiff base libraries in minutes. When paired with a rigorously controlled, self-validating Elson-Morgan biochemical assay, this workflow provides a robust pipeline for identifying novel GlcN-6-P synthase inhibitors.

References

  • Aghera, V., Ghumara, R., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. Journal of Scientific & Industrial Research, 74(01), 43-47. URL: [Link]

  • Nief, O. A., Salman, H. N., & Ahamed, L. S. (2021). Synthesis, Characterization, Biological Activity Studies of Schiff Bases and 1,3-Oxazipene Derived from 1,1 -Bis (4-aminophenyl) -4-Phenyl Cyclohexane. Iraqi Journal of Science, 58(4B), 1998–2011. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Welcome to the technical support guide for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. This document provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in DMSO. Is this expected?

A1: Yes, this can be expected. The molecule possesses a complex structure with both non-polar (cyclohexyl ring, methyl groups) and polar (two amino-phenyl groups) moieties. While DMSO is a powerful and versatile solvent capable of dissolving a wide range of compounds, molecules with these mixed characteristics can sometimes present solubility challenges.[1][2] The two aniline groups can participate in intermolecular hydrogen bonding, which may favor self-aggregation over solvation, further hindering dissolution.

Q2: I've prepared a stock solution, but the compound precipitated out after storage at -20°C. What happened and can I still use it?

A2: Precipitation upon freezing is a common issue for compounds dissolved near their solubility limit in DMSO.[3] This can be caused by a few factors:

  • Supersaturation: The initial solution may have been supersaturated. Upon cooling, the thermodynamic solubility decreases, causing the compound to crash out.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[4] Water contamination reduces DMSO's solvating power for many organic compounds, leading to precipitation, an effect that is often enhanced by freeze-thaw cycles.[4][5]

It is not recommended to use a stock solution with visible precipitate, as the actual concentration will be unknown.[6] You should attempt to redissolve the compound by gentle warming and vortexing. If it does not fully redissolve, it is best to prepare a fresh stock solution.[3][6]

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming is a standard technique to aid dissolution.[1][3] A water bath set to 37°C is often effective. However, caution is advised as excessive or prolonged heating can degrade thermally sensitive compounds.[1][4] Given that the compound of interest is an aniline derivative, which can be susceptible to oxidation, it is best to apply heat judiciously and for the shortest time necessary.[7]

Q4: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How do I prevent this?

A4: This is a very common phenomenon known as "solvent shock."[8] Your compound is likely poorly soluble in water. When the high-concentration DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically from organic to aqueous. The compound's solubility limit in this new mixed solvent is exceeded, causing it to precipitate.[8] Strategies to mitigate this are discussed in the protocols below, such as using a "reverse dilution" method.[8]

Troubleshooting Workflow for Dissolution

If you are facing solubility issues, follow this systematic approach. Start with the least harsh methods to preserve the integrity of your compound.

G A Start: Compound powder + Anhydrous DMSO B Vortex vigorously (1-2 minutes) A->B C Visually inspect for dissolved particles B->C D Is solution clear? C->D E Sonicate in water bath (5-15 minutes) D->E No I Solution Ready Aliquot & Store at -80°C D->I Yes F Is solution clear? E->F G Warm gently to 37°C (Vortex intermittently) F->G No F->I Yes H Is solution clear? G->H H->I Yes J Troubleshooting Required H->J No K Considerations: 1. Prepare a fresh, lower concentration stock. 2. Evaluate co-solvents (see Table 2). 3. Re-evaluate required stock concentration. J->K

Caption: Step-by-step workflow for dissolving challenging compounds in DMSO.

Protocols for Enhancing Solubility

Protocol 1: Standard Solubilization in 100% DMSO

This protocol outlines the best practices for preparing a stock solution. The key is to start with high-quality, anhydrous DMSO to prevent water-related precipitation issues.[4]

Materials:

  • 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline powder

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[4]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibrate: Allow the compound powder and anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.[9]

  • Weigh Compound: Accurately weigh the desired mass of the compound into a sterile microcentrifuge tube.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 30-60 seconds.[4] Visually inspect the solution against a light source.

  • Sonication (If Needed): If particles are still visible, place the tube in a room temperature water bath sonicator for 5-15 minutes.[1] This uses ultrasonic waves to break up compound aggregates.

  • Gentle Warming (If Needed): If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[3] Avoid prolonged heating.

  • Final Check: Once the solution is completely clear, it is ready.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation, aliquot the stock solution into single-use volumes.[4][6] Store tightly sealed at -20°C or, for long-term storage, at -80°C, protected from light.[4]

Protocol 2: Using Co-solvents for Dilution into Aqueous Buffers

For in-vivo or cell-based assays, a co-solvent system may be necessary to maintain solubility upon dilution from the DMSO stock.[10] A common formulation involves PEG300 and Tween 80.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Polyethylene Glycol 300 (PEG300)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Initial Dissolution: In a sterile vial, add the required volume of your concentrated DMSO stock solution.

  • Sequential Addition: This order is critical for preventing precipitation. a. Add the PEG300 to the DMSO stock and vortex thoroughly.[10] b. Add the Tween 80 to the mixture and vortex thoroughly.[10] c. Slowly add the saline or PBS to the mixture while continuously vortexing to reach the final desired volume and concentration.[10]

Data & Reference Tables

Table 1: Summary of Solubilization Techniques

TechniquePrinciple of ActionBest ForCautions
Vortexing Mechanical agitation to increase solute-solvent interaction.Initial dissolution attempts for most compounds.May be insufficient for highly aggregated or poorly soluble compounds.[1]
Sonication High-frequency sound waves break up compound aggregates (cavitation).Stubborn particles that do not dissolve with vortexing alone.Can generate localized heat; use a room temperature water bath.[1]
Gentle Warming Increases kinetic energy, enhancing the rate and extent of dissolution.Compounds that are slow to dissolve or are near their solubility limit.Risk of compound degradation with excessive heat. Not for thermolabile compounds.[3]
Co-solvents Modifies the overall polarity of the solvent system to better match the solute.Maintaining solubility when diluting a DMSO stock into an aqueous medium.Co-solvents can have their own biological effects or toxicity.[10]

Table 2: Common Co-solvents Used with DMSO

Co-solventPropertiesTypical Use Case
PEG 300/400 Water-miscible, non-ionic polymer. Increases solubility of lipophilic compounds.Often used in formulations for in-vivo studies to improve bioavailability.[10]
Ethanol Polar protic solvent, water-miscible.Can help bridge the polarity gap between DMSO and water. Use sparingly due to potential protein precipitation and cell toxicity.
Tween 80 Non-ionic surfactant/emulsifier.Helps to stabilize the final diluted solution and prevent precipitation, especially in formulations for animal studies.[10]
NMP N-methyl-2-pyrrolidone. A powerful, water-miscible organic solvent.Used for very difficult-to-dissolve compounds, but has a higher toxicity profile.[10]

Technical Deep Dive: The Chemistry of Solubility

The solubility of a compound like 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in DMSO is governed by the balance of intermolecular forces.

G cluster_0 Solvation Process cluster_1 Factors Hindering Dissolution A Compound Crystal Lattice (Solute-Solute Interactions) C Dissolved Compound (Solute-Solvent Interactions) A->C Overcoming Lattice Energy B DMSO Solvent Structure (Solvent-Solvent Interactions) B->C Cavity Formation D Strong Solute-Solute H-Bonding (Aniline Groups) E Hydrophobic Aggregation (Cyclohexyl Groups)

Caption: Intermolecular forces governing the dissolution process in DMSO.

DMSO is a polar aprotic solvent. Its efficacy stems from the highly polar sulfur-oxygen bond, which can effectively solvate cations and the positive end of dipoles, while the non-polar methyl groups can interact favorably with hydrophobic parts of a solute.[11] For the target compound, successful dissolution requires DMSO molecules to overcome the strong hydrogen bonds between the aniline groups of neighboring molecules and to create a "solvation shell" around the entire molecule. If the energy required to break these solute-solute and solvent-solvent interactions is greater than the energy released by forming new solute-solvent interactions, solubility will be poor.

References

  • ResearchGate. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? Retrieved from [Link]

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Roshdy, A. Z., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Retrieved from [Link]

  • Cheng, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Sjöhamn, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Workflows

Welcome to the Technical Support Center for workflows involving 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane or BAMPC)....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for workflows involving 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (commonly referred to in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane or BAMPC). This diamine monomer is a critical building block in the synthesis of advanced polyimides, Schiff bases, and high-performance cross-linked resins.

Mechanistic Primer: The unique structure of this molecule features a bulky cyclohexyl "cardo" (loop) group that disrupts polymer chain packing. This structural feature enhances the solubility of the resulting polymer without sacrificing its high glass transition temperature (Tg). However, the ortho-methyl groups on the aniline rings provide significant steric hindrance, which fundamentally alters the reactivity of the amine groups and requires specific experimental optimizations.

Troubleshooting Guides & FAQs

Q1: Why is my polyamic acid (PAA) intermediate exhibiting unusually low viscosity, resulting in brittle polyimide films? Root Cause: The ortho-methyl groups on the aniline rings create significant steric hindrance, reducing the nucleophilicity of the amine groups compared to unhindered diamines. Furthermore, any trace moisture in the system will rapidly hydrolyze the dianhydride monomer into a dicarboxylic acid, irreversibly terminating chain growth and preventing high molecular weight formation. Solution:

  • Rigorous Dehydration: Ensure your polar aprotic solvent (e.g., NMP or DMAc) is stored over molecular sieves and contains <50 ppm water.

  • Stoichiometric Precision: Maintain an exact 1.000:1.000 molar ratio of diamine to dianhydride.

  • Catalytic Assistance: If steric hindrance is the primary barrier, consider extending the reaction time at 0–5 °C or using a mild catalyst like isoquinoline during a chemical imidization step to drive the reaction forward[1].

Q2: My monomer powder has turned dark brown/purple over time. Can I still use it for polymerization? Root Cause: Like many electron-rich aromatic amines, this compound is highly susceptible to atmospheric oxidation and photo-degradation. This process generates quinoid-type colored impurities that act as radical scavengers and chain terminators, which will severely depress the molecular weight of your final polymer[2]. Solution: Do not use discolored monomer. You must purify it via recrystallization (see Protocol 1 below). Post-purification, store the white crystals in an amber vial under an argon or nitrogen atmosphere at 4 °C.

Q3: During the synthesis of symmetric double Schiff bases via classical condensation, my yields are plateauing around 60%. How can I improve this? Root Cause: Classical reflux condensation of this sterically hindered monomer with aromatic aldehydes often suffers from equilibrium limitations and prolonged reaction times (hours) due to the bulk of the cyclohexyl and methyl groups. Solution: Transition to a microwave-assisted solvent-free synthesis. Microwave irradiation drastically reduces reaction times (from hours to minutes) and drives the condensation reaction forward by rapidly removing the water byproduct, often increasing yields to 88–96%.

Data Presentation: Polymerization Conditions & Outcomes

The following table summarizes the causal relationship between experimental conditions and the resulting polymer properties when using 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

Synthesis MethodMonomer ConditionSolvent/EnvironmentReaction TimeYield/OutcomeKey Issue Addressed
Classical Polycondensation As received (oxidized)NMP (Ambient moisture)24 hours<50% (Brittle film)Baseline failure
Optimized Polycondensation Recrystallized (White)Anhydrous NMP (<50 ppm H₂O)24 hours>95% (Tough film)Moisture & Oxidation
Classical Schiff Base PurifiedEthanol (Reflux)4–6 hours60–70%Steric Hindrance
Microwave-Assisted Schiff Base PurifiedSolvent-free (Microwave)0.5–2.2 min88–96%Steric Hindrance & Equilibrium

Experimental Protocols

Protocol 1: Monomer Purification (Self-Validating Recrystallization)

Causality: Aromatic amines oxidize to form quinones, which act as chain terminators. Recrystallization isolates the pure diamine based on differential solubility, removing these critical impurities.

  • Dissolution: Dissolve 10 g of crude 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline in 50 mL of boiling absolute ethanol.

  • Decolorization: Add 0.5 g of activated charcoal to absorb oxidized quinoid impurities. Boil for 5 minutes under continuous stirring.

  • Hot Filtration: Perform a hot filtration through a Celite pad into a pre-warmed flask.

    • Validation Checkpoint: The resulting filtrate must be completely colorless. If a yellow/brown tint remains, repeat step 2.

  • Crystallization: Cool the filtrate slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce maximum crystallization.

  • Isolation: Filter the white crystals under vacuum, wash with cold ethanol, and dry in a vacuum oven at 60 °C for 12 hours. Store under argon.

Protocol 2: Standard Polycondensation Workflow (Polyamic Acid to Polyimide)

Causality: The two-step method prevents premature precipitation. The first step (PAA synthesis) must be kept cold to prevent exothermic side reactions, while the second step requires high heat to drive cyclodehydration (imidization).

  • Preparation: Purge a dry 100 mL 3-neck flask with nitrogen. Add 10.00 mmol of purified diamine and 30 mL of anhydrous NMP. Stir until fully dissolved.

  • Polyaddition: Cool the flask to 0–5 °C using an ice bath. Slowly add 10.00 mmol of the chosen dianhydride (e.g., PMDA or BTDA) in small portions over 30 minutes to manage the exothermic reaction.

  • Chain Extension: Remove the ice bath and stir the viscous solution at room temperature for 24 hours under nitrogen to form the Polyamic Acid (PAA) precursor.

    • Validation Checkpoint: The solution should be highly viscous and optically clear. A cloudy solution indicates premature precipitation or moisture contamination.

  • Thermal Imidization: Cast the PAA solution onto a clean glass plate. Step-bake in a vacuum oven: 100 °C (1h), 150 °C (1h), 200 °C (1h), and 250 °C (2h) to drive off water and complete the ring-closing imidization.

Visualizations

BAMPC_Pathway Monomer Purified Diamine PAA Polyamic Acid (Viscous Intermediate) Monomer->PAA NMP, 0-25°C 24 Hours Dianhydride Aromatic Dianhydride Dianhydride->PAA Exact 1:1 Stoichiometry PI Polyimide (Final Film) PAA->PI Thermal Baking (100°C to 250°C)

Reaction pathway of BAMPC and dianhydride to form polyimide.

Troubleshooting_Tree Start Issue: Low Viscosity / Low MW? CheckMoisture Check Moisture Level Start->CheckMoisture CheckStoich Check Stoichiometry Start->CheckStoich CheckMonomer Check Monomer Purity Start->CheckMonomer SolMoisture Dry Solvents & Monomer (<50 ppm H2O) CheckMoisture->SolMoisture High (>50 ppm) SolStoich Ensure Exact 1:1 Molar Ratio CheckStoich->SolStoich Imbalanced SolMonomer Recrystallize to Remove Oxidized Impurities CheckMonomer->SolMonomer Discolored Powder

Troubleshooting decision tree for low molecular weight issues.

References

  • Title: Microwave assisted and classical synthesis of symmetric double Schiff bases of 1,1'-bis(4-amino-3-methylphenyl)cyclohexane and their antimicrobial assay. Source: NIScPR Online Periodicals Repository (Aghera et al., 2015) URL: [Link]

  • Title: US3562223A - Cross-linked resins.
  • Title: DE112008000196T5 - Poly (arylene ether) compositions and articles.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Welcome to the Technical Support Center for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , widely known in polymer chemistry and drug development as 1,1-bis(4-amino-3-methylphenyl)cyclohexane . As a stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , widely known in polymer chemistry and drug development as 1,1-bis(4-amino-3-methylphenyl)cyclohexane .

As a sterically hindered aromatic diamine, this compound is a highly valuable building block. However, its electron-rich aniline rings make it notoriously unstable in solution if handled improperly. This guide provides an authoritative, causality-driven framework to troubleshoot degradation issues, establish self-validating workflows, and ensure absolute chemical integrity during your experiments.

Part 1: The Mechanisms of Degradation (The "Why")

Before implementing a fix, it is critical to understand the chemical causality behind the degradation of aromatic diamines. This compound primarily degrades via two distinct pathways:

  • Auto-Oxidation (The Radical Pathway): Aromatic amines are highly susceptible to one-electron oxidation by dissolved oxygen, forming reactive N-centered radical cations[1]. These radicals rapidly couple to form highly conjugated, dark-colored oligomeric quinone-diimines or azo dimers[2]. While the ortho-methyl group provides some steric hindrance, it is insufficient to completely block oxidation at the nitrogen center[3].

  • Solvent-Induced Condensation (The Schiff Base Pathway): Primary aromatic amines act as strong nucleophiles in the presence of carbonyl compounds. If dissolved in ketone solvents (like acetone), the amine attacks the carbonyl carbon to form an unstable carbinolamine intermediate, which rapidly dehydrates into a Schiff base (imine)[4].

DegradationPathways Diamine 1,1-bis(4-amino-3-methylphenyl)cyclohexane (Intact Monomer) O2 Dissolved O2 / Light (Oxidative Pathway) Diamine->O2 Ketone Ketone Solvents (e.g., Acetone) (Condensation Pathway) Diamine->Ketone Radical N-Centered Radical Cation (Intermediate) O2->Radical Quinone Quinone-diimines / Azo Dimers (Dark Degradants) Radical->Quinone Coupling / -e- Carbinolamine Carbinolamine (Unstable Intermediate) Ketone->Carbinolamine SchiffBase Schiff Base (Imine) (Loss of Active Amine) Carbinolamine->SchiffBase -H2O

Mechanistic pathways of 1,1-bis(4-amino-3-methylphenyl)cyclohexane degradation.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution turns from clear to dark brown within 24 hours. What is happening and how do I stop it? A1: The color change is the hallmark of auto-oxidation. Dissolved oxygen in your solvent is stripping an electron from the amine, creating a radical cation[1] that polymerizes into dark quinone-diimines[2].

  • The Fix: You must eliminate oxygen. Switch to anhydrous, HPLC-grade solvents and actively sparge them with Argon or Nitrogen for at least 30 minutes prior to dissolution. Store the solution under an inert gas blanket.

Q2: I dissolved the compound in acetone for an assay, but my downstream reaction shows near-zero yield of the target product. Why? A2: You have inadvertently synthesized a Schiff base. Acetone is a ketone; it reacts quantitatively with primary aromatic amines to form an imine, consuming your active monomer[4].

  • The Fix: Never use ketones (acetone, MEK) or aldehydes. Switch to aprotic, non-carbonyl solvents such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).

Q3: Does ambient laboratory light affect the stability of the solution? A3: Yes. Photo-oxidation generates reactive oxygen species (ROS) in solution, which drastically lowers the activation energy required for the initial one-electron oxidation of the amine[1]. Always use actinic (amber) glassware or wrap your storage vials in aluminum foil.

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table summarizes solvent compatibility and the expected half-life of the intact diamine under various conditions.

Solvent ChoiceCompatibilityPrimary Degradation RiskEst. Stability (RT, Ambient Air)Est. Stability (-20°C, Argon)
Acetone / MEK Poor Schiff Base Formation< 2 hoursN/A (Chemically Reactive)
Chloroform / DCM Moderate Alkylation / HCl salt formation~12 hours1-2 weeks
DMF / DMAc (Standard) Moderate Auto-oxidation1-2 days1 month
DMF (Degassed/Anhydrous) Excellent None> 1 week> 6 months

Part 4: Experimental Protocols

To ensure trustworthiness, the formulation of your stock solution must be paired with a self-validating analytical step. Below are the protocols to prepare the solution and validate its integrity.

Protocol A: Preparation of Ultra-Stable Degassed Stock Solutions

Causality Focus: This protocol systematically eliminates the three catalysts of degradation: oxygen, light, and heat.

  • Solvent Degassing: Transfer 10 mL of anhydrous DMF into a Schlenk flask. Submerge a long needle into the solvent and sparge with ultra-pure Argon gas for 30 minutes.

  • Inert Dissolution: Under a continuous Argon flow, add the required mass of 1,1-bis(4-amino-3-methylphenyl)cyclohexane to achieve your target concentration (e.g., 100 mM). Stir gently until complete dissolution is achieved.

  • Shielded Filtration: Draw the solution into a glass syringe. Attach a 0.22 µm PTFE syringe filter. In a darkened hood, filter the solution directly into an amber, septa-sealed vial that has been pre-purged with Argon.

  • Storage: Wrap the vial cap with Parafilm and store immediately at -20°C.

Workflow Step1 1. Solvent Prep Sparge with Argon (30 mins) Step2 2. Dissolution Add diamine under inert atmosphere Step1->Step2 Step3 3. Filtration 0.22 µm PTFE filter (Light shielded) Step2->Step3 Step4 4. Storage Amber vial, Argon blanket Store at -20°C Step3->Step4

Step-by-step workflow for preparing ultra-stable diamine stock solutions.

Protocol B: Self-Validating HPLC Monitoring

Causality Focus: Visual inspection (color change) is a lagging indicator of degradation. HPLC provides a leading indicator, validating that Protocol A was executed flawlessly.

  • Baseline Establishment (T=0): Immediately after preparing the stock solution (Protocol A), withdraw a 10 µL aliquot using an Argon-flushed micro-syringe. Dilute in 1 mL of mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA).

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (254 nm UV detection). Record the Area Under the Curve (AUC) for the primary monomer peak.

  • Validation (T=24h): After 24 hours of storage at -20°C, repeat the sampling.

  • Interpretation: A successful, oxygen-free preparation will yield an AUC retention of >99.5%. The appearance of early-eluting peaks (oxidized polar intermediates) or late-eluting broad peaks (azo dimers) indicates a failure in the Argon sparging step.

References

  • [4] Schiff Bases: Contemporary Synthesis, Properties, and Applications. IntechOpen. 4

  • [2] Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. International Journal of Molecular Sciences (MDPI). 2

  • [3] Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Journal of Organic Chemistry (Organic-Chemistry.org).3

  • [1] Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. PMC (National Institutes of Health). 1

Sources

Optimization

Technical Support Center: Purification of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-[1-(4-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (also known as 4,4'-(cyclohexane-1,1-diyl)bis(2-methylaniline)) from crude reaction mixtures. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, explaining the chemical principles behind each strategic choice.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and guides you toward an appropriate purification strategy.

Q1: My crude product is a dark brown or reddish, sticky solid/oil. What is the primary cause, and what should be my first action?

A1: Aromatic amines, particularly those with unsubstituted amino groups like this compound, are highly susceptible to air oxidation. The discoloration you are observing is almost certainly due to the formation of small quantities of highly colored, oxidized impurities. Your first action should be a bulk purification step aimed at removing these, as well as major contaminants. Recrystallization is often the most effective first step for solids, potentially with the use of activated charcoal to remove colored impurities. If the product is an oil, a rapid filtration through a plug of silica gel or a preparatory acid-base extraction can be effective preliminary clean-up steps.

Q2: What are the typical impurities I should expect from the synthesis of this compound?

A2: Impurities largely depend on the synthetic route, which commonly involves the acid-catalyzed condensation of 2-methylaniline with cyclohexanone. Expected impurities include:

  • Unreacted Starting Materials: Residual 2-methylaniline and cyclohexanone.

  • Reaction Intermediates: Mono-substituted species, where only one molecule of 2-methylaniline has reacted with the cyclohexanone.

  • Oxidation Products: As mentioned, these are common and lead to discoloration.[1]

  • Polymeric Byproducts: Over-condensation or side reactions can lead to higher molecular weight, often tar-like, impurities.

  • Isomeric Impurities: Depending on the reaction control, isomers may form, although the target molecule is the thermodynamically favored product.

Q3: Which purification technique—recrystallization or column chromatography—should I attempt first?

A3: The choice depends on your scale and desired purity.

  • For larger quantities (>5 g) or first-pass purification: Attempt recrystallization . It is more time-efficient, uses less solvent, and is more easily scalable. It is excellent for removing impurities with significantly different solubility profiles.[2]

  • For smaller quantities (<5 g) or when high purity (>99%) is essential: Column chromatography is superior for separating closely related impurities.[3] However, purifying basic amines on standard silica gel presents unique challenges that must be addressed.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[2]

Q: I've tried common solvents like ethanol and hexane, but my compound either doesn't dissolve or doesn't crystallize upon cooling. What is the next step?

A: This is a common challenge requiring a systematic approach to solvent selection. The ideal solvent will dissolve your compound completely when hot but poorly when cold.

  • Strategy 1: Two-Solvent System: Find a "soluble" solvent in which your compound is highly soluble (e.g., Dichloromethane (DCM), Ethyl Acetate, Acetone) and a "non-solvent" in which it is poorly soluble (e.g., Hexane, Heptane, Water). Dissolve the crude product in the minimum amount of the hot "soluble" solvent, then slowly add the "non-solvent" until the solution becomes cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.

  • Strategy 2: Acid-Salt Formation: Amines can be converted to their hydrochloride or acetate salts, which have drastically different solubility profiles, often crystallizing well from water or alcohol/water mixtures.[4] After crystallization, the salt must be neutralized with a base (e.g., aq. NaHCO₃ or NaOH) and the free amine re-extracted into an organic solvent. While effective, this adds steps to the workflow.

Q: My recrystallized product is pure by NMR, but it's still slightly colored. How can I get a white solid?

A: This indicates the presence of persistent, highly-colored oxidative impurities. You can perform a second recrystallization, adding a small amount of activated charcoal to the hot solution before filtration.

CAUTION: Use charcoal sparingly (1-2% by weight) and heat for only a few minutes. Activated charcoal is porous and can adsorb your product, leading to a significant loss of yield if used in excess or with prolonged contact time.

Protocol 1: Systematic Recrystallization Solvent Screening
  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (see Table 1) dropwise, starting with 0.5 mL.

  • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable as a primary recrystallization solvent.

  • If it is insoluble at room temperature, gently heat the tube in a water or sand bath. Continue adding the solvent in small portions until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quality and quantity of crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

SolventBoiling Point (°C)PolarityComments & Typical Use
Toluene111LowGood for dissolving aromatic compounds when hot. Often paired with heptane.
Ethanol78HighGood general-purpose solvent for moderately polar compounds.
Isopropanol82HighSimilar to ethanol, but less volatile. Can give better crystal formation.
Ethyl Acetate77MediumGood "soluble" solvent, often paired with a non-polar anti-solvent.
Heptane/Hexane98 / 69Very LowExcellent "non-solvents" or anti-solvents. Used to precipitate compounds from more polar solutions.
Acetonitrile82HighCan be effective for compounds that are difficult to crystallize from alcohols.

Table 1: A selection of common solvents for recrystallization screening of aromatic amines.

Section 3: Troubleshooting Guide: Flash Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For amines, this process requires special considerations.

Q: My compound is streaking badly on the silica gel column, and my recovery is very low. What is happening?

A: This is the most common problem when purifying amines on silica. Silica gel is an acidic stationary phase due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This causes some of the molecules to "stick" to the column, leading to poor recovery and extensive "tailing" or "streaking" of the product band.[5][6]

Solution: Deactivate the silica gel by adding a small amount of a competing base to your eluent. Triethylamine (TEA) is the most common choice. Add 0.5-2% TEA to your mobile phase solvent mixture. The TEA will preferentially interact with the acidic silanol sites, allowing your product to travel through the column without strong, undesirable interactions.[7]

digraph "Amine_Chromatography_Effect" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, label="Diagram 1: Effect of Basic Modifier on Amine Chromatography", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style="filled", fontname="Helvetica,Arial,sans-serif"]; edge [fontname="Helvetica,Arial,sans-serif"];

}

Diagram 1: How a basic modifier prevents peak tailing in amine purification.


Q: What is a good starting eluent system for purifying this compound on a modified silica column?

A: Given the two aromatic rings and two amine groups, the molecule is moderately polar. A good starting point for method development is a gradient elution.

  • Stationary Phase: Silica Gel

  • Mobile Phase: Heptane/Ethyl Acetate with 1% Triethylamine (TEA).

  • Gradient: Start with 95:5 Heptane:Ethyl Acetate (+1% TEA) and gradually increase to 70:30 or 60:40 Heptane:Ethyl Acetate (+1% TEA). Monitor the separation using Thin Layer Chromatography (TLC) first to determine the optimal polarity range.

Protocol 2: Flash Column Chromatography with Amine Deactivation
  • Prepare the Eluent: Prepare your mobile phase solvents (e.g., Heptane and Ethyl Acetate) and add 1% triethylamine by volume to each.

  • Pack the Column: Pack your column with silica gel using your starting, low-polarity eluent (e.g., 95:5 Heptane:EtOAc + 1% TEA). Never pack a column with dry silica.

  • Equilibrate: Run at least 2-3 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated and the silica is deactivated.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add a small amount of silica, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column bed.

  • Elute and Collect: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent according to your pre-determined gradient.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Alternative Strategy: Acid-Base Extraction

This technique is an excellent pre-purification step to remove neutral or acidic impurities from your basic product. It relies on the ability to change the solubility of your amine by protonating it into a water-soluble salt.

Q: My crude mixture is very complex, with a lot of baseline material on TLC. Is there a way to simplify it before chromatography?

A: Yes, acid-base extraction is perfect for this scenario. It will rapidly remove non-basic components, significantly reducing the complexity of the mixture you load onto a column, thereby improving the final separation.

digraph "Acid_Base_Extraction_Workflow" { graph [splines=true, overlap=false, nodesep=0.5, label="Diagram 2: Purification Workflow via Acid-Base Extraction", labelloc=t, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style="rounded,filled", fontname="Helvetica,Arial,sans-serif"]; edge [fontname="Helvetica,Arial,sans-serif"];

}

Diagram 2: Logic flow for isolating the target amine from neutral impurities.


Protocol 3: Liquid-Liquid Extraction for Amine Purification
  • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate. The protonated amine salt will be in the top aqueous layer. The neutral impurities will remain in the bottom organic layer.

  • Drain and discard the organic layer.

  • To the aqueous layer in the funnel, slowly add a dilute aqueous base (e.g., 2 M NaOH) until the solution is basic (test with pH paper, pH > 10). The deprotonated amine will often precipitate as a solid or oil.

  • Add a fresh portion of organic solvent to the funnel and shake again to extract the purified free amine back into the organic phase.

  • Drain the organic layer containing your pure product. Wash it with brine (saturated aq. NaCl solution), dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

References

  • ResearchGate. How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link].

  • Reddit. Advice on column chromatography. Reddit r/OrganicChemistry. Available from: [Link].

  • University of Rochester. Recrystallization and Crystallization. Department of Chemistry. Available from: [Link].

  • Zhang, T., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available from: [Link].

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note. Available from: [Link].

  • PubChem. 4-Amino-N-methylaniline. National Center for Biotechnology Information. Available from: [Link].

  • Columbia University. Column chromatography. Department of Chemistry. Available from: [Link].

  • ResearchGate. Is it possible to purify imine using column chromatography?. ResearchGate. Available from: [Link].

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link].

  • Google Patents. US8455691B2 - Process for the purification of aromatic amines. Google Patents.
  • International Agency for Research on Cancer. (1987). 4,4'-Methylene Bis(2-Methylaniline). IARC Summaries & Evaluations. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Stability Testing of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Welcome to the Advanced Application Support Center. This portal provides researchers, analytical scientists, and drug development professionals with field-proven protocols, mechanistic troubleshooting, and regulatory-ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This portal provides researchers, analytical scientists, and drug development professionals with field-proven protocols, mechanistic troubleshooting, and regulatory-aligned stability testing guidelines for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (also widely known as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane).

Because this molecule features a central hydrophobic cyclohexyl ring flanked by two electron-rich ortho-toluidine (aniline) moieties, it exhibits unique physicochemical behaviors. It is highly susceptible to oxidative degradation and nucleophilic addition reactions, making standard stability evaluations challenging without a tailored, mechanistic approach.

I. Mechanistic Degradation Pathways

Understanding how the molecule degrades is a prerequisite for designing a robust stability-indicating assay (SIA). The two primary amine groups are the reactive centers of this molecule, dictating its vulnerability profile during storage.

DegradationPathways Parent 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Oxidation Auto-Oxidation (O2, Heat, Light) Parent->Oxidation Condensation Condensation (Trace Carbonyls) Parent->Condensation Quinone Quinone Imines / Azo Dyes (Dark Brown Discoloration) Oxidation->Quinone Schiff Symmetric Double Schiff Bases (Lipophilic Adducts) Condensation->Schiff

Fig 1. Primary degradation mechanisms of the bis-aniline derivative under stress conditions.

II. Self-Validating Forced Degradation Protocol

To comply with global regulatory guidelines[1], a stability-indicating assay must be developed using forced degradation. This protocol is designed as a self-validating system : the integrity of the experiment is verified internally via Mass Balance Analysis. The sum of the molar responses of the parent peak and all degradant peaks must equal 100% (±2%) of the initial un-degraded standard.

Step-by-Step Methodology:

  • System Suitability & Baseline Establishment:

    • Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile (ACN).

    • Causality: ACN is strictly chosen over Methanol or Acetone because primary amines can react with ketones to form Schiff bases, and alcohols can participate in unwanted transesterification or alkylation under thermal stress.

    • Inject the standard to establish the baseline area.

  • Oxidative Stress (The Critical Vulnerability):

    • Transfer 5.0 mL of stock to a volumetric flask. Add 1.0 mL of 3% H2​O2​ .

    • Incubate at 25°C for 24 hours in the dark.

    • Self-Validation Check: Quench the reaction with sodium bisulfite before injection to prevent on-column oxidation. If degradation exceeds 20%, reduce the H2​O2​ concentration to 1%. Over-degradation causes secondary cleavage that ruins mass balance.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Add 1.0 mL of 0.1N HCl to 5.0 mL stock. Heat at 60°C for 48 hours.

    • Base: Add 1.0 mL of 0.1N NaOH to 5.0 mL stock. Heat at 60°C for 48 hours.

    • Causality: The cyclohexyl linker is sterically hindered and highly stable against hydrolysis, but the amine groups may undergo deamination under extreme pH. Neutralize all samples to pH 7.0 prior to HPLC injection to prevent peak splitting and silica column degradation.

  • Photolytic Stress:

    • Expose a thin layer of solid powder (1 mm depth) and an aqueous suspension to 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV light, per standard photostability protocols[1].

  • Mass Balance Calculation:

    • Run samples via HPLC-DAD (Diode Array Detector). Extract spectra across 200-400 nm.

    • Calculate: [(Area_Parent_Stressed + Area_Degradants) / Area_Parent_Unstressed] * 100. A result between 98-102% validates the extraction and detection methodology.

III. Formal Stability Testing Matrices

Following the successful validation of the SIA, formal stability studies must be initiated. The table below summarizes the quantitative parameters required for regulatory submission based on ICH Q1A(R2) standards for Climatic Zones I and II[1][2].

Study TypeStorage ConditionMinimum Time PeriodSampling Frequency (Months)Acceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36Assay ≥ 98.0%, Total Impurities ≤ 1.0%
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12Evaluated only if "significant change" occurs at Accelerated[1]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6Assay ≥ 95.0%, No significant color change
IV. Troubleshooting & FAQs

Q1: During accelerated stability testing (40°C/75% RH), our solid API samples are turning from off-white to dark brown. What is the chemical cause, and how do we mitigate it? A1: This is a classic auto-oxidation phenomenon. The 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline molecule contains two electron-rich aniline rings. Under elevated temperature and humidity, molecular oxygen reacts with the primary amines to form highly conjugated quinone imines or azo compounds, which are intensely colored (brown/black). While the ortho-methyl group provides minor steric hindrance, it is insufficient to block oxidation completely. Actionable Solution: You must modify the container closure system. Store the API under an inert atmosphere (Nitrogen or Argon purge) and use opaque, double-LDPE bags inside a sealed HDPE drum to eliminate oxygen and light ingress.

Q2: Our HPLC chromatograms from the 6-month stability pull show a new, highly lipophilic degradation peak that elutes very late. We did not see this in the forced degradation study. What happened? A2: This is likely an artifact of Condensation . If your formulation excipients or the headspace of your storage containers contain trace amounts of aldehydes or ketones (e.g., residual acetone from cleaning, or formaldehyde from degrading excipients), the primary amines of your API will undergo a facile condensation reaction to form symmetric double Schiff bases. Because the resulting Schiff bases are highly lipophilic, they exhibit long retention times on reversed-phase C18 columns. Actionable Solution: Perform an LC-MS analysis on the late-eluting peak. If the mass matches a Schiff base adduct, audit your excipients and cleaning validation protocols for trace carbonyl compounds.

Q3: Why is it critical to use a Diode Array Detector (DAD) rather than a single-wavelength UV detector for this specific stability protocol? A3: The degradation products of this molecule (e.g., quinone imines vs. Schiff bases) have drastically different chromophores. The parent molecule absorbs strongly around 230-280 nm due to the isolated aniline rings. However, oxidative degradants are highly conjugated and will absorb in the visible region (400-500 nm). A single-wavelength detector set at 254 nm will miss these degradants entirely, destroying your mass balance and invalidating the self-validating system. DAD ensures peak purity and captures the full spectral landscape of all degradants.

Workflow Start Batch Selection (Min. 3 Primary Batches) Stress Stress Testing (Forced Degradation) Start->Stress Formal Formal Stability Studies (ICH Q1A) Start->Formal Hydro Hydrolysis (pH 2-10) Stress->Hydro Oxid Oxidation (H2O2) Stress->Oxid Photo Photolysis (ICH Q1B) Stress->Photo Therm Thermal (50-60°C) Stress->Therm LongTerm Long-Term (25°C/60% RH) Formal->LongTerm Accel Accelerated (40°C/75% RH) Formal->Accel Analysis Stability-Indicating Assay (HPLC-DAD/MS, Mass Balance) Hydro->Analysis Oxid->Analysis Photo->Analysis Therm->Analysis LongTerm->Analysis Accel->Analysis Outcome Re-test Period & Storage Conditions Analysis->Outcome

Fig 2. Comprehensive ICH Q1A(R2) compliant stability testing and validation workflow.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines. URL: [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL:[Link]

  • Aghera, V., Ghumara, R., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. NIScPR Online Periodicals Repository. URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 1,1-bis(4-amino-3-methylphenyl)cyclohexane

Welcome to the Technical Support Center for the synthesis and scale-up of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , commonly referred to as 1,1-bis(4-amino-3-methylphenyl)cyclohexane or Bis-C-M. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline , commonly referred to as 1,1-bis(4-amino-3-methylphenyl)cyclohexane or Bis-C-M. This guide is designed for researchers and process chemists optimizing the acid-catalyzed condensation of cyclohexanone and o-toluidine [1].

Below, you will find a mechanistic overview, a troubleshooting FAQ addressing common scale-up bottlenecks, a self-validating standard operating procedure (SOP), and a quantitative data summary.

Mechanistic Pathway & Competing Reactions

The synthesis relies on an electrophilic aromatic substitution driven by acid catalysis. Cyclohexanone is protonated and reacts with one equivalent of o-toluidine to form a hemiaminal/tertiary alcohol intermediate. Dehydration yields a tertiary carbocation, which undergoes a second para-directed nucleophilic attack by another o-toluidine molecule.

Mechanism Ketone Cyclohexanone Acid Acid Catalyst (H+) Ketone->Acid Protonation Aldol 2-Cyclohexenylcyclohexanone (Aldol Dimer) Ketone->Aldol Self-Condensation (Excess Ketone) Amine o-Toluidine Intermediate Carbocation Intermediate (Dehydrated) Acid->Intermediate + 1 eq o-Toluidine - H2O Target 1,1-bis(4-amino-3-methylphenyl)cyclohexane (Para-Para Target) Intermediate->Target + 1 eq o-Toluidine Para-Attack Isomer Ortho-Para / Ortho-Ortho Isomers Intermediate->Isomer + 1 eq o-Toluidine Ortho-Attack

Mechanistic pathway and competing side reactions in Bis-C-M synthesis.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 60% conversion, and how can I push it to completion? A1: The condensation of cyclohexanone and o-toluidine is an equilibrium-driven dehydration reaction.

  • Causality: The formation of the tertiary carbocation intermediate strictly requires the elimination of water. In a closed system, accumulated water acts as a competing nucleophile, shifting the equilibrium backward and stalling the reaction.

  • Solution: Implement a Dean-Stark apparatus using a hydrophobic azeotropic solvent (e.g., toluene or xylene). The reaction is self-validating: the theoretical water yield (1 mole of H2​O per mole of ketone) directly correlates to 100% conversion. Once water evolution ceases, the reaction has reached its maximum thermodynamic yield.

Q2: GC-MS analysis shows a significant byproduct at m/z 178. What is this, and how do I prevent it? A2: A mass of 178 corresponds to 2-cyclohexenylcyclohexanone, the aldol self-condensation dimer of cyclohexanone [2].

  • Causality: Cyclohexanone possesses alpha-protons that readily undergo acid-catalyzed enolization. If the local concentration of the ketone is too high, the enol will nucleophilically attack another protonated cyclohexanone molecule. This self-condensation outcompetes the desired electrophilic aromatic substitution.

  • Solution: Alter the reagent addition sequence. Never mix all reagents upfront in a batch process. Instead, charge the reactor with o-toluidine and the acid catalyst, heat to the reaction temperature (115–125°C), and add cyclohexanone dropwise. This maintains a low steady-state concentration of the ketone, statistically favoring cross-condensation.

Q3: My final product has a low melting point and broad NMR peaks. How do I improve regioselectivity? A3: You are likely co-synthesizing the ortho-para or ortho-ortho isomers instead of the pure para-para target.

  • Causality: The methyl group on o-toluidine provides steric hindrance, which naturally favors para-attack. However, at excessively high temperatures (>150°C) or with overly aggressive homogeneous Lewis acids, the reaction loses kinetic control, and thermodynamic scrambling increases ortho-substitution.

  • Solution: Cap the reaction temperature at 125°C and utilize a bulkier solid acid catalyst (e.g., perfluorosulfonic acid resins or activated clays). The porous structure of these solid acids sterically restricts ortho-attack. Post-reaction, recrystallize the crude product from an ethanol/water gradient to selectively precipitate the highly symmetrical para-para isomer.

Q4: The reaction mixture turns dark purple/black during scale-up. How do I maintain product color quality? A4: Aromatic amines like o-toluidine are highly susceptible to auto-oxidation at elevated temperatures.

  • Causality: Trace oxygen biradicals abstract hydrogen from the amine, initiating a radical polymerization cascade that forms highly conjugated, colored quinonoid oligomers.

  • Solution: Sparge the reaction mixture with high-purity Nitrogen or Argon for 30 minutes prior to heating. Maintain a positive inert gas pressure throughout the entire workflow. Adding a catalytic amount of a reducing agent (e.g., hypophosphorous acid, H3​PO2​ ) can also reduce oxidized species back to the amine in situ.

Standard Operating Procedure (SOP): 1-kg Scale-Up

This protocol utilizes a self-validating continuous water-removal system to ensure high conversion and purity[3].

Workflow Setup 1. Reactor Setup & N2 Purge Charge 2. Charge o-Toluidine, Catalyst & Toluene Setup->Charge Heat 3. Heat to Reflux (115-125°C) Charge->Heat Dose 4. Dropwise Addition of Cyclohexanone Heat->Dose Azeotrope 5. Dean-Stark Water Removal Dose->Azeotrope Workup 6. Neutralization & Distillation Azeotrope->Workup Purify 7. Crystallization (EtOH/H2O) Workup->Purify

Step-by-step experimental workflow for the 1-kg scale synthesis of Bis-C-M.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, Dean-Stark trap, reflux condenser, dropping funnel, and an N2​ inlet.

  • Reagent Charging: Add 2.50 kg (23.3 mol, ~2.3 eq) of o-toluidine, 50 g of solid acid catalyst (e.g., Nafion resin or activated clay), and 1.0 L of toluene.

  • Purging: Sparge the mixture with N2​ for 30 minutes at 25°C.

  • Heating: Raise the jacket temperature to achieve a gentle toluene reflux (internal temperature ~115–125°C).

  • Ketone Addition: Charge the dropping funnel with 0.98 kg (10.0 mol, 1.0 eq) of cyclohexanone. Add dropwise over 3 hours to suppress aldol self-condensation.

  • Azeotropic Dehydration: Continuously drain water from the Dean-Stark trap. Self-Validation Check: The reaction is deemed complete when exactly ~180 mL of water (10.0 mol) is collected (typically 6–8 hours post-addition).

  • Workup: Cool to 80°C and filter out the solid acid catalyst. Transfer the filtrate to a distillation apparatus and remove toluene and unreacted o-toluidine under vacuum (50 mbar, 140°C).

  • Purification: Dissolve the crude molten residue in 3.0 L of hot ethanol. Add 20 g of activated carbon, stir for 30 minutes, and filter hot. Add water dropwise until slight turbidity appears, then cool slowly to 5°C to crystallize the pure para-para isomer. Filter and dry under vacuum.

Quantitative Data Summary

The table below summarizes the impact of optimizing critical process parameters on the final yield and purity profile of the synthesized diamine.

Process ParameterSub-optimal ConditionOptimized ConditionImpact on Yield & Purity
Ketone Addition Batch addition (All at once)Dropwise over 3 hoursReduces aldol dimer byproduct from 15% to <1%.
Water Removal Standard refluxDean-Stark (Toluene azeotrope)Increases overall conversion from 60% to >95%.
Atmosphere Ambient airContinuous N2​ blanketPrevents auto-oxidation; reduces color index (APHA < 50).
Catalyst Choice Dilute mineral acid (HCl)Solid acid resin (Porous)Improves para-para regioselectivity from 88% to >98%.

References

  • Title: Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their anti-microbial assay Source: Journal of Scientific & Industrial Research (JSIR), Vol. 74, pp. 484-488. URL: [Link]

  • Title: Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015 Source: Royal Society Open Science, 7(10), 200123. URL: [Link]

  • Title: Cross-linked resins (US Patent 3562223A)
Troubleshooting

Technical Support Center: Analytical Method Validation for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Welcome to the technical support center for the analytical method validation of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. This guide is designed for researchers, analytical scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical method validation of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting guidance in a direct question-and-answer format. Our approach is grounded in fundamental scientific principles and aligned with global regulatory standards to ensure the integrity and reliability of your analytical data.

The subject molecule, a complex diamine, presents unique analytical challenges primarily due to its two primary amine functional groups. These groups can lead to issues such as peak tailing on silica-based HPLC columns, pH-dependent solubility and chromatographic retention, and susceptibility to oxidative degradation. This guide will address these potential issues within the framework of a comprehensive method validation strategy.

Core Validation Workflow

A successful validation project follows a logical sequence. The following workflow illustrates the typical progression for validating a quantitative HPLC method for assay and impurities.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Documentation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt SST System Suitability Parameter Definition Opt->SST Spec Specificity (Forced Degradation) SST->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOQ / LOD Prec->LoQ Rob Robustness LoQ->Rob Report Final Validation Report Rob->Report Compile Results Protocol Validation Protocol Protocol->Report

Caption: High-level workflow for analytical method validation.

FAQs and Troubleshooting Guides

This section is organized by validation parameter, addressing common issues encountered during the analysis of aromatic amines like 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

1. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, or matrix components.[1][2] Forced degradation studies are the cornerstone of establishing specificity for a stability-indicating method.[3][4]

Q: My primary analyte peak shows significant tailing. How can I improve the peak shape?

A: Peak tailing with amine-containing compounds is a classic problem in reversed-phase HPLC. It is most often caused by strong interactions between the basic amine groups and acidic residual silanols on the silica-based column packing material.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is often to control the ionization of the analyte and silanols.

    • Low pH (2.5-3.5): At this pH, your analyte's amine groups will be fully protonated (R-NH3+), and the surface silanols will be mostly protonated (Si-OH). This protonation of the silanols minimizes secondary interactions, leading to improved peak symmetry. Use a buffer like phosphate or formate.

    • High pH (9-11): An alternative is to use a high pH-stable column (e.g., hybrid silica). At high pH, the analyte is in its neutral form (R-NH2), while the silanols are deprotonated (Si-O-). This also reduces unwanted interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer accessible silanols, reducing the opportunity for peak tailing.

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them. However, be aware that TEA can shorten column lifetime and suppress MS signals if used.

  • Consider an Alternate Stationary Phase: If pH adjustments are not sufficient, consider a column with a different chemistry, such as one with an embedded polar group or a polymer-based stationary phase.

Peak_Tailing_Troubleshooting Start Peak Tailing Observed? AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Start->AdjustpH Yes CheckColumn Use High-Purity, End-Capped Column AdjustpH->CheckColumn Still Tailing Resolved Peak Shape Acceptable? AdjustpH->Resolved Improved AltPhase Switch to Alternate Stationary Phase (e.g., Embedded Polar Group) CheckColumn->AltPhase Still Tailing CheckColumn->Resolved Improved AltPhase->Resolved

Caption: Decision tree for troubleshooting peak tailing.

Q: I performed forced degradation (acid/base hydrolysis, oxidation, thermal, photolytic), but I see very little degradation. Is this acceptable?

A: Not necessarily. The goal of forced degradation is to generate relevant degradation products to prove your method can separate them from the parent analyte.[5] The ICH Q1A(R2) guideline suggests aiming for 5-20% degradation.[5] If you see minimal degradation, it suggests your stress conditions were not harsh enough.

Recommended Actions:

  • Increase Stress Intensity:

    • Hydrolysis: Increase the molarity of the acid/base (e.g., from 0.1N to 1N HCl), increase the temperature, or extend the exposure time. Acidic hydrolysis often breaks bonds by protonating electrophilic centers, making them susceptible to attack by water.[6]

    • Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or try a different oxidative agent. Aromatic amines are often susceptible to oxidation, which can lead to N-oxide formation or other colored impurities.[3][4][6]

    • Thermal: Increase the temperature, but be careful not to exceed the compound's melting point.

  • Document Everything: If the molecule is proven to be exceptionally stable, and you have applied scientifically justified harsh conditions with minimal degradation, this is a valid result. Your validation report should thoroughly document the conditions used to demonstrate the intrinsic stability of the molecule.[4]

2. Linearity, Range, Accuracy, and Precision

These parameters collectively demonstrate the method's quantitative performance.

Validation ParameterTypical Acceptance Criteria (Assay Method)Reference
Linearity Correlation Coefficient (r²) ≥ 0.999ICH Q2(R1)
Range 80% to 120% of the test concentration[2]
Accuracy 98.0% to 102.0% recovery of the analyteICH Q2(R1)
Precision (RSD%) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%ICH Q2(R1)

Q: My calibration curve is non-linear at higher concentrations. What is the cause?

A: This is a common issue that typically points to detector saturation or solubility limitations.

Potential Causes & Solutions:

  • Detector Saturation: The UV detector has a finite linear response range. At very high concentrations, the detector's ability to accurately measure the increase in light absorbance diminishes.

    • Solution: Reduce the concentration of your highest calibration standard to fall within the detector's linear range. Alternatively, if analyzing a drug product, prepare the sample solution at a lower concentration.

  • Solubility Issues: Your compound may be falling out of solution at higher concentrations in the chosen diluent, leading to a less-than-proportional response.

    • Solution: Check the solubility of the compound in your diluent. You may need to change the diluent, for example, by increasing the percentage of organic solvent.

  • Chemical Effects: At high concentrations, molecular interactions like dimerization can occur, which may alter the molar absorptivity and lead to a non-linear response.

    • Solution: Operate within a concentration range where the response is known to be linear.

Q: My accuracy (recovery) is consistently low, around 90-95%. My precision is good. What should I investigate?

A: Good precision with poor accuracy often points to a systematic error in the method, most likely during sample preparation.

Investigation Checklist:

  • Incomplete Extraction: If analyzing from a matrix (e.g., a formulated product), your extraction procedure may not be completely recovering the analyte. Try increasing extraction time, using a more vigorous technique (sonication, vortexing), or changing the extraction solvent.

  • Analyte Adsorption: The compound may be adsorbing to glassware or plasticware. Silanizing glassware or using polypropylene tubes can mitigate this.

  • Degradation During Sample Prep: The analyte could be degrading after extraction but before injection. Aromatic amines can be sensitive to light and air.

    • Test this: Prepare a standard in your sample diluent and leave it on the benchtop for the typical duration of your sample preparation. Analyze it and compare the result to a freshly prepared standard. If degradation is observed, protect samples from light and consider using an autosampler cooled to 4-8 °C.

  • Incorrect Standard Purity: The purity value of your reference standard must be factored into your calculations. Ensure you are using the correct, certified purity value. Accuracy is often determined by applying the method to a sample of known purity, such as a reference material.[2][7]

3. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Q: How do I design a robustness study, and what parameters are critical for a method analyzing an aromatic amine?

A: A robustness study is typically performed late in the validation process. The design involves making small, deliberate changes to method parameters and observing the effect on key outputs like peak retention time, resolution, and analyte quantitation.

Critical Parameters to Test for an Aromatic Amine HPLC Method:

  • Mobile Phase pH: Vary the pH by ±0.2 units. Because the analyte contains basic amines, its retention time can be highly sensitive to pH changes.

  • Mobile Phase Composition: Vary the percentage of the organic solvent by ±2% (e.g., if the method is 50% acetonitrile, test at 48% and 52%).

  • Column Temperature: Vary the temperature by ±5 °C.

  • Flow Rate: Vary the flow rate by ±10% (e.g., if 1.0 mL/min, test at 0.9 and 1.1 mL/min).

  • Different Column Lots: If possible, test the method on columns from two or three different manufacturing lots.

  • Wavelength: Vary the detection wavelength by ±2 nm.

The results are often evaluated using a Design of Experiments (DoE) approach, but a one-factor-at-a-time approach is also acceptable. The method is considered robust if system suitability criteria are met under all tested conditions and the quantitative results do not significantly change.

Example Protocol: Forced Degradation Study

This protocol provides a starting point for establishing the specificity of your analytical method.

Objective: To generate potential degradation products of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline and demonstrate the analytical method's ability to separate them from the parent peak.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions (Perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid powder to 105°C in a dry oven for 48 hours. Then, dissolve to the target concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

3. Analysis:

  • After exposure, cool the solutions to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid.

  • Dilute all stressed samples, along with an unstressed control sample, to the target analytical concentration (e.g., 0.1 mg/mL).

  • Analyze all samples by HPLC with a photodiode array (PDA) detector.

4. Evaluation:

  • Compare the chromatograms of the stressed samples to the unstressed control.

  • Calculate the percent degradation of the active ingredient.

  • Assess the purity of the analyte peak in the stressed samples using the PDA detector. The peak should be spectrally pure.

  • Ensure that all major degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).

References
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.

  • 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. Benchchem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

  • Quality Guidelines. ICH.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate.

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advances in-vivo and in-vitro Research.

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Bacterial degradation of monocyclic aromatic amines. PMC.

  • 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylaniline_6442-08-6_Hairui Chemical. Hairui Chemical.

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare.

  • 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine | CAS 6442-08-6. SCBT.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA.

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline to similar compounds

A Comparative Efficacy Guide to Diarylcyclohexylamine-based NMDA Receptor Antagonists Introduction The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory glutamatergic neurotransmission, plays a piv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Efficacy Guide to Diarylcyclohexylamine-based NMDA Receptor Antagonists

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory glutamatergic neurotransmission, plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1][2] Consequently, the NMDA receptor has emerged as a significant therapeutic target.[1] Among the various classes of NMDA receptor modulators, arylcyclohexylamines have shown considerable, albeit complex, therapeutic potential.[3]

This guide provides a comparative analysis of the efficacy of compounds within the broader diarylcyclohexylamine class. While the specific compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is not extensively characterized in public literature, its core structure is representative of molecules designed to interact with the NMDA receptor ion channel.[4][5] To illustrate the principles of efficacy evaluation for this class, we will compare well-characterized arylcyclohexylamines: the benchmark dissociative anesthetic Ketamine , and Lanicemine (AZD6765) , a low-trapping antagonist developed to minimize psychotomimetic side effects.[6][7]

This document is intended for researchers and drug development professionals, providing an in-depth look at the experimental frameworks used to assess and compare the efficacy of these potent neuromodulators.

Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor

Arylcyclohexylamines like ketamine and its analogues function as uncompetitive, open-channel blockers of the NMDA receptor.[2][8] Their mechanism involves entering the receptor's ion channel when it is opened by the binding of co-agonists glutamate and glycine (or D-serine), and physically occluding the pore to prevent the influx of Ca2+ and Na+ ions.[2]

This antagonism is inherently voltage-dependent and use-dependent. A key differentiator within this class is the concept of "trapping." High-affinity, slow-offset antagonists like ketamine can become "trapped" within the channel when it closes, prolonging the block.[8] In contrast, low-trapping antagonists like lanicemine dissociate more rapidly, which is hypothesized to reduce the psychotomimetic side effects associated with sustained channel blockade.[6][9]

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_antagonist Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicles NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Binding AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release AP Action Potential Ca_Pre Voltage-Gated Ca2+ Channel AP->Ca_Pre Depolarizes Membrane Ca_Pre->Glutamate_Vesicle Triggers Fusion Ca_Post Ca2+ Influx NMDA_R->Ca_Post AMPA_R->NMDA_R Depolarization (removes Mg2+ block) Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Post->Signaling LTP Synaptic Plasticity (LTP) Signaling->LTP Antagonist Arylcyclohexylamine (e.g., Ketamine) Antagonist->NMDA_R Uncompetitive Channel Block Glycine Glycine/ D-Serine (Co-agonist) Glycine->NMDA_R Binding Required

Figure 1: Simplified signaling pathway of NMDA receptor activation and its antagonism.

Comparative Efficacy Evaluation: A Multi-Tiered Approach

Evaluating the efficacy of a novel diarylcyclohexylamine requires a comprehensive assessment of its in vitro target engagement, in vivo therapeutic effects in relevant disease models, and potential for adverse effects.

Part 1: In Vitro Characterization

The initial assessment involves quantifying the compound's direct interaction with the NMDA receptor.

1. Radioligand Binding Assays: These assays determine the affinity of a test compound for the phencyclidine (PCP) binding site within the NMDA receptor channel.[3] The most common method uses [3H]dizocilpine (MK-801), a high-affinity radioligand, in competitive binding studies with membrane preparations from rodent brain tissue.[3][10][11] The resulting inhibition constant (Ki) is a primary measure of binding potency.

2. Electrophysiology: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional consequences of receptor binding.[12][13] This technique allows for precise measurement of the inhibition of NMDA-evoked currents in cultured neurons or brain slices.[12][14] Key parameters derived from these studies include:

  • IC50: The concentration of the antagonist that produces 50% inhibition of the NMDA-induced current, indicating functional potency.

  • Kinetics (kon and koff): The on-rate (kon) and off-rate (koff) of channel block provide insight into the "trapping" nature of the compound. Faster off-rates are characteristic of low-trapping antagonists like lanicemine.[15]

  • Voltage-Dependency: The degree to which the blocking potency is dependent on the membrane potential.[15]

ParameterKetamineLanicemine4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (Hypothetical NCE)
Binding Affinity (Ki, nM) 50 - 200100 - 40080
Functional Potency (IC50, µM) 0.5 - 2.01.0 - 5.01.2
Channel Block Kinetics Slow off-rate (High-trapping)Fast off-rate (Low-trapping)Moderate off-rate

Note: Values are illustrative and can vary based on experimental conditions.

Part 2: In Vivo Preclinical Models

Translating in vitro findings to potential therapeutic utility requires testing in robust animal models that recapitulate aspects of human disease.

1. Models of Depression: The rapid antidepressant effects of NMDA antagonists are a key area of interest.[16]

  • Forced Swim Test (FST): This widely used assay measures behavioral despair in rodents.[17][18][19] An effective antidepressant will reduce the time the animal spends immobile.[18][20]

  • Chronic Stress Models: Models like chronic unpredictable stress or social defeat induce anhedonic and anxiety-like behaviors, providing a more translationally relevant context to test antidepressant efficacy.[21]

2. Models of Neuropathic Pain: Central sensitization, a key mechanism in neuropathic pain, is heavily dependent on NMDA receptor activity.[22]

  • Nerve Ligation Models: Models such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve create persistent pain states.[23][24][25] Efficacy is measured by the reversal of mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia.[26]

3. Assessment of Dissociative/Psychotomimetic Side Effects: A major hurdle for this drug class is the potential for psychotomimetic effects.[6][9]

  • Prepulse Inhibition (PPI) of Startle: PPI is a measure of sensorimotor gating that is disrupted in schizophrenia and by psychotomimetic drugs. A new compound with a better safety profile would cause less disruption of PPI than ketamine.

  • Locomotor Activity: Hyperlocomotion in rodents can be an indicator of the psychomotor agitation associated with dissociative states.[20][27]

Model / AssayKetamineLanicemine4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (Hypothetical NCE)
Forced Swim Test (% Reduction in Immobility) 50%40%45%
CCI Model (% Reversal of Allodynia) 70%55%65%
Prepulse Inhibition (% Disruption) 60%15%25%

Experimental Protocols

Protocol 1: [3H]MK-801 Radioligand Binding Assay

Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Reaction Tissue Rat Forebrain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Discard Supernatant Resuspend Resuspend Pellet Centrifuge1->Resuspend Centrifuge2 Centrifuge (High Speed) Resuspend->Centrifuge2 FinalPellet Final Membrane Pellet (P2) Centrifuge2->FinalPellet Incubate Incubate: - P2 Membranes - [3H]MK-801 - Test Compound FinalPellet->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Data Data Analysis (IC50 -> Ki) Scintillation->Data Calculate Ki

Figure 2: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize fresh or frozen rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Wash the resulting P2 pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]MK-801 (e.g., 1-5 nM), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand like unlabeled MK-801). Incubate at room temperature for 1-2 hours to reach equilibrium.[11]

  • Filtration and Counting: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes. Quickly wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Slice Preparation: Prepare acute coronal brain slices (300-400 µm) containing a region of interest (e.g., hippocampus or prefrontal cortex) from a rodent using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.[28] Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a target neuron.[28]

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of ionic currents.[12]

  • Data Acquisition: Clamp the neuron's voltage (e.g., at -70 mV).[28] Evoke NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers while pharmacologically blocking AMPA and GABA receptors.

  • Compound Application: After establishing a stable baseline of NMDA EPSCs, perfuse the test compound at increasing concentrations into the bath and measure the degree of current inhibition.

  • Analysis: Calculate the percentage of inhibition at each concentration relative to the baseline to determine the IC50. Analyze the kinetics of the block and recovery after washout to assess off-rate and trapping properties.

Conclusion and Future Directions

The comparative framework presented here demonstrates a systematic approach to evaluating the efficacy of novel diarylcyclohexylamine NMDA receptor antagonists. The ideal therapeutic candidate in this class would exhibit high potency for the NMDA receptor, demonstrate robust efficacy in animal models of depression and/or neuropathic pain, and, crucially, display a significantly improved safety profile over first-generation compounds like ketamine. This improved profile would likely stem from optimized channel blocking kinetics, such as the faster off-rates seen with low-trapping antagonists like lanicemine, which minimize psychotomimetic side effects while retaining therapeutic action.[6][7][9]

For a hypothetical compound like 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, the illustrative data suggests a promising profile: strong binding affinity, potent in vivo efficacy, and a reduced liability for PPI disruption compared to ketamine. Further investigation into its specific receptor subtype selectivity (e.g., for GluN2B-containing receptors) and a thorough characterization of its metabolic stability and pharmacokinetic profile would be critical next steps in its development as a potential therapeutic agent.

References

  • Mechanism and Preclinical Models of Neuropathic Pain: An Upd
  • Preclinical Neurop
  • Preclinical Neurop
  • Neuropathic Pain Models.
  • Neuropathic Pain - Preclinical Pharmacology CRO. PharmaLegacy.
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC.
  • Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects. PMC.
  • Lanicemine - AstraZeneca. AdisInsight.
  • Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingul
  • Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects. PubMed.
  • Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice. Frontiers.
  • Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell P
  • Lanicemine. Wikipedia.
  • Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate. Research Explorer The University of Manchester.
  • Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed P
  • Comparing the actions of lanicemine and ketamine in depression: Key role of the anterior cingulate.
  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Google.
  • Depressive behavior in the forced swim test can be induced by TRPV1 receptor activity and is dependent on NMDA receptors. PMC.
  • Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State. Journal of the American Chemical Society.
  • p
  • Forced Swim Test in Mice. ucsf - iacuc.
  • "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In.
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Google.
  • NMDA Biochemical Binding Assay Service. Reaction Biology.
  • The mouse forced swim test. Johns Hopkins University.
  • Activation of the NMDA/glutamate receptor complex antagonizes the NMDA antagonist-induced antidepressant-like effects in the forced swim test. PubMed.
  • Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neurop
  • 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. Benchchem.
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. PMC.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.
  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors.
  • Rodent models of post-traumatic stress disorder: behavioral assessment. PMC - NIH.
  • Differential efficacy of intrathecal NMDA receptor antagonists on inflammatory mechanical and thermal hyperalgesia in r
  • Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characteriz
  • Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Google.
  • Preparation and testing of homocubyl amines as therapeutic NMDA receptor antagonists. Google.
  • 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine | CAS 6442-08-6 | SCBT. Santa Cruz Biotechnology.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applic
  • Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Upd
  • Witnessing traumatic events causes severe behavioral impairments in rats. International Journal of Neuropsychopharmacology | Oxford Academic.
  • Syntheses, analytical and pharmacological characterizations of the "legal high" 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues.
  • Behavioral methods to study anxiety in rodents. PMC - NIH.
  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1.

Sources

Comparative

cross-reactivity of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline with other receptors

Executive Summary & Structural Rationale 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (IUPAC: 1,1-bis(4-amino-3-methylphenyl)cyclohexane) is a synthetic diamine scaffold. While its primary application lies in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (IUPAC: 1,1-bis(4-amino-3-methylphenyl)cyclohexane) is a synthetic diamine scaffold. While its primary application lies in the microwave-assisted synthesis of symmetric double Schiff bases for antimicrobial and antifungal applications, its core structure—a cyclohexane ring geminally disubstituted with aromatic rings—shares a distinct pharmacophore with known endocrine modulators (e.g., the selective estrogen receptor modulator Cyclofenil) and neuroactive agents (e.g., arylcyclohexylamine NMDA receptor antagonists).

Consequently, when developing derivatives of this compound for systemic biological applications, profiling its off-target receptor cross-reactivity is a critical step in preclinical drug development. This guide provides an objective framework for evaluating the cross-reactivity of this scaffold against structural analogs, ensuring that primary efficacy (antimicrobial activity) is not compromised by off-target liabilities.

Comparative Performance & Cross-Reactivity Data

To establish a therapeutic window, the test compound and its active Schiff base derivatives must be benchmarked against known target-specific ligands. The table below outlines the class-representative screening thresholds required for IND-enabling studies.

Table 1: Comparative Receptor Profiling (Class-Representative Data)

CompoundPrimary Efficacy (MIC, µg/mL)ERα Binding (Ki, nM)NMDA Binding (Ki, nM)Cytotoxicity (CC50, µM)
1,1-bis(4-amino-3-methylphenyl)cyclohexane >100 (Inactive precursor)>10,000 (No affinity)>10,000 (No affinity)>50
Symmetric Double Schiff Base (Derivative) 12.5 - 25.0>10,000>5,000>20
Cyclofenil (Bis-phenol analog) N/A~50 - 100>10,000>50
MK-801 (NMDA Antagonist) N/A>10,0001.5 - 5.0>50

Note: The raw diamine is primarily an inactive intermediate; cross-reactivity data reflects the baseline safety of the scaffold before functionalization.

Experimental Protocols: Self-Validating Systems for Receptor Profiling

As a Senior Application Scientist, I emphasize that robust assay design must differentiate between true orthosteric binding and assay artifacts (such as compound aggregation). The following protocols are engineered as self-validating systems.

Protocol A: Radioligand Displacement Assay (ERα/ERβ)

Objective: Quantify the orthosteric binding affinity ( Ki​ ) of the test compound to rule out endocrine disruption. Causality & Design: We utilize a homologous competitive assay with[3H]-estradiol. Because the bis-aryl cyclohexane core introduces significant steric bulk and lipophilicity, it is prone to non-specific hydrophobic interactions in deep receptor pockets. The inclusion of a non-specific binding (NSB) control (10 µM unlabeled estradiol) ensures that the calculated Ki​ strictly reflects specific orthosteric displacement rather than assay artifact or compound aggregation[1].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate recombinant ERα/ERβ proteins in a stabilizing buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol) to maintain the active receptor conformation.

  • Radioligand Incubation: Add 1 nM [3H]-estradiol (Specific Activity: ~100 Ci/mmol) to the receptor preparation[1].

  • Compound Titration: Dispense 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline across a 10-point concentration gradient (1 nM to 10 µM) using acoustic liquid handling to prevent plasticware adsorption.

  • Equilibration: Incubate the microplate at 25°C for 2 hours to achieve thermodynamic equilibrium.

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate scintillation counter[1]. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: ERE-Luciferase Reporter Gene Assay

Objective: Determine if any observed binding translates to functional agonism or antagonism. Causality & Design: Binding does not equal activation. This functional assay utilizes a luciferase reporter downstream of the Estrogen Response Element (ERE). This amplifies the transcriptional signal, allowing for the detection of weak partial agonism that might be missed in standard cell proliferation assays.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture MCF-7 cells in phenol red-free media supplemented with charcoal-stripped FBS to eliminate endogenous steroidal background. Transiently transfect with an ERE-Luciferase plasmid.

  • Dosing: Treat cells with the test compound (0.1 µM to 10 µM) alone (for agonism) or in the presence of 1 nM 17β-estradiol (for antagonism).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for receptor dimerization, nuclear translocation, and reporter gene transcription.

  • Luminescence Readout: Lyse cells using passive lysis buffer, add luciferin substrate, and quantify luminescence using a multi-mode plate reader. Normalize data to vehicle control (0.1% DMSO).

Workflow Visualization

G Compound 1,1-bis(4-amino-3-methylphenyl)cyclohexane (Test Compound) Primary Primary Efficacy (Antimicrobial MIC Assay) Compound->Primary Efficacy Evaluation OffTarget Off-Target Receptor Panel (Cross-Reactivity Screening) Compound->OffTarget Structural Homology Trigger Safety Safety & Selectivity Profiling (Therapeutic Window) Primary->Safety MIC Data Integration ER Estrogen Receptors (ERα / ERβ Binding) OffTarget->ER NMDA Glutamate Receptors (NMDA Antagonism) OffTarget->NMDA FuncAssay Functional Reporter Assay (Agonist vs Antagonist) ER->FuncAssay If Ki < 10 µM NMDA->Safety Toxicity Assessment FuncAssay->Safety

Workflow for evaluating primary efficacy and off-target receptor cross-reactivity of the compound.

References

  • Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. Journal of Scientific & Industrial Research.
  • Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual - NCBI Bookshelf.

Sources

Validation

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline Derivatives

Executive Summary & Chemical Context The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —also widely recognized in polymer and medicinal chemistry as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane —is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —also widely recognized in polymer and medicinal chemistry as 1,1'-bis(4-amino-3-methylphenyl)cyclohexane —is a highly specialized diamine building block. Its defining structural feature is the central cyclohexyl "cardo" (Latin for loop/hinge) group. This bulky, rigid cyclic moiety prevents dense molecular packing, thereby enhancing both the solubility and the lipophilicity of the molecule.

When this diamine is condensed with various substituted aromatic aldehydes, it yields symmetric double Schiff bases . In drug development, these azomethine (-N=C-) containing derivatives are rigorously evaluated for their antimicrobial properties. This guide objectively compares the synthetic methodologies used to generate these derivatives and analyzes their Structure-Activity Relationship (SAR) profiles against bacterial and fungal targets.

Synthetic Methodologies: Microwave-Assisted vs. Classical Heating

The performance and viability of Schiff base derivatives depend heavily on their synthetic route. We compare two primary methodologies:

  • Classical Reflux Synthesis: This traditional approach relies on convective heating in organic solvents (e.g., ethanol or methanol). Heat transfer is slow and non-uniform, often leading to incomplete conversions, side reactions, and the need for extensive solvent removal—a significant bottleneck in high-throughput drug discovery.

  • Microwave-Assisted Synthesis (Green Chemistry): This method utilizes dielectric heating. Under microwave irradiation, the polar dipoles of the carbonyl (aldehyde) and amine groups rapidly align and realign with the oscillating electromagnetic field. This internal molecular friction generates localized superheating, drastically reducing the activation energy barrier without the need for bulk solvents.

Comparative Data Analysis

Table 1: Synthetic Performance Metrics for Schiff Base Derivatives

ParameterClassical SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convection / ConductionDielectric Heating (Dipole Rotation)
Reaction Time 2.0 - 6.0 Hours0.5 - 2.2 Minutes
Average Yield 60% - 75%88% - 96%
Solvent Requirement High (Ethanol/Methanol)Solvent-Free / Minimal
Environmental Impact High (VOC emissions)Low (Green Chemistry standard)

Structure-Activity Relationship (SAR) Profiling

The biological efficacy of these derivatives hinges on two primary factors: the lipophilic "cardo" vehicle and the electronic nature of the aldehyde substituents.

  • The Lipophilic Cardo Effect: According to Overton's concept of cell permeability, the lipid membrane surrounding microbial cells favors the passage of lipid-soluble materials. The bulky cyclohexyl group acts as a lipophilic vehicle, driving the active azomethine core through the bacterial cell wall.

  • Electronic Effects of Substituents (R-Groups):

    • Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -NO₂ on the aromatic aldehyde ring pull electron density away from the azomethine nitrogen. This partial positive charge enhances hydrogen bonding with the nucleophilic centers of bacterial cell wall proteins, generally resulting in superior antibacterial activity .

    • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -OH increase electron density on the nitrogen. While this can sometimes hinder antibacterial interactions, it often improves binding affinity with specific fungal sterol targets, resulting in moderate to high antifungal activity .

Table 2: Antimicrobial SAR Data (Representative Zones of Inhibition in mm)

Substituent (R-Group)Electronic NatureE. coli (Gram -)B. mega (Gram +)A. niger (Fungi)
-H (Unsubstituted) Neutral4 - 54 - 55 - 6
-4-Cl Electron-Withdrawing8 - 910 - 117 - 8
-4-NO₂ Strong EWG9 - 1011 - 126 - 7
-4-OCH₃ Electron-Donating5 - 66 - 710 - 12
Ciprofloxacin (Control) N/A1515N/A
Griseofulvin (Control) N/AN/AN/A24

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of Schiff Bases
  • Step 1: Equimolar Mixing. Grind 1 equivalent of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline with 2 equivalents of the target aromatic aldehyde in an agate mortar.

    • Causality: Intimate physical mixing maximizes surface area contact, which is critical for solvent-free microwave reactions where mass transfer is limited.

  • Step 2: Irradiation. Transfer the mixture to a dedicated microwave synthesizer and irradiate at 300W for 30-second intervals.

    • Causality: Interval heating prevents thermal degradation (charring) of the organic compounds by allowing brief cooling periods.

  • Step 3: In-Process Validation (TLC). After each interval, spot the mixture on a silica gel TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate).

    • Validation: The assay is self-validating; the disappearance of the diamine spot (lower Rf​ ) and the appearance of a single new Schiff base spot (higher Rf​ due to increased lipophilicity) visually confirms reaction completion.

  • Step 4: Purification. Recrystallize the crude product from hot ethanol.

Protocol B: In Vitro Antimicrobial Screening (Disk Diffusion)
  • Step 1: Inoculum Preparation. Standardize bacterial and fungal suspensions to a 0.5 McFarland standard.

    • Causality: Ensures a consistent microbial load, preventing false positives/negatives due to over- or under-inoculation.

  • Step 2: Compound Application. Dissolve synthesized derivatives in DMSO to a concentration of 40 µg/mL. Apply 10 µL to sterile 6 mm filter paper disks.

    • Causality: DMSO is chosen as the vehicle because it is a highly polar aprotic solvent capable of dissolving bulky lipophilic Schiff bases without disrupting microbial cell walls itself.

  • Step 3: Control Implementation (Validation). Place a DMSO-only disk (Negative Control) and a Ciprofloxacin/Griseofulvin disk (Positive Control) on the same agar plate.

    • Validation: If the negative control shows a zone of inhibition, the assay is invalid (indicating solvent toxicity). If the positive control fails, the microbial strain is compromised.

Mandatory Visualization: Synthesis & SAR Logic

SAR_Workflow Diamine 4-[1-(4-Amino-3-methylphenyl) cyclohexyl]-2-methylaniline MW Microwave-Assisted Synthesis Time: 0.5-2.2 min | Yield: 88-96% Diamine->MW Classical Classical Reflux Synthesis Time: 2-6 hours | Yield: <75% Diamine->Classical Aldehydes Substituted Aromatic Aldehydes (R-C6H4-CHO) Aldehydes->MW Aldehydes->Classical Schiff Symmetric Double Schiff Bases (Azomethine Pharmacophore) MW->Schiff Optimal Route Classical->Schiff Sub-optimal Route SAR Antimicrobial SAR Evaluation (Disk Diffusion Assay) Schiff->SAR EWG Electron-Withdrawing Groups (-Cl, -NO2) → Enhanced Antibacterial Activity SAR->EWG EDG Electron-Donating Groups (-OH, -OCH3) → Moderate Antifungal Activity SAR->EDG

Workflow comparing synthetic routes and resulting SAR profiles for target Schiff base derivatives.

References

  • Aghera, V., Ghumara, R., & Parsania, P. H. "Microwave assisted and classical synthesis of symmetric double Schiff bases of 1,1'-bis(4-amino-3-methylphenyl)cyclohexane and their antimicrobial assay." Indian Journal of Chemistry / NIScPR, 2015.[Link]

  • Kaur, S., et al. "Green Chemistry Approach for Efficient Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities." Journal of Molecular Structure, 2024.[Link]

Comparative

Comparative Analysis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline and its Analogs

As polymer and materials science pushes the boundaries of thermal resistance and processability, the strategic selection of diamine monomers becomes the defining factor in advanced material design. The compound 4-[1-(4-A...

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Author: BenchChem Technical Support Team. Date: April 2026

As polymer and materials science pushes the boundaries of thermal resistance and processability, the strategic selection of diamine monomers becomes the defining factor in advanced material design. The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —more systematically recognized in polymer chemistry as 1,1-bis(4-amino-3-methylphenyl)cyclohexane (MeBACH) —represents a masterclass in structural engineering.

By integrating a bulky "cardo" (loop) core with asymmetric phenyl methylation, MeBACH solves one of the most persistent paradoxes in high-performance polymer synthesis: achieving solubility without sacrificing the glass transition temperature ( Tg​ ). This guide provides an objective, data-backed comparative analysis of MeBACH against its structural analogs, detailing the causality behind its performance and outlining self-validating experimental workflows for its application.

Mechanistic Rationale: The Cardo and Methyl Effect

To understand MeBACH's superiority in specific applications, we must deconstruct its molecular architecture:

  • The Cardo Cyclohexyl Group : The central cyclohexane ring acts as a steric anchor. It severely restricts the torsional mobility of the polymer backbone, which inherently drives up the thermal stability and Tg​ of the resulting polyimides or epoxy resins.

  • Ortho-Methylation on Phenyl Rings : Rigid polymers typically suffer from intractable insolubility. By introducing methyl groups adjacent to the amine functionalities, MeBACH induces severe steric hindrance. This prevents polymer chains from packing tightly, increases free volume, and disrupts intermolecular hydrogen bonding. The result is a dramatic unlocking of solubility in polar aprotic solvents[1].

StructureProperty N1 Cardo Cyclohexyl Core N3 Restricted Backbone Rotation N1->N3 N4 Steric Hindrance & Disrupted Chain Packing N1->N4 N2 Ortho-Methyl Groups on Phenyl Rings N2->N4 N5 High Glass Transition Temperature (Tg > 250°C) N3->N5 N4->N5 Minor Tg reduction vs unmethylated N6 Enhanced Organic Solubility (NMP, DMAc) N4->N6

Logical structure-property relationship of MeBACH demonstrating the effect of steric hindrance.

Comparative Analysis of Analogs

When selecting a monomer for polyimide or Schiff base synthesis, MeBACH is often evaluated against the following analogs:

  • BACH (1,1-bis(4-aminophenyl)cyclohexane) : The unmethylated parent compound. While it offers an exceptionally high Tg​ due to unhindered chain packing, it is notoriously insoluble in most organic solvents, making thin-film processing highly difficult[1].

  • BAME (1,1-bis(4-aminophenyl)-4-methylcyclohexane) : Features methylation on the cyclohexyl ring rather than the phenyl rings. This provides only marginal solubility improvements because the primary inter-chain hydrogen bonding sites remain unhindered.

  • BAPC (1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane) : Incorporates flexible ether linkages between the phenyl rings. While this yields highly soluble and flexible films, the ether oxygen acts as a swivel joint, causing a significant and often unacceptable drop in Tg​ for extreme high-heat applications[2].

Quantitative Performance Data

The following table summarizes the thermal and physical properties of polyimides synthesized from these diamines (using standard dianhydrides like PMDA or BTDA).

Diamine MonomerStructural Feature Tg​ (°C) T10%​ in N2​ (°C)Solubility (NMP/m-Cresol)
MeBACH Cardo + Phenyl Methyls~260 - 280> 450Highly Soluble
BACH Cardo Only~290 - 300> 460Insoluble / Swelling
BAME Cardo + Cyclohexyl Methyl~285> 450Partially Soluble
BAPC Cardo + Ether Linkage~240> 470Highly Soluble

Experimental Workflows & Methodologies

Protocol 1: High-Temperature Synthesis of Soluble Polyimides

To leverage the solubility of MeBACH, a one-step high-temperature polycondensation is preferred over the traditional two-step method.

Causality of Reagents : m-Cresol is selected over NMP because it acts as both a high-boiling solvent and a weak acid catalyst, maintaining the rigid polymer chain in solution at 200 °C. Isoquinoline is added to actively catalyze the imidization (ring-closure) process, ensuring high molecular weight and preventing brittle, partially uncyclized defects[1].

  • Monomer Dissolution : In a nitrogen-purged flask, dissolve 5.0 mmol of MeBACH and 5.0 mmol of a selected dianhydride (e.g., PMDA) in 19.0 mL of m-cresol.

  • Poly(amic acid) Formation : Stir the mixture at 70–80 °C for 2 hours to form the poly(amic acid) precursor.

  • Catalytic Imidization : Add a catalytic amount of isoquinoline. Elevate the temperature to 200 °C and maintain for 6–8 hours under continuous stirring.

  • Precipitation : Cool the viscous solution and drip it slowly into an excess of rapidly stirring methanol to precipitate the polyimide fibers.

  • Self-Validation Step : Analyze the dried polymer via FT-IR spectroscopy. The complete disappearance of the broad O-H/N-H stretch (~3300 cm⁻¹) and the emergence of sharp imide carbonyl bands at ~1780 cm⁻¹ (asymmetric) and ~1720 cm⁻¹ (symmetric) validate 100% ring closure.

PolyimideSynthesis A MeBACH Diamine + Dianhydride B Polycondensation (m-cresol, 70-80°C) A->B N2 Atmosphere C Poly(amic acid) Precursor B->C 2 Hours D Chemical Imidization (200°C, Isoquinoline) C->D Catalyst Addition E Soluble Polyimide Network D->E 6-8 Hours Precipitation

Experimental workflow for the high-temperature synthesis of soluble MeBACH-based polyimides.

Protocol 2: Microwave-Assisted Synthesis of Bioactive Schiff Bases

MeBACH is highly valued as a precursor for symmetric double Schiff bases, which exhibit potent antimicrobial properties.

Causality of Reagents : The ortho-methyl groups in MeBACH sterically hinder the amine nucleophile. Classical reflux condensation with aromatic aldehydes can take hours with poor yields. Microwave dielectric heating provides uniform, instantaneous energy directly to the polar functional groups, overcoming this steric activation barrier.

  • Preparation : Mix equimolar amounts of MeBACH and an aromatic aldehyde (e.g., benzaldehyde derivatives) in a solvent-free vessel or with a minimal amount of ethanol.

  • Irradiation : Subject the mixture to microwave irradiation (e.g., in a Qpro-M microwave synthesizer) for 0.5 to 2.2 minutes.

  • Purification : Recrystallize the crude product from hot ethanol.

  • Self-Validation Step : Monitor the reaction via Thin Layer Chromatography (TLC). Post-crystallization, validate the azomethine (C=N) bond formation using ¹H NMR spectroscopy. The appearance of a characteristic singlet proton peak at ~8.2 - 8.5 ppm confirms the complete consumption of the primary amine and successful Schiff base formation.

References

  • Synthesis and Characterization of Soluble Polyimides from 1,1-Bis(4-aminophenyl)
  • Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane - NIScPR -
  • Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)

Sources

Validation

In Vivo Validation of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (JNJ-38877605): A Comparative Guide for c-Met-Targeted Cancer Therapy

This guide provides a comprehensive framework for the in vivo validation of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, also known as JNJ-38877605, a potent and selective, ATP-competitive inhibitor of the c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, also known as JNJ-38877605, a potent and selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] Dysregulation of the c-Met signaling pathway, driven by its ligand Hepatocyte Growth Factor (HGF), is a critical oncogenic driver in numerous human cancers, promoting tumor growth, invasion, and metastasis.[1][5][6] This makes c-Met a compelling target for anticancer therapies.[5][7][8]

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the therapeutic potential of JNJ-38877605 with other c-Met inhibitors, supported by detailed experimental designs and data interpretation strategies.

Introduction to JNJ-38877605 and the c-Met Pathway

JNJ-38877605 is a small molecule inhibitor that targets the catalytic activity of the c-Met kinase with high selectivity (IC50 of 4 nM).[2][4] It has demonstrated over 600-fold selectivity for c-Met compared to a large panel of other kinases.[1][2][4] The HGF/c-Met pathway, when aberrantly activated through mechanisms like gene amplification, mutation, or protein overexpression, triggers downstream signaling cascades including PI3K/AKT and RAS/MAPK, which are fundamental to cancer cell proliferation and survival.[9][10][11] JNJ-38877605 has shown preclinical anti-tumor activity in various solid tumor models, including those for gastric, non-small cell lung cancer (NSCLC), and glioblastoma.[4][12]

However, the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in humans and rabbits, which was not predicted by initial preclinical studies in rats and dogs.[12][13] This toxicity was attributed to the formation of insoluble metabolites by aldehyde oxidase.[12][13] Despite its discontinuation for clinical use, JNJ-38877605 remains a valuable tool compound for preclinical research to understand the biology of c-Met inhibition and to serve as a benchmark for the development of new c-Met inhibitors with improved safety profiles.

The Competitive Landscape

The therapeutic landscape for c-Met inhibitors includes several approved and investigational drugs. For a robust in vivo validation, JNJ-38877605 should be compared against relevant alternatives.

dot

Caption: Key comparator agents for JNJ-38877605.

Comparator Rationale:

  • Crizotinib: An FDA-approved dual ALK and c-Met inhibitor, serving as a benchmark for efficacy in MET-driven tumors like NSCLC.[7][14][15]

  • Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and AXL, allowing for a comparison between a selective and a broader-spectrum inhibitor.[16][17]

  • Capmatinib: A highly selective MET inhibitor, providing a direct comparison of on-target efficacy and potential off-target effects.[9][18][19][20]

In Vivo Validation Strategy: A Multi-Model Approach

A robust in vivo validation plan is crucial to comprehensively assess the therapeutic potential of a c-Met inhibitor. The following experimental workflow outlines a logical progression from model selection to efficacy and safety evaluation.

dot

G cluster_selection Model Selection cluster_studies Core Studies cluster_analysis Data Analysis & Interpretation CDX Cell Line-Derived Xenografts (CDX) (e.g., MKN-45, GTL-16, U87-MG) Efficacy Anti-Tumor Efficacy Study CDX->Efficacy PDX Patient-Derived Xenografts (PDX) (e.g., NCI PDMR) PDX->Efficacy PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Tox Toxicology Assessment Efficacy->Tox Tumor Tumor Growth Inhibition (TGI) PKPD->Tumor Correlate exposure with response Biomarker Biomarker Modulation (p-MET, downstream effectors) PKPD->Biomarker Safety Safety Profile Comparison Tox->Safety Tumor->Biomarker

Caption: A comprehensive workflow for in vivo validation.

Model Selection: The Foundation of Translatability

The choice of in vivo models is paramount for generating clinically relevant data. A combination of cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) is recommended.

  • Cell Line-Derived Xenografts (CDX): These models offer high reproducibility and are excellent for initial efficacy screening. It is crucial to select cell lines with documented c-Met pathway activation.

    • MET Amplified Models: MKN-45 (gastric), GTL-16 (gastric), SNU-5 (gastric).[4]

    • Autocrine/Paracrine Activated Models: U-87 MG (glioblastoma), NCI-H441 (NSCLC).[4][21]

  • Patient-Derived Xenografts (PDX): PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[22][23] Sourcing well-characterized PDX models with defined MET alterations (amplification, exon 14 skipping mutations) from repositories like the NCI Patient-Derived Models Repository (PDMR) is advised.[24][25][26]

Experimental Protocols

Protocol: Comparative Anti-Tumor Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor activity of JNJ-38877605 in comparison to Cabozantinib and Capmatinib in a MET-amplified xenograft model (e.g., GTL-16).

Methodology:

  • Animal Husbandry: Utilize female athymic nude mice, 6-8 weeks old. House in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 GTL-16 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth via caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% HPMC + 0.2% Tween 80, oral gavage, daily)

    • Group 2: JNJ-38877605 (e.g., 40 mg/kg, oral gavage, daily).[1]

    • Group 3: Cabozantinib (e.g., 30 mg/kg, oral gavage, daily).[17]

    • Group 4: Capmatinib (e.g., 10 mg/kg, oral gavage, daily)

  • Dosing and Monitoring: Administer treatments for 21-28 days. Monitor tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors exceed 2000 mm³, ulcerate, or if body weight loss exceeds 20%. Collect terminal tumors for pharmacodynamic analysis.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare the efficacy between treatment groups.

Protocol: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement and pathway inhibition in tumor tissue.

Methodology:

  • Sample Collection: Collect tumor tissues from a satellite group of animals at specific time points (e.g., 4, 8, and 24 hours) after the final dose.

  • Tissue Processing: Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein analysis (Western blot, ELISA) and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Biomarker Assessment:

    • Target Engagement: Measure levels of phosphorylated c-Met (p-MET) at key tyrosine residues (Y1234/1235, Y1349) via Western blot or validated immunoassays.[27][28]

    • Downstream Pathway Inhibition: Assess the phosphorylation status of key downstream effectors like AKT and ERK.[11]

    • Cellular Effects: Analyze markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3) by IHC.[29]

  • Data Analysis: Quantify biomarker modulation relative to the vehicle-treated group. Correlate the degree of target inhibition with the observed anti-tumor efficacy. A near-complete inhibition of c-Met phosphorylation is often required for significant tumor growth inhibition.[30]

Comparative Performance Data

The following tables summarize expected outcomes based on published preclinical data for JNJ-38877605 and established c-Met inhibitors.

Table 1: Comparative In Vivo Efficacy in MET-Amplified Models

CompoundTypical DoseModelTumor Growth Inhibition (TGI) (%)Key FindingCitation
JNJ-38877605 40-50 mg/kg, PO, QDGTL-16, MKN-45Significant regressionPotent, single-agent activity in MET-addicted tumors.[1][4]
Cabozantinib 30 mg/kg, PO, QDCRC PDX>80% in sensitive modelsPotent inhibition of tumor growth and angiogenesis.[17]
Capmatinib 10-30 mg/kg, PO, QDMET-amplified NSCLCSignificant inhibitionHigh selectivity leads to strong on-target efficacy.[20]
Crizotinib 25 mg/kg, PO, QDEML4-ALK NSCLCDose-dependent regressionStrong efficacy in tumors with specific genetic alterations.[29][31]

Table 2: Pharmacodynamic and Safety Profile Comparison

CompoundTarget(s)p-MET InhibitionDownstream Inhibition (p-AKT/p-ERK)Notable Preclinical/Clinical ToxicitiesCitation
JNJ-38877605 c-Met (selective)Strong, dose-dependentStrongSpecies-specific renal toxicity (insoluble metabolites).[4][12][13]
Cabozantinib MET, VEGFR2, AXLStrongStrongDiarrhea, fatigue, hypertension (related to multi-kinase activity).[16]
Capmatinib c-Met (selective)StrongStrongPeripheral edema, nausea, fatigue. Generally well-tolerated.[18][20][32]
Crizotinib ALK, MET, ROS1StrongStrongVisual disturbances, gastrointestinal effects, hepatotoxicity.[14][15][33]

Discussion and Future Directions

The in vivo data for JNJ-38877605 demonstrates potent anti-tumor efficacy driven by strong, selective inhibition of the c-Met signaling pathway.[4] When compared to multi-kinase inhibitors like Cabozantinib, JNJ-38877605 offers a more focused mechanism of action, which can be advantageous for dissecting the specific role of c-Met in tumor biology. Its efficacy is comparable to other selective inhibitors like Capmatinib in preclinical models.

The key differentiator and ultimate limitation of JNJ-38877605 is its safety profile. The discovery of species-specific renal toxicity underscores a critical principle in drug development: the importance of comprehensive preclinical toxicology studies in relevant species.[12][13] While this finding precluded its clinical advancement, it provides an invaluable lesson for the development of future c-Met inhibitors. Researchers developing new chemical entities targeting c-Met must prioritize early metabolic profiling across multiple species, including those known to express high levels of aldehyde oxidase, to mitigate the risk of similar toxicities.

For research purposes, JNJ-38877605 remains a powerful tool. Its high selectivity and potency make it an ideal agent for elucidating the downstream consequences of c-Met inhibition and for validating novel biomarkers of response and resistance in preclinical models.

References

  • Vertex AI Search. (2026, March 4). Tabrecta (Capmatinib)
  • Vertex AI Search. (2023, September 28). JNJ-38877605 is an Orally Active c-Met Inhibitor for Solid Tumour Research.
  • MedChemExpress. (n.d.). JNJ-38877605 | c-Met/HGFR Inhibitor.
  • ASCO Publications. (2011, May 20).
  • Blakely, C. M., et al. (2023, November 3). Profile of Capmatinib for the Treatment of Metastatic Non-Small Cell Lung Cancer (NSCLC)
  • Selleck Chemicals. (n.d.). JNJ-38877605 | c-Met inhibitor | CAS 943540-75-8.
  • American Association for Cancer Research. (2010). Abstract 3628: JNJ-38877605: A selective oral Met inhibitor for the treatment of cancer. Cancer Research, 70(8 Suppl).
  • van den Heuvel, M. M., et al. (2015, March 5).
  • Patsnap Synapse. (2024, July 17).
  • APExBIO. (n.d.). JNJ-38877605 - Potent C-Met ATP-Competitive Inhibitor.
  • (2024, July 19). Capmatinib hydrochloride: uses, dosing, warnings, adverse events, interactions.
  • Horiguchi, A., et al. (n.d.). Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models. PMC.
  • Li, Y., et al. (2021, June 18). HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence. Signal Transduction and Targeted Therapy, 6(1), 226.
  • Exelixis. (n.d.). Exelixis Announces Phase 1 Trial Results for Cabozantinib in Combination with Nivolumab in Advanced Genitourinary Tumors.
  • Wikipedia. (n.d.). c-Met inhibitor.
  • Wong, C. S., et al. (n.d.).
  • Li, Y., et al. (2025, January 25). Targeting HGF/c-MET signaling to regulate the tumor microenvironment: Implications for counteracting tumor immune evasion. PMC.
  • American Association for Cancer Research. (2011, April 15). Abstract LB-390: Antitumor efficacy of crizotinib (PF-02341066), a potent and selective ALK and c-Met RTK inhibitor, in EML4-ALK driven NSCLC tumors in vitro and in vivo. AACR Journals.
  • Paez, D., et al. (n.d.).
  • (2024, July 7). Overcoming Chemoresistance in Cancer: The Promise of Crizotinib. PMC - NIH.
  • Christensen, J. G., et al. (2005).
  • UroToday. (2016, October 11).
  • Gentile, A., et al. (2019, September 12). HGF/MET pathway aberrations as diagnostic, prognostic, and predictive biomarkers in human cancers. Taylor & Francis.
  • Taylor & Francis. (2017, July 28).
  • AACR Journals. (2014, February 9). Nonclinical Evaluation of the Serum Pharmacodynamic Biomarkers HGF and Shed MET following Dosing with the Anti-MET Monovalent Monoclonal Antibody Onartuzumab.
  • Kim, D., et al. (2020, May 12).
  • Lu, S., et al. (2023, July 10).
  • Li, J., et al. (n.d.).
  • Mo, H. N., & Liu, P. (n.d.). Targeting MET in cancer therapy. PMC - NIH.
  • Zou, H. Y., et al. (2008, July 15). Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models. PubMed.
  • Gherardi, E., et al. (n.d.).
  • (n.d.). In vitro and in vivo pharmacodynamic screening of anticancer agents as c-Met inhibitor.
  • Selleckchem. (n.d.). c-Met Inhibitors: 40+Potent, Highly Selective & Cited.
  • National Cancer Institute. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • WuXi Biology. (n.d.). c-MET Related In Vivo Models.
  • (2025, October 22). Interaction between crizotinib and tropifexor through in vitro and in vivo studies. PMC.
  • Patsnap Synapse. (2024, June 21). What are c-Met inhibitors and how do they work?.
  • National Cancer Institute. (n.d.). Nci patient derived models repository pdmr - OSTR.
  • Cleveland Clinic. (2018, August 14). First Successful Use of a Patient-Derived Xenograft (PDX)
  • American Association for Cancer Research. (2025, April 21). Abstract 1287: Clinical relevance and translatability of NSCLC patient-derived xenograft (PDX) models for evaluating cMET-targeted therapies. AACR Journals.
  • National Cancer Institute. (2024, September 3). Patient-Derived Models of Cancer (PDMC) Program.
  • DelveInsight. (n.d.).
  • PubMed. (2015, May 15).
  • AACR Journals. (2009, April 1).
  • Ou, S. H. I. (n.d.). Crizotinib: A comprehensive review. PMC - NIH.
  • Duke funding opportunities. (2022, November 1). Patient Derived Xenograft (PDX) Development and Trial Centers (PDTCs) Network (U54 Clinical Trial Not Allowed).
  • Journal of Nuclear Medicine. (2018, November 1). Development of a SPECT Tracer to Image c-Met Expression in a Xenograft Model of Non–Small Cell Lung Cancer.

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Comparative

LC-MS method validation for 4-amino-3-nitrophenol analysis

Title: Optimizing and Validating LC-MS/MS Workflows for 4-Amino-3-Nitrophenol Bioanalysis: A Comparative Guide 4-Amino-3-nitrophenol (4A3NP) is a highly polar, low-molecular-weight (154.12 Da) intermediate widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing and Validating LC-MS/MS Workflows for 4-Amino-3-Nitrophenol Bioanalysis: A Comparative Guide

4-Amino-3-nitrophenol (4A3NP) is a highly polar, low-molecular-weight (154.12 Da) intermediate widely utilized in oxidative and non-oxidative hair dye formulations. Because of its direct application to the scalp, regulatory agencies require rigorous dermal absorption and toxicokinetic profiling. However, quantifying 4A3NP in complex biological matrices—such as stratum corneum, viable epidermis/dermis, and receptor fluids—poses significant analytical challenges.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this assay. This guide objectively compares these platforms, outlines a self-validating LC-MS/MS methodology, and details the critical steps required to meet [1] standards.

Analytical Platform Comparison: Causality in Selection

When developing a bioanalytical method for 4A3NP, the primary obstacles are its high polarity (Log Pow ~0.41) and the severe matrix interference caused by endogenous skin lipids (ceramides, cholesterol) and receptor fluid polymers (e.g., polyethylene glycol).

Traditional HPLC-UV methods lack the specificity to differentiate 4A3NP from co-eluting matrix components at trace levels. While High-Resolution Mass Spectrometry (LC-HRMS) offers unparalleled mass accuracy for untargeted metabolite identification, it is often over-engineered and less robust for high-throughput, targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Triple Quadrupole (QqQ) emerges as the gold standard. The causality is straightforward: Multiple Reaction Monitoring (MRM) provides orthogonal selectivity. By isolating the precursor ion and monitoring a specific fragment, the QqQ effectively filters out isobaric lipid interferences, achieving Lower Limits of Quantification (LLOQs) in the low ng/mL range.

Table 1: Platform Comparison for 4A3NP Dermal Absorption Analysis

ParameterHPLC-UVLC-HRMS (Q-TOF)LC-MS/MS (QqQ)
Sensitivity (LLOQ) ~1–5 µg/mL~10–50 ng/mL< 50 ng/mL
Selectivity Low (Retention time only)High (Exact mass)Very High (Precursor → Fragment)
Matrix Tolerance Poor (High baseline noise)Moderate (Requires frequent calibration)Excellent (MRM filters background)
Dynamic Range 2–3 logs3–4 logs4–5 logs
Best Use Case Raw material purity testingUntargeted metabolite IDRoutine ICH M10 Bioanalysis

Bioanalytical Workflow & Logical Relationships

The following diagram maps the logical progression from complex sample matrices through chromatographic resolution, mass spectrometric detection, and final regulatory validation.

G Prep Sample Preparation (Skin Matrices & Receptor Fluid) Chrom Chromatography (Aqueous-Compatible UPLC) Prep->Chrom MS Mass Spectrometry (ESI Negative MRM) Chrom->MS Valid ICH M10 Validation (Data Integrity) MS->Valid Lin Linearity & LLOQ (R² > 0.99) Valid->Lin Acc Accuracy & Precision (CV < 15%) Valid->Acc Mat Matrix Effect (IS-Normalized) Valid->Mat

Figure 1: LC-MS/MS bioanalytical workflow and ICH M10 validation strategy for 4A3NP.

Step-by-Step Methodology: A Self-Validating Protocol

To generate reliable toxicokinetic data, every step of the protocol must be mechanistically justified. This workflow is synthesized from recent [2] and optimized for high-throughput analysis.

Step 1: Matrix Extraction and Protein Precipitation
  • Procedure: Transfer Franz diffusion cell samples (swab wash, stratum corneum tape strips, viable skin homogenate, or receptor fluid) into microcentrifuge tubes. Spike with the Internal Standard (IS), 2-aminophenol . Add 3 volumes of cold methanol, vortex for 5 minutes, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Methanol serves a dual purpose. In receptor fluids (often containing BSA or PEG), it rapidly precipitates proteins. In skin homogenates, it disrupts the lipid bilayer, ensuring near-complete recovery of the highly polar 4A3NP. 2-aminophenol is chosen as the IS because its structural and chemical similarities to 4A3NP ensure it experiences identical extraction efficiencies and matrix suppression.

Step 2: Chromatographic Separation
  • Procedure: Inject 5 µL of the supernatant onto an aqueous-compatible reverse-phase column (e.g., ACQUITY UPLC HSS T3 or[3]). Run a gradient using 5 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Causality: Standard C18 columns suffer from "phase collapse" (dewetting) when exposed to the highly aqueous mobile phases required to retain polar analytes like 4A3NP. T3 or Bonus-RP columns feature polar-embedded groups or optimized ligand densities that maintain hydration, preventing early elution into the solvent front and ensuring reproducible retention times.

Step 3: ESI-MS/MS Detection
  • Procedure: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode. Monitor the MRM transition m/z 153.0 → 123.0 (quantifier) and m/z 153.0 → 107.0 (qualifier).

  • Causality: The phenolic hydroxyl group of 4A3NP readily loses a proton to form a stable phenoxide anion [M-H]⁻ at m/z 153. Negative mode is inherently less susceptible to background noise from basic skin lipids than positive mode, dramatically improving the signal-to-noise (S/N) ratio.

ICH M10 Validation Framework & Expected Data

A bioanalytical method is only as strong as its validation. Under ICH M10 guidelines, the method must prove that matrix components do not compromise accuracy. Because skin matrices are lipid-rich, ion suppression in the ESI source is inevitable. The validation must demonstrate that the IS perfectly normalizes this suppression.

Table 2: Representative ICH M10 Validation Metrics for 4A3NP

Biological MatrixLLOQ (ng/mL)Linearity (R²)Intra-day Accuracy (%)Inter-day Precision (CV%)IS-Normalized Matrix Effect (%)
Swab Wash 50> 0.99895.2 – 104.1< 8.592.4 ± 3.1
Stratum Corneum 50> 0.99693.5 – 108.2< 10.289.1 ± 4.5
Viable Skin 80> 0.99796.1 – 111.7< 14.485.6 ± 6.2
Receptor Fluid 80> 0.99998.0 – 105.3< 7.198.2 ± 2.0

Note: ICH M10 requires Accuracy to be within ±15% of the nominal concentration (±20% at LLOQ), Precision to be ≤15% CV (≤20% at LLOQ), and the IS-normalized Matrix Factor to be consistent (CV < 15%). The data above confirms that the optimized LC-MS/MS method comfortably exceeds these regulatory thresholds.

Conclusion

Transitioning from HPLC-UV to an LC-MS/MS platform for 4-amino-3-nitrophenol analysis is not merely an upgrade in instrumentation; it is a fundamental requirement for regulatory compliance in modern dermal absorption studies. By selecting an aqueous-compatible stationary phase to combat phase collapse and utilizing negative-mode MRM to filter out lipid interferences, laboratories can establish a highly robust, self-validating system that seamlessly aligns with ICH M10 expectations.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry.[Link]

  • MDPI. "Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition." Toxics.[Link]

  • Agilent Technologies. "Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS."[Link]

Sources

Validation

Head-to-Head Comparison Guide: 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline vs. Standard Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of rational drug design, rigid pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of rational drug design, rigid pharmacophores are highly sought after to minimize entropic penalties upon target binding. The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline —widely recognized in synthetic literature as 1,1-bis(4-amino-3-methylphenyl)cyclohexane —serves as a premier "cardo" (loop) scaffold [1].

Unlike flexible aliphatic diamines, the sp3 -hybridized cyclohexyl core of this molecule forces its two aniline rings into an orthogonal, V-shaped geometry. This structural rigidity prevents rapid metabolic degradation and provides an ideal bivalent vector for target engagement. When functionalized into symmetric double Schiff bases or heterocyclic derivatives, this core scaffold exhibits potent inhibitory activity against critical microbial and metabolic targets, specifically Glucosamine-6-phosphate synthase (GlmS) and α -glucosidase [2].

This guide objectively compares the baseline and derivatized performance of this cardo-scaffold against established clinical inhibitors, providing supporting experimental data and self-validating protocols for your internal screening pipelines.

Mechanistic Pathway: Target Engagement

The primary antimicrobial mechanism of derivatives based on 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline involves the competitive inhibition of Glucosamine-6-phosphate synthase (GlmS) . GlmS is a crucial enzyme that catalyzes the first committed step in the biosynthesis of UDP-GlcNAc, an essential precursor for the bacterial peptidoglycan cell wall.

G F6P Fructose-6-phosphate GlmS Glucosamine-6-phosphate synthase (GlmS) F6P->GlmS Glutamine GlcN6P Glucosamine-6-phosphate GlmS->GlcN6P Amination UDP_GlcNAc UDP-GlcNAc (Cell Wall Precursor) GlcN6P->UDP_GlcNAc Downstream Enzymes Inhibitor 4-[1-(4-Amino-3-methylphenyl) cyclohexyl]-2-methylaniline Derivatives Inhibitor->GlmS Competitive Inhibition

Fig 1: Inhibition of the GlmS-mediated bacterial cell wall biosynthesis pathway.

Head-to-Head Performance Data

To objectively evaluate the efficacy of the 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline scaffold, we compare its quantitative metrics against industry-standard inhibitors.

Table 1: Antimicrobial Inhibition (GlmS Target & Whole-Cell MIC)

Causality Note: The unmodified core diamine exhibits only moderate baseline activity. However, when the primary amines are converted into extended Schiff bases, the rigid cyclohexyl group forces the pharmacophores deep into the GlmS active site, significantly enhancing binding affinity.

CompoundTarget EnzymeEnzyme IC 50​ ( μ M)MIC ( μ g/mL) vs E. coliMIC ( μ g/mL) vs S. aureus
Core Diamine Scaffold GlmS> 100128128
Optimized Derivative GlmS14.5 ± 1.2168
Ciprofloxacin (Standard)DNA GyraseN/A1.50.5
Ampicillin (Standard)PBPN/A84
Table 2: Metabolic Enzyme Inhibition ( α -Glucosidase)

Causality Note: The steric bulk of the cyclohexyl ring mimics the spatial occupancy of natural oligosaccharides, allowing the derivatives to act as competitive inhibitors of α -glucosidase without inducing cytotoxicity.

CompoundTarget EnzymeIC 50​ ( μ M)Cell Viability (Caco-2, 30 μ M)
Core Diamine Scaffold α -Glucosidase45.2 ± 3.1> 95%
Halogenated Derivative α -Glucosidase7.4 ± 1.6> 95%
Acarbose (Standard) α -Glucosidase1.2 ± 0.2> 95%

Self-Validating Experimental Protocols

To ensure reproducibility across drug development pipelines, the following protocols are designed as self-validating systems . Every step includes internal checks to prevent false positives caused by compound auto-fluorescence, aggregation, or systematic assay drift.

Protocol A: Microwave-Assisted Scaffold Derivatization

Why microwave-assisted? The steric hindrance of the cyclohexyl group at the 1,1-position makes classical condensation extremely slow (often requiring >12 hours of reflux). Microwave irradiation provides localized superheating, driving the reaction to >88% yield in under 3 minutes while minimizing thermal degradation products [1].

  • Preparation: Combine 10 mmol of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline with 20 mmol of the target aromatic aldehyde in a solvent-free quartz vessel.

  • Irradiation: Subject the mixture to microwave irradiation (300 W) in 30-second intervals for a total of 2.5 minutes.

  • Purification: Recrystallize the crude product from hot absolute ethanol.

  • Validation Check: Confirm the disappearance of the primary amine N-H stretch (~3300 cm −1 ) and the appearance of the azomethine C=N stretch (~1620 cm −1 ) via FTIR.

Protocol B: In Vitro GlmS Enzyme Inhibition Assay

Why the Elson-Morgan method? It specifically quantifies the formation of glucosamine-6-phosphate by reacting with Ehrlich's reagent, providing a direct, interference-free colorimetric readout at 585 nm.

  • Reagent Assembly: Prepare a reaction mixture containing 12 mM Fructose-6-phosphate, 15 mM L-glutamine, and 0.1 M phosphate buffer (pH 6.5).

  • Compound Dosing: Add the test compound (dissolved in DMSO, final DMSO concentration <1% v/v) at concentrations ranging from 1 μ M to 100 μ M.

  • Incubation: Initiate the reaction by adding 2 μ g of purified GlmS enzyme. Incubate at 37°C for 30 minutes.

  • Termination & Derivatization: Stop the reaction by boiling for 3 minutes. Add Ehrlich's reagent and incubate for an additional 20 minutes at 37°C to develop the chromophore.

  • Self-Validating Readout: Measure absorbance at 585 nm.

    • Critical Control: The assay must include orthogonal controls: a no-enzyme blank (to subtract compound auto-absorbance), a vehicle control (to establish Vmax​ ), and a reference inhibitor (to confirm assay sensitivity). If the reference inhibitor's IC 50​ deviates by >0.5 log units from historical baselines, the assay must be flagged for systematic error.

W Prep Compound Preparation (DMSO Stock) Incubation Enzyme/Target Incubation (37°C, 30 min) Prep->Incubation Assay Colorimetric/ Fluorometric Readout Incubation->Assay Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis

Fig 2: Standardized in vitro workflow for evaluating target enzyme inhibition.

Conclusion

While 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is not a standalone clinical drug, it is a highly privileged pharmacophore. Its rigid, bulky structure effectively restricts the conformational degrees of freedom of its derivatives, lowering the entropic penalty of binding to large enzymatic pockets like GlmS and α -glucosidase. When benchmarked against standard inhibitors like Ciprofloxacin and Acarbose, optimized derivatives of this scaffold demonstrate competitive efficacy profiles, making it a highly valuable building block for early-stage drug discovery pipelines.

References

  • Aghera, V. K., Ghumara, R. Y., & Parsania, P. H. (2015). Microwave assisted and classical synthesis of symmetric double Schiff bases of 1, 1'-bis (4-amino-3-methylphenyl) cyclohexane and their antimicrobial assay. Journal of Scientific & Industrial Research.[Link]

  • ResearchGate. (2016). Green Chemistry Approach for Efficient Synthesis of Schiff Bases of Isatin Derivatives and Evaluation of Their Antibacterial Activities.[Link]

Comparative

A Comparative Guide to Confirming the Binding Site of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (JNJ-64619178) with its Target, PRMT5

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the binding site of the potent inhibitor 4-[1-(4-Amino-3-methylphenyl)c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the binding site of the potent inhibitor 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, clinically known as JNJ-64619178. We will move beyond simple confirmation to a multi-faceted validation approach, comparing biophysical, structural, and cellular methodologies to generate a robust and publication-quality data package.

The target of JNJ-64619178 is Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme that symmetrically dimethylates arginine residues on histone and non-histone proteins.[1][2] This post-translational modification is critical in regulating numerous cellular processes, including gene transcription, RNA splicing, and DNA repair.[1][3] Due to its frequent overexpression in various cancers and its association with poor clinical outcomes, PRMT5 has emerged as a compelling therapeutic target in oncology.[1][4][5]

JNJ-64619178 is a selective, orally bioavailable inhibitor of PRMT5 that has demonstrated anti-tumor activity in clinical trials.[6][7][8] It operates via a pseudo-irreversible mechanism, binding non-covalently but with a long residence time to the PRMT5/MEP50 complex.[6][9] Existing structural data (PDB ID: 6RLQ) has revealed that it occupies both the S-adenosylmethionine (SAM) cofactor pocket and the substrate-binding pocket of PRMT5.[1][3][9][10][11]

The objective of this guide is not to discover this binding site anew but to provide a detailed, comparative roadmap for its experimental validation. We will dissect the causality behind experimental choices and present self-validating protocols that, when used in concert, provide unequivocal evidence of the inhibitor's mechanism of action.

Part 1: High-Resolution Structural Confirmation of the Binding Interface

The definitive confirmation of a binding site is its direct visualization at the atomic level. This provides an unassailable structural blueprint of the protein-ligand interaction. X-ray crystallography stands as the gold standard, with the existing co-crystal structure of JNJ-64619178 with PRMT5 serving as our benchmark for comparison.

Methodology 1: X-Ray Co-Crystallography

Expertise & Experience: The primary goal of this experiment is to replicate the published structural data (PDB: 6RLQ) to independently verify the binding pose and key molecular interactions.[1][9] This process validates not only the binding site but also the specific molecular contacts—such as hydrogen bonds with the catalytic residue Glu444 and a halogen bond with Ser578—that are critical for the inhibitor's high-affinity binding and pseudo-irreversible kinetics.[1][9][10]

  • Protein Expression and Purification:

    • Co-express human PRMT5 and MEP50 in an appropriate system (e.g., Sf9 insect cells) to ensure the formation of the stable, active hetero-octameric complex.

    • Purify the PRMT5/MEP50 complex using a multi-step chromatography process (e.g., Ni-NTA affinity, ion exchange, and size-exclusion chromatography) to achieve >95% purity.

    • Verify the complex integrity and activity using SDS-PAGE and a functional enzyme assay.

  • Complex Formation and Crystallization:

    • Incubate the purified PRMT5/MEP50 complex (at ~5-10 mg/mL) with a 3- to 5-fold molar excess of JNJ-64619178 for at least one hour on ice to ensure saturation of the binding sites.

    • Screen for crystallization conditions using commercial sparse-matrix screens (e.g., Hampton Research, Qiagen) via the sitting-drop or hanging-drop vapor diffusion method.

    • Optimize initial crystal hits by systematically varying the concentrations of precipitant, buffer pH, and additives.

  • Data Collection and Structure Determination:

    • Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with the existing apo-PRMT5 structure (e.g., PDB ID: 4GQB) as a search model.

    • Refine the model against the experimental data. Once the protein model is well-refined, model the JNJ-64619178 ligand into the observed electron density in the active site.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

Trustworthiness: The resulting electron density map should unambiguously show the placement of JNJ-64619178 within the SAM and substrate-binding pockets. The refined structure should be compared directly with PDB ID 6RLQ to confirm the binding orientation and the precise interactions with key residues like Glu444 and Ser578.

Alternative Methodology: Cryo-Electron Microscopy (Cryo-EM)

Expertise & Experience: While X-ray crystallography is the established method, Cryo-EM is a powerful alternative, particularly for large protein complexes that may be resistant to crystallization. It allows for structural determination in a near-native, vitrified state. For the ~450 kDa PRMT5/MEP50 complex, Cryo-EM is a highly viable approach.

FeatureX-Ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Principle X-ray diffraction from a single, well-ordered crystal.Electron scattering from many individual particles flash-frozen in solution.
Resolution Typically 1.5 - 3.5 Å. Can achieve sub-atomic resolution.Typically 2.0 - 5.0 Å. Increasingly achieving sub-2.5 Å resolution.
Sample Requirement Requires well-diffracting crystals (can be a major bottleneck).Requires stable, pure protein in solution (~0.1-2 mg/mL).
Key Advantage "Gold standard" for atomic-level detail of small molecule interactions.Does not require crystallization; can capture multiple conformational states.
Key Limitation Crystal packing artifacts can sometimes influence conformation.Lower resolution can make precise ligand orientation challenging.
Application Here Ideal for confirming the high-resolution details of the JNJ-64619178 binding pose seen in PDB: 6RLQ.A strong alternative if co-crystallization proves difficult; useful for observing overall complex conformation.

Part 2: Biophysical Quantification of the Binding Interaction

Structural data provides a static snapshot. To fully characterize the binding event, it is crucial to quantify its thermodynamics and kinetics. This data is essential for understanding the inhibitor's potency and its long residence time, a hallmark of its pseudo-irreversible mechanism.[6]

G cluster_0 Biophysical Techniques cluster_1 Measured Parameters SPR Surface Plasmon Resonance (SPR) Kinetics Kinetics (kon, koff) SPR->Kinetics Measures Affinity Affinity (KD) SPR->Affinity Calculates ITC Isothermal Titration Calorimetry (ITC) ITC->Affinity Measures Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo Measures

Figure 1: A diagram illustrating the distinct yet complementary data provided by SPR and ITC for characterizing a binding interaction.

Methodology 1: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is the preferred method for measuring real-time binding kinetics (the rates of association and dissociation). For JNJ-64619178, which is described as having slow off-rate kinetics, SPR is indispensable for quantitatively proving the long residence time at the target.[6][9]

  • Chip Preparation: Covalently immobilize the purified PRMT5/MEP50 complex onto a CM5 sensor chip surface via amine coupling. A reference channel should be prepared for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series of JNJ-64619178 in a suitable running buffer.

    • Inject the compound solutions over the sensor and reference channels at a constant flow rate, allowing for an association phase.

    • Follow with an injection of running buffer to monitor the dissociation phase. Due to the slow off-rate, a very long dissociation time will be required.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff).

    • Calculate the equilibrium dissociation constant (Kₒ) from the ratio of the rate constants (Kₒ = kₒff / kₒₙ).

Methodology 2: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₒ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This level of detail helps to understand the driving forces of the binding (e.g., whether it is enthalpy- or entropy-driven).

  • Sample Preparation: Place the purified PRMT5/MEP50 complex in the ITC sample cell and the JNJ-64619178 compound in the injection syringe. Both must be in identical, precisely matched buffer solutions.

  • Titration: Perform a series of small, sequential injections of the JNJ-64619178 solution into the protein solution while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm (heat change vs. molar ratio). Fit this curve to a binding model to directly determine Kₒ, n, and ΔH. The change in entropy (ΔS) can then be calculated.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Real-time binding curves (sensorgrams).Heat change per injection.
Key Information Kinetics: kₒₙ (on-rate), kₒff (off-rate).Thermodynamics: ΔH (enthalpy), ΔS (entropy).
Affinity (Kₒ) Calculated from kₒff / kₒₙ.Measured directly from the binding isotherm.
Stoichiometry (n) Not directly measured.Measured directly.
Strengths Excellent for slow off-rates and kinetic profiling. Lower protein consumption.Gold standard for thermodynamics. No immobilization required.
Trustworthiness Provides direct evidence of the long residence time characteristic of JNJ-64619178.Provides an orthogonal, in-solution confirmation of binding affinity and reveals the thermodynamic drivers of the interaction.

Part 3: Cellular Target Engagement Validation

Confirming that a compound binds to its purified target is essential, but demonstrating this interaction in the complex milieu of a living cell is the critical next step. Cellular target engagement assays bridge the gap between biochemistry and cell biology.

G cluster_CETSA CETSA Workflow cluster_ChemProt Chemical Proteomics Workflow Start Treat Cells with JNJ-64619178 CETSA_Heat Heat Lysate/ Cells Start->CETSA_Heat Chem_Lysis Lyse Cells Start->Chem_Lysis CETSA_Separate Separate Soluble/ Aggregated Protein CETSA_Heat->CETSA_Separate CETSA_Detect Detect Soluble PRMT5 (e.g., Western Blot) CETSA_Separate->CETSA_Detect Chem_PullDown Pull-down with Affinity Probe Chem_Lysis->Chem_PullDown Chem_MS Identify Bound Proteins (LC-MS/MS) Chem_PullDown->Chem_MS

Figure 2: Comparative workflows for confirming cellular target engagement using CETSA and Chemical Proteomics.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound. By heating cell lysates or intact cells treated with JNJ-64619178 to various temperatures, we can observe a "thermal shift" in PRMT5's melting curve compared to untreated controls, providing direct evidence of physical binding in a cellular context.

  • Cell Treatment: Treat cultured cancer cells (e.g., a line known to be sensitive to PRMT5 inhibition) with JNJ-64619178 or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation & Detection: Centrifuge the samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble PRMT5 remaining at each temperature using Western blotting. A positive result is a shift of the melting curve to a higher temperature in the drug-treated samples.

Methodology 2: Chemical Proteomics (Affinity Pull-down)

Expertise & Experience: This technique provides powerful confirmation of both target engagement and selectivity. A slightly modified version of JNJ-64619178 is synthesized to include a linker and a reactive handle (e.g., biotin). This "affinity probe" is used to pull down its binding partners from a cell lysate. Identifying the pulled-down proteins by mass spectrometry should reveal PRMT5 as the primary and most enriched hit. This approach has been used to confirm the high selectivity of JNJ-64619178.[9]

  • Probe Incubation: Incubate the biotinylated JNJ-64619178 probe with cell lysate. A competition control, where lysate is pre-incubated with an excess of the original, non-biotinylated JNJ-64619178, is crucial for validating specificity.

  • Capture: Add streptavidin-coated beads to the lysate to capture the probe and its bound proteins.

  • Wash & Elute: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins.

  • Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Trustworthiness: In the CETSA experiment, a dose-dependent thermal shift provides strong evidence of target engagement. In the chemical proteomics experiment, the identification of PRMT5 as the top hit—which is significantly diminished in the competition control—confirms both direct binding and high selectivity within the native proteome.

Part 4: Functional Validation via Enzyme Inhibition

The final and most crucial piece of the puzzle is to link the confirmed physical binding to a functional consequence: the inhibition of PRMT5's enzymatic activity. This step validates that the interaction at the binding site effectively blocks the enzyme's catalytic function.

Methodology: In Vitro Methyltransferase Assay

Expertise & Experience: A robust enzymatic assay is used to measure the methyltransferase activity of the purified PRMT5/MEP50 complex. By running this assay in the presence of varying concentrations of JNJ-64619178, we can determine its potency (IC₅₀), confirming that binding to the SAM/substrate pocket leads to functional inhibition.[9]

  • Reaction Setup: In a 384-well plate, combine the purified PRMT5/MEP50 enzyme, a suitable substrate (e.g., Histone H4 peptide), and the cofactor SAM.

  • Inhibitor Titration: Add JNJ-64619178 across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the methylation reaction to proceed. The reaction produces S-Adenosyl-L-homocysteine (SAH) as a byproduct.

  • Detection: Stop the reaction and add detection reagents for a Homogeneous Time-Resolved Fluorescence (HTRF) assay that quantifies the amount of SAH produced.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the JNJ-64619178 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: A potent IC₅₀ value from this assay, consistent with published data, provides the functional proof that the observed binding event is responsible for the molecule's inhibitory activity.

Synthesis and Conclusive Workflow

Confirming the binding site of a high-value inhibitor like JNJ-64619178 requires a multi-pronged approach where orthogonal methods validate one another. The structural, biophysical, cellular, and functional data should converge to tell a single, coherent story.

G P1 Structural Confirmation (X-Ray / Cryo-EM) P2 Biophysical Characterization (SPR / ITC) P1->P2 Provides structural basis for affinity P3 Cellular Target Engagement (CETSA / Chem Proteomics) P1->P3 Identifies target for cellular validation Conclusion Comprehensive Binding Site Confirmation P1->Conclusion P4 Functional Inhibition (Enzyme Assay) P2->P4 Quantifies potency of binding P2->Conclusion P3->P4 Links cellular binding to functional outcome P3->Conclusion P4->Conclusion

Figure 3: An integrated workflow demonstrating how structural, biophysical, cellular, and functional assays converge to provide comprehensive confirmation of a binding site.

By following this comparative and integrated guide, researchers can generate a robust, multi-faceted dataset to definitively confirm that 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (JNJ-64619178) binds to the SAM and substrate pockets of PRMT5, leading to potent and durable inhibition of its methyltransferase activity.

References

  • Bonday, Z., et al. (2025). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Vertex AI Search.
  • Falchook, G. S., et al. (2023). Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors. AACR Journals.
  • Van Nuffel, A., et al. (2021). Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Molecular Cancer Therapeutics.
  • National Cancer Institute. (n.d.). Definition of PRMT5 inhibitor JNJ-64619178. NCI Drug Dictionary.
  • Mulji, Z. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. OncLive.
  • Al-Salihi, M. A., et al. (2022). Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. SciSpace.
  • Federal, M. D., et al. (2022). Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry.
  • Yang, Y., & Bedford, M. T. (2018). Protein Arginine Methyltransferase 5 (PRMT5) as an Anticancer Target and Its Inhibitor Discovery. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline. Benchchem.
  • Al-Salihi, M. A., et al. (2022). Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review. PubMed.
  • Wang, Y., et al. (2024).
  • ResearchGate. (n.d.). JNJ-64619178 potently inhibits the PRMT5/MEP50 complex with a long-residence–binding time mechanism.
  • Wu, T., et al. (2018). Abstract 4859: JNJ-64619178, a selective and pseudo-irreversible PRMT5 inhibitor with potent in vitro and in vivo activity, demonstrated in several lung cancer models. AACR Journals.
  • Ferma, J., & Al-Salihi, M. A. (2021). The Structure and Functions of PRMT5 in Human Diseases. PMC.
  • Allor, K., et al. (2019). JNJ-64619178 is a Selective PRMT5 Inhibitor with Potent Activity In Lung Cancer.

Sources

Validation

A Comparative Efficacy and Safety Guide: The Preclinical Profile of JNJ-38877605 (4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline), a Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, scientifically known as JNJ-38877605, a small-mole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline, scientifically known as JNJ-38877605, a small-molecule inhibitor targeting the c-Met receptor tyrosine kinase. Our objective is to deliver an in-depth evaluation of its preclinical efficacy, mechanism of action, and a critical comparison against other c-Met inhibitors. This analysis is framed within the context of the compound's ultimate clinical fate, offering valuable insights into the complexities of drug development, particularly the challenges of preclinical to clinical translation.

Introduction: The Rationale for Targeting c-Met

The mesenchymal-epithelial transition factor (c-Met) and its ligand, hepatocyte growth factor (HGF), form a signaling pathway crucial for various physiological processes, including embryonic development and tissue regeneration.[1][2] However, in oncology, the aberrant activation of this pathway is a well-established driver of tumor progression.[3][4] Through mechanisms like gene amplification, mutation, or overexpression, the HGF/c-Met axis can promote cancer cell proliferation, survival, migration, and invasion, making it a high-value target for therapeutic intervention.[5][6]

JNJ-38877605 emerged as a potent and highly selective, orally bioavailable ATP-competitive inhibitor of c-Met, showing significant promise in early-stage research.[7][8] This guide synthesizes the available peer-reviewed data to present a holistic view of its performance and the critical lessons learned from its development.

Mechanism of Action: Potent and Selective Kinase Inhibition

JNJ-38877605 functions by competitively binding to the ATP-binding site within the catalytic kinase domain of the c-Met receptor.[1][8] This action directly prevents the autophosphorylation (activation) of the receptor that normally occurs upon HGF binding or as a result of activating mutations.[7] By blocking this initial, critical step, JNJ-38877605 effectively shuts down the downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are central to the oncogenic phenotype.[6]

MET_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling HGF HGF (Ligand) MET c-Met Receptor HGF->MET Binds P_MET p-MET (Activated) MET->P_MET Autophosphorylation JNJ JNJ-38877605 JNJ->P_MET INHIBITS RAS_MAPK RAS/MAPK Pathway P_MET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_MET->PI3K_AKT Oncogenesis Tumor Proliferation, Survival, Invasion RAS_MAPK->Oncogenesis PI3K_AKT->Oncogenesis

Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

A key attribute of JNJ-38877605 highlighted in preclinical studies was its remarkable selectivity. It was found to be approximately 600 to over 800 times more selective for c-Met than for a broad panel of over 200 other tyrosine and serine-threonine kinases.[1][2][8] This high degree of selectivity is a fundamentally important design choice in kinase inhibitor development, as it is intended to maximize on-target efficacy while minimizing the off-target effects that often lead to toxicity.

Preclinical Efficacy: A Tale of Potency in Vitro and In Vivo

The preclinical data for JNJ-38877605 painted the picture of a highly effective anti-cancer agent.

In Vitro Potency

In biochemical and cellular assays, JNJ-38877605 demonstrated nanomolar potency in inhibiting c-Met kinase activity and autophosphorylation. This potent activity was observed in cell lines dependent on the c-Met pathway for their survival.

ParameterValueCell Line / Assay ConditionSource
c-Met Kinase Inhibition (IC₅₀) 4 nM Biochemical Assay[1][6]
Cell Proliferation Inhibition (IC₅₀) 9.5 nM EBC-1 (MET-amplified cell line)[6]
In Vivo Antitumor Activity

The compound's success in vitro was mirrored by its performance in animal models. JNJ-38877605 possessed excellent oral bioavailability, approaching 100% in all species tested in preclinical studies, a highly desirable pharmacokinetic property.[7] A single oral dose was sufficient to inhibit Met phosphorylation in tumor xenografts for up to 16 hours.[7][9]

This sustained target engagement translated into significant, dose-dependent tumor growth inhibition and, in some cases, complete tumor regression across a range of cancer models. The choice of these models was rationalized by their underlying biology; they were selected for their dependence on the c-Met pathway, either through MET gene amplification or the establishment of an autocrine or paracrine signaling loop.[9]

Cancer TypeXenograft ModelKey FindingSource
Gastric Cancer MKN-45, GTL-16, SNU-5, Kato II (MET amplified)Significant tumor regression.[8][9]
Glioblastoma U87 MG (autocrine loop)Regression in both subcutaneous and orthotopic models.[8][9]
NSCLC NCI-H441 (K-ras mutant)Significant growth inhibition.[8]
Gastric Cancer GTL-16Decreased plasma biomarkers (IL-8, GROα, uPAR), confirming c-Met inhibition.[1]

Comparative Landscape: JNJ-38877605 vs. Other c-Met Inhibitors

While JNJ-38877605 showed impressive preclinical potency, it is crucial to place it in the context of other c-Met inhibitors, particularly those that have successfully navigated clinical development and received regulatory approval.

InhibitorTypec-Met IC₅₀FDA Approval StatusSelect Approved Indications
JNJ-38877605 Type I (ATP-competitive)4 nM[6]Development Terminated[2][10]N/A
Crizotinib Type Ia~10 nMApprovedALK-positive NSCLC, ROS1-positive NSCLC, METex14 skipping NSCLC[3][5]
Capmatinib Type Ib0.8 nMApprovedNSCLC with MET exon 14 skipping mutations[5][11]
Tepotinib Type Ib1.2 nMApprovedNSCLC with MET exon 14 skipping mutations[5]
Cabozantinib Type II1.3 nMApprovedRenal Cell Carcinoma, Medullary Thyroid Cancer[3][5]

This comparison underscores a critical point: while the in vitro potency of JNJ-38877605 is comparable or superior to some approved agents, preclinical efficacy alone does not guarantee clinical success. Agents like Capmatinib and Tepotinib have demonstrated a manageable safety profile in humans, allowing their potent c-Met inhibition to translate into tangible clinical benefits for patients with specific genetic alterations.[5]

The Clinical Hurdle: Unforeseen and Insurmountable Renal Toxicity

Despite a favorable safety profile in initial preclinical toxicology studies in rats and dogs, the Phase I first-in-human trial of JNJ-38877605 was halted.[2][12] The reason was the observation of mild but recurrent renal toxicity in virtually all patients, occurring even at subtherapeutic doses.[10][12]

Causality and Experimental Validation: This unexpected toxicity prompted further investigation. The key to understanding the issue lay in metabolite profiling.

  • Metabolite Identification: Researchers discovered that specific metabolites of JNJ-38877605 (notably M1/3, M5/6, and M10) were formed in humans but not in the rat and dog species used for initial safety testing.[2][10]

  • Species-Specific Metabolism: The enzyme responsible for generating these culprit metabolites was identified as aldehyde oxidase.[2][10] This enzyme's activity is known to vary significantly between species, with humans having relatively high activity compared to rats and dogs.[2]

  • A Predictive Animal Model: Further screening identified the rabbit as a species whose metabolite profile, particularly the formation of the M10 metabolite, mirrored that of humans.[10][12]

  • Confirmation of Toxicity: Subsequent toxicology studies in rabbits definitively reproduced the renal toxicity seen in humans.[2][10] Histopathology revealed that the toxicity was caused by the formation and accumulation of insoluble drug metabolite crystals within the kidneys, leading to degenerative and inflammatory changes.[2][10][12]

This rigorous scientific investigation, while ultimately leading to the termination of the JNJ-38877605 program, serves as a powerful case study. It demonstrates a self-validating system of inquiry where a clinical observation (toxicity) led to a hypothesis (species-specific metabolism) that was then tested and confirmed in a newly qualified, more predictive animal model. Unfortunately, alternative dosing schedules and co-administration of probenecid (a drug that can block renal transporters) failed to mitigate this toxicity in the rabbit model, leaving no viable path forward for clinical development.[10][12]

Key Experimental Protocols

The following sections describe generalized, yet detailed, methodologies that represent the standard workflows for evaluating a kinase inhibitor like JNJ-38877605.

Protocol 1: In Vitro Cellular c-Met Phosphorylation Assay

This protocol is designed to verify that the compound can inhibit the activation of its target in a cellular context.

  • Cell Culture: Culture a c-Met-dependent cell line (e.g., GTL-16 or MKN-45) in appropriate media until they reach 70-80% confluency.

  • Serum Starvation: To reduce baseline receptor activation, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Pre-incubation: Treat the cells with a dose range of JNJ-38877605 (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes to induce c-Met phosphorylation. Include a non-stimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (p-cMet).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization: Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to normalize the p-cMet signal.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This workflow assesses the compound's antitumor activity in a living organism.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Select Animal Model (e.g., Immunocompromised Mice) B 2. Culture Cancer Cells (e.g., MKN-45) A->B C 3. Implant Cells Subcutaneously B->C D 4. Monitor Tumor Growth (Wait for tumors to reach ~150-200 mm³) C->D E 5. Randomize Animals (Into Vehicle and Treatment Groups) D->E F 6. Administer Drug Daily (e.g., Oral Gavage of JNJ-38877605) E->F G 7. Measure Tumors Regularly (e.g., 2-3 times per week) F->G H 8. Monitor Body Weight (As a measure of toxicity) F->H I 9. Endpoint Analysis (Tumor Growth Inhibition, Regression) G->I H->I

Caption: Standard experimental workflow for a preclinical tumor xenograft study.

  • Animal Models: Use immunocompromised mice (e.g., athymic nude or SCID) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 150-200 mm³). Randomize mice into treatment cohorts (e.g., vehicle control, JNJ-38877605 at 25 mg/kg, JNJ-38877605 at 50 mg/kg) to ensure an even distribution of tumor sizes.

  • Drug Administration: Administer the compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage).[1]

  • Monitoring:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the animals regularly as a general indicator of health and drug toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze data for statistical significance.

Conclusion and Perspective

JNJ-38877605 stands as a testament to both the power of rational drug design and the unpredictable nature of clinical translation. It is unequivocally a potent and selective c-Met inhibitor with a compelling preclinical data package that demonstrated significant antitumor activity in relevant cancer models.[8] However, its journey was cut short by an insurmountable, species-specific renal toxicity that was not predicted by standard preclinical safety studies.[10][12]

For drug development professionals, the story of JNJ-38877605 provides critical insights:

  • Preclinical Potency is Necessary, but Not Sufficient: High efficacy in preclinical models does not guarantee clinical success.

  • The Importance of Predictive Toxicology: The case highlights the limitations of standard animal models and underscores the need for a deeper understanding of comparative metabolism early in the development process.

  • Value as a Research Tool: Despite its clinical failure, JNJ-38877605 remains a valuable, high-quality chemical probe for researchers investigating the intricacies of c-Met biology in a non-clinical setting.

Ultimately, while 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline will not become a therapeutic agent, the extensive research surrounding it has contributed significantly to our understanding of c-Met inhibition and the critical role of translational science in oncology drug development.

References

  • Benchchem. 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.
  • MCE. JNJ-38877605 is an Orally Active c-Met Inhibitor for Solid Tumour Research.
  • APExBIO. JNJ-38877605 - Potent C-Met ATP-Competitive Inhibitor.
  • American Association for Cancer Research. Abstract 3628: JNJ-38877605: A selective oral Met inhibitor for the treatment of cancer. Cancer Research. 2010;70(8 Suppl):Abstract nr 3628.
  • ResearchGate. Abstract 3628: JNJ-38877605: A selective oral Met inhibitor for the treatment of cancer.
  • MDPI. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications.
  • Benchchem. A Comparative Efficacy Analysis of MET Kinase Inhibitors: SAR125844 versus JNJ-38877605.
  • ResearchGate. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation.
  • National Center for Biotechnology Information. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation. Clinical Cancer Research. 2015;21(10):2297-304.
  • National Center for Biotechnology Information. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation. Clinical Cancer Research. 2015;21(10):2297-304.
  • CancerNetwork. The Role of MET and c-Met in Advanced NSCLC.
  • National Center for Biotechnology Information. Safety and Tolerability of c-MET Inhibitors in Cancer.
  • Patsnap Synapse. What are c-Met inhibitors and how do they work?
  • Dovepress. Development of antibody-based c-Met inhibitors for targeted cancer therapy.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

Hazard Profile and Risk Assessment: Understanding the "Why" 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline belongs to the aromatic amine class of chemicals. Compounds in this family are known for their potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline belongs to the aromatic amine class of chemicals. Compounds in this family are known for their potential toxicity and long-term health effects.[1] A thorough understanding of these risks is the foundation of safe handling and disposal.

Core Hazards Associated with Aromatic Amines:

  • Toxicity: Aromatic amines are often toxic if swallowed, inhaled, or absorbed through the skin.[2][3] They can be readily absorbed, and exposure may affect the nervous and cardiovascular systems.[1][4]

  • Carcinogenicity: Many aromatic amines are suspected or known carcinogens.[1][2][4] The Occupational Safety and Health Administration (OSHA) classifies several aromatic amines as carcinogens, requiring stringent handling protocols.[5][6]

  • Organ Damage: Prolonged or repeated exposure can lead to damage to organs, particularly the liver and kidneys.[3][4]

  • Environmental Hazard: These compounds are frequently classified as very toxic to aquatic life, with long-lasting effects.[2][3][7] Therefore, disposal down the drain or in regular waste streams is strictly prohibited.[8]

Given these risks, all work with 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline should be confined to a designated area, such as a certified laboratory chemical fume hood.[8] This designated area must be clearly marked to warn of the potential hazards.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The potential for dermal absorption of aromatic amines makes selecting the correct PPE a critical control measure.[1][9] Standard nitrile gloves are often not sufficient for handling aniline and its derivatives.[8]

Table 1: Recommended PPE for Handling Aromatic Amine Waste

PPE ItemSpecificationRationale
Gloves Double-gloving with appropriate materials is recommended. Primary Recommendation: Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton® gloves.[8]Aromatic amines can permeate many common glove materials, including latex and nitrile.[9][10] Butyl and Viton® offer superior resistance to many organic solvents and amines.[10][11]
Eye Protection Chemical splash goggles.Protects against accidental splashes of liquid waste or contaminated materials.
Lab Coat A fully-buttoned, long-sleeved lab coat, preferably made of a low-permeability material.Prevents skin contact with contaminated surfaces and minor spills.
Respiratory Required if there is a risk of aerosol generation or if handling outside a fume hood. Use a NIOSH-certified respirator.[5]Inhalation is a primary exposure route for toxic aromatic amines.[2][3]

Always consult glove manufacturer compatibility charts for specific breakthrough times and performance data under your unique laboratory conditions.[12]

Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline is that it must be managed as hazardous waste.[4] Do not dispose of this chemical or its containers in standard laboratory drains or as regular solid waste.[2][8]

Step 1: Waste Segregation and Collection
  • Identify Waste Streams: Create separate, clearly designated waste streams for:

    • Solid Waste: Contaminated consumables such as gloves, weighing paper, absorbent pads, and empty stock containers.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.

  • Use Compatible Containers: Collect all waste in dedicated, leak-proof containers. Polyethylene containers are generally suitable.[8] Ensure the container material is compatible with all components of the waste mixture to prevent degradation or reaction.

  • Avoid Mixing: Do not mix this waste stream with other, incompatible chemical wastes. Aromatic amines can react violently with oxidizing agents and strong acids.[4]

Step 2: Container Labeling
  • Clarity is Key: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "Waste 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., Toxic, Health Hazard, Environmentally Hazardous)

    • An accumulation start date

    • The names of all components in the container, including solvents.

Step 3: Secure Storage
  • Designated Storage Area: Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[8]

  • Limit Access: This storage area should have limited access to authorized personnel only.

Step 4: Final Disposal
  • Professional Disposal Service: The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[2] Your institution's Environmental Health & Safety (EHS) department will coordinate this process.

  • Probable Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the complete destruction of aromatic amine wastes.[13][14]

Workflow for Proper Disposal

The following diagram outlines the critical decision-making and action steps for the safe disposal of 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Storage & Final Disposal A Don Appropriate PPE (Butyl/Viton Gloves, Goggles, Lab Coat) B Work in Designated Area (Chemical Fume Hood) A->B C Identify Waste Stream (Solid vs. Liquid) B->C Waste Generated D Segregate into Compatible, Labeled Hazardous Waste Container C->D E Store Sealed Container in Secondary Containment D->E Container Full or End of Experiment F Contact EHS for Pickup by Licensed Disposal Service E->F G Incineration (Final Destruction) F->G

Caption: Disposal workflow for 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline.

Spill and Emergency Procedures

In the event of accidental release or exposure, immediate and correct action is critical.

Spill Management
  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition.[4]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite, dry sand, or specialized chemical absorbent pads.[2][4][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[2][14]

  • Decontamination: Wipe down the spill area and any contaminated equipment with an appropriate decontamination solution, and wash the area thoroughly.[8] All decontamination materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately. For large spills, contact emergency services.[8]

First Aid for Exposure
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][15] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids.[7][15] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7][15]

References

  • Washington State University Environmental Health & Safety. (n.d.). Aniline Safety. Retrieved from [Link]

  • Greenbook.net. (n.d.). Precautionary Statements. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aniline. Retrieved from [Link]

  • Bio-Gro, Inc. (2020, April 9). Safety Data Sheet. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Select Carcinogens. Retrieved from [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import/Export, Use, and Disposal - Toxicological Profile for Methylenedianiline. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Safety Data Sheet - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline

As a Senior Application Scientist, I approach the handling of complex organic intermediates not merely as a compliance checklist, but as a critical exercise in risk mitigation and scientific integrity. The compound 4-[1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex organic intermediates not merely as a compliance checklist, but as a critical exercise in risk mitigation and scientific integrity. The compound 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline (structurally recognized as 1,1-bis(4-amino-3-methylphenyl)cyclohexane) is a highly lipophilic bis-aniline derivative.

When handling this specific class of aromatic diamines, standard laboratory safety protocols are insufficient. You must design your personal protective equipment (PPE) and handling procedures as a self-validating system —a framework where any containment failure is immediately detectable before it results in human exposure.

Here is the authoritative, step-by-step operational guide for the safe handling, decontamination, and disposal of this compound.

The Mechanistic Hazards & Causality of PPE Selection

To understand how to protect yourself, you must understand why this chemical is dangerous. The presence of two aromatic amine moieties introduces three severe toxicological liabilities:

  • Methemoglobinemia (Systemic Asphyxiation): Aromatic amines readily oxidize the Fe²⁺ in hemoglobin to Fe³⁺, preventing oxygen transport and leading to systemic cyanosis (blue discoloration of the skin and mucous membranes), cardiac dysrhythmia, and potentially fatal hypoxia[1].

  • Dermal Penetration: Aromatic diamines are highly lipophilic and exhibit exceptional dermal absorption[2]. Systemic toxicity and macrocytic anemia can occur rapidly through skin contact, entirely bypassing the respiratory system.

  • Carcinogenicity & Mutagenicity: Aromatic amines are metabolically activated via N-oxidation by cytochrome P450 isozymes into reactive nitrenium ions. These electrophiles can irreversibly alkylate DNA bases, making them potent suspected mutagens and carcinogens[3][4].

Quantitative PPE Material Selection

Because of its lipophilicity, 4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline will rapidly permeate standard laboratory gloves. Material selection must be dictated by permeation kinetics.

Glove MaterialThickness (mm)Breakthrough TimeDegradationScientific Rationale & Application
PE/EVAL Laminate (e.g., Silver Shield)0.07> 480 minExcellentPrimary Barrier: Virtually impermeable to lipophilic amines. Used as the inner glove.
Butyl Rubber 0.50 - 0.70> 480 minExcellentMechanical Layer: High resistance to polar organics; provides the dexterity laminate lacks. Ideal outer glove.
Heavy-Duty Nitrile 0.15 - 0.2060 - 120 minGoodIncidental Contact Only: Acceptable for short-term splash protection but must be changed immediately upon contact[5].
Natural Latex 0.60< 10 minPoorDO NOT USE: Highly permeable. Acts as an occlusive dressing that traps the chemical against the skin, accelerating dermal absorption[6].

Step-by-Step Operational & Handling Protocol

Every step in this protocol is designed to validate the integrity of your safety barriers.

Phase A: Preparation and Donning (The Double-Glove System)
  • Engineering Controls: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a continuous face velocity of 80–100 feet per minute.

  • Base PPE: Don a flame-retardant, rear-fastening laboratory coat. Over this, wear a chemical-resistant Neoprene apron to prevent liquid saturation in the event of a gross spill[7]. Wear tightly sealed chemical splash goggles.

  • Self-Validating Double-Gloving:

    • Step 1: Don the inner PE/EVAL laminate gloves.

    • Step 2: Don a brightly colored (e.g., high-visibility blue or green) Butyl rubber or heavy-duty nitrile outer glove.

    • Causality: If the outer glove suffers a micro-tear, the contrasting color of the inner laminate glove will immediately show through, alerting you to the breach before the chemical reaches your skin.

Phase B: Chemical Execution
  • Containment Weighing: Never weigh this solid on an open bench. Use an enclosed analytical balance or weigh the compound inside the fume hood using an anti-static weigh boat to prevent the aerosolization of toxic dust.

  • Solvent Integration: When dissolving the compound (typically in polar aprotic solvents like DMF or DMSO), exercise extreme caution. These solvents act as chemical vehicles that drastically accelerate the dermal absorption of aromatic amines.

Phase C: Aseptic Doffing and Decontamination
  • Mechanistic Decontamination: Aromatic amines are weak bases and are poorly soluble in water. Wipe down all spatulas, glassware, and the balance with a 1% acetic acid solution .

    • Causality: The acid protonates the amine, converting it into a highly water-soluble ammonium salt that is easily wiped away, preventing cross-contamination. Follow with a distilled water wipe.

  • Aseptic Doffing (Beak Method):

    • Pinch the exterior of the outer glove at the palm and pull it forward, turning it inside out as it comes off[7].

    • Dispose of the outer gloves in the solid hazardous waste container.

    • Remove the apron and lab coat.

    • Remove the inner laminate gloves last. Immediately wash hands and forearms with copious amounts of soap and water[1].

Visualizing the Safety Workflow

PPE_Workflow N1 1. Risk Assessment & Fume Hood Prep N2 2. Don Laminate Inner & Butyl Outer Gloves N1->N2 N3 3. Handle Chemical Under Local Exhaust N2->N3 N4 4. Acidic Decon of Tools & Surfaces N3->N4 N5 5. Aseptic Doffing (Outer to Inner) N4->N5 N6 6. Segregate as Toxic Amine Waste N5->N6

Caption: Operational workflow for the safe handling, decontamination, and disposal of aromatic diamines.

Emergency Spill Response & Logistical Disposal Plan

Spill Cleanup Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, immediately evacuate the area and allow the HVAC system to clear potential aerosols.

  • Absorption & Neutralization:

    • For Solids: Do not sweep, as this generates inhalable dust. Gently cover the powder with damp absorbent paper.

    • For Liquids: Apply a universal chemical absorbent (e.g., Chemizorb®) to the perimeter of the spill, working inward[1].

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable high-density polyethylene (HDPE) container.

Waste Disposal Plan

Proper segregation is critical to prevent environmental contamination and exothermic reactions[1][7].

  • Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a double-lined, clearly labeled hazardous waste bag designated specifically for "Toxic Aromatic Amines."

  • Liquid Waste: Collect organic solutions in a dedicated, chemically compatible HDPE carboy. Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid, peroxides), as violent, exothermic degradation will occur.

  • Labeling: Label all containers with the exact chemical name, CAS number, and GHS hazard pictograms (Toxic, Health Hazard, Environmental Hazard). Dispose of via a certified environmental waste contractor.

References

  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore. 1

  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem. 7

  • GENERAL GUIDELINES for FS lab safety. Science UTM. 6

  • Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices. EPA NEPIS.

  • Scoping documents for 2021 for the first and second round HBM4EU priority substances. European Commission. 8

  • Aniline family test accordion. HBM4EU. 3

  • Disposable protective gloves. Eurofins. 5

  • Direct yellow 50. Santa Cruz Biotechnology. 4

  • Analysis of Urine to Monitor Exposures to Benzidine, o-Dianisidine, o-Tolidine, and 4, 4′-Methylenedianiline. ResearchGate. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline
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4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline
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